2-Vinylbenzaldehyde
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182527, DTXSID001209788 | |
| Record name | Benzaldehyde, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28272-96-0, 187960-19-6 | |
| Record name | Benzaldehyde, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Vinylbenzaldehyde: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylbenzaldehyde, also known as 2-formylstyrene, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring at ortho positions. This unique arrangement of reactive moieties makes it a valuable and versatile building block in organic synthesis, polymer chemistry, and materials science. The proximate reactive sites allow for a range of intramolecular reactions and the formation of complex cyclic structures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and key applications, offering field-proven insights for professionals in research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound (C₉H₈O) consists of a vinyl substituent (-CH=CH₂) and a formyl substituent (-CHO) at the 1 and 2 positions of a benzene ring, respectively.[1][2] This ortho-configuration is crucial to its distinct reactivity, enabling intramolecular cyclization reactions that are not possible with its meta and para isomers. The molecule's reactivity is governed by the interplay between the electron-withdrawing aldehyde group and the π-system of the vinyl group and the aromatic ring.
Key Physicochemical Data:
A summary of the core physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 28272-96-0 | [1][3] |
| Molecular Formula | C₉H₈O | [1][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 232.5 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C under an inert atmosphere | [3] |
| SMILES | C=CC1=CC=CC=C1C=O | [1][2] |
| InChI Key | DHEJIZSVHGOKMJ-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aldehyde, vinyl, and aromatic protons. The aldehydic proton typically appears as a singlet far downfield (around δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.[4] The vinyl protons exhibit characteristic splitting patterns in the δ 5.0-7.0 ppm region, while the aromatic protons resonate in the δ 7.0-8.0 ppm range.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is characterized by a signal for the carbonyl carbon around δ 190-193 ppm.[5] The sp² carbons of the vinyl group and the aromatic ring appear in the δ 110-140 ppm region.
-
Infrared (IR) Spectroscopy : The IR spectrum shows a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹. Other significant peaks include C-H stretching vibrations for the vinyl and aromatic groups above 3000 cm⁻¹ and C=C stretching vibrations for the aromatic ring around 1600 and 1480 cm⁻¹.[4]
Synthesis and Purification
Several synthetic routes to this compound have been reported. A common and effective laboratory-scale method involves a Stille cross-coupling reaction.
Example Protocol: Synthesis via Stille Coupling[7]
This procedure illustrates the synthesis of a substituted this compound derivative, which can be adapted for the parent compound.
Objective: To synthesize 4,5-dimethoxy-2-vinylbenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde.
Materials:
-
2-bromo-4,5-dimethoxybenzaldehyde
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene (PhCH₃)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (2 mmol), tributyl(vinyl)tin (2 mmol), and Pd(PPh₃)₄ (3 mol%).
-
Add 3 mL of anhydrous toluene to the flask.
-
Stir the reaction mixture at 110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomite, washing the filter cake with ethyl acetate.
-
Collect the filtrate and remove the solvent under reduced pressure (vacuum).
-
Purify the resulting residue by silica gel column chromatography using an eluent mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) to yield the pure product.[6]
Causality: The Pd(PPh₃)₄ catalyst is crucial for facilitating the cross-coupling between the aryl bromide and the vinyltin reagent. The anhydrous and inert atmosphere is necessary to prevent the deactivation of the catalyst and side reactions. Purification by column chromatography effectively separates the desired product from tin byproducts and unreacted starting materials.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The aldehyde can undergo typical reactions like oxidation, reduction, and nucleophilic addition, while the vinyl group can participate in polymerization and cycloaddition reactions.
Key Reactions of this compound
// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Reaction nodes poly [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; hydro [label="Intramolecular\nHydroacylation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; da [label="Diels-Alder Reaction\n(as Dienophile)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; redox [label="Oxidation/Reduction\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];
// Product nodes polymer [label="Poly(this compound)", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,2!"]; indanone [label="Indanone Derivatives", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,2!"]; cyclohexene [label="Cyclohexene Adducts", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,-2!"]; acid_alcohol [label="2-Vinylbenzoic Acid /\n2-Vinylbenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,-2!"];
// Edges main -> poly [label="[Catalyst, e.g., BF₃·OEt₂]", dir=forward, color="#4285F4"]; poly -> polymer [color="#4285F4"];
main -> hydro [label="[Rh(I) or L-proline catalyst]", dir=forward, color="#34A853"]; hydro -> indanone [color="#34A853"];
main -> da [label="+ Conjugated Diene", dir=forward, color="#FBBC05"]; da -> cyclohexene [color="#FBBC05"];
// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Reaction nodes poly [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; hydro [label="Intramolecular\nHydroacylation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; da [label="Diels-Alder Reaction\n(as Dienophile)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; redox [label="Oxidation/Reduction\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];
// Product nodes polymer [label="Poly(this compound)", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,2!"]; indanone [label="Indanone Derivatives", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,2!"]; cyclohexene [label="Cyclohexene Adducts", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,-2!"]; acid_alcohol [label="2-Vinylbenzoic Acid /\n2-Vinylbenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,-2!"];
// Edges main -> poly [label="[Catalyst, e.g., BF₃·OEt₂]", dir=forward, color="#4285F4"]; poly -> polymer [color="#4285F4"];
main -> hydro [label="[Rh(I) or L-proline catalyst]", dir=forward, color="#34A853"]; hydro -> indanone [color="#34A853"];
main -> da [label="+ Conjugated Diene", dir=forward, color="#FBBC05"]; da -> cyclohexene [color="#FBBC05"];
main -> redox [label="[Oxidant] or [Reductant]", dir=forward, color="#EA4335"]; redox -> acid_alcohol [color="#EA4335"]; } Caption: Key synthetic transformations of this compound.
-
Intramolecular Hydroacylation: This is a hallmark reaction of this compound, where the molecule undergoes cyclization to form indanone derivatives. This transformation can be catalyzed by transition metals like Rhodium(I) or, more recently, by environmentally benign organocatalysts such as L-proline.[7][8] This reaction is a powerful tool for constructing the indanone core, a scaffold present in numerous bioactive molecules, including the anti-Alzheimer's drug Donepezil.[7][9]
-
Diels-Alder Reaction: The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene rings.[10][11] The electron-withdrawing aldehyde group activates the vinyl group, making it a more reactive dienophile. This reaction is a reliable method for constructing six-membered rings with high stereochemical control.[10]
-
Polymerization: this compound can undergo polymerization through its vinyl group, typically initiated by cationic catalysts like BF₃·OEt₂.[12] The resulting polymers contain pendant aldehyde groups, which can be further modified, making them useful as functional polymers or polymer supports. Cationic polymerization can sometimes lead to cyclopolymerization, where both the vinyl and aldehyde groups participate to form cyclic units within the polymer backbone.[12][13]
Applications in Research and Development
The unique reactivity of this compound has led to its use in several areas of chemical science.
-
Pharmaceutical Synthesis: Its ability to form the indanone skeleton via intramolecular hydroacylation makes it a key precursor for synthesizing pharmaceutically important molecules.[7][8] The indanone framework is a common feature in many biologically active compounds.
-
Polymer and Materials Science: As a functional monomer, this compound is used to create polymers with reactive aldehyde side chains. These polymers can be used for post-polymerization modification, cross-linking, or as scaffolds for attaching other molecules. Copolymers of this compound with other monomers, like styrene, have also been explored for creating functional materials.[14]
-
Organic Synthesis: Beyond its signature reactions, this compound serves as a versatile intermediate for creating complex molecular architectures. The two functional groups can be manipulated independently or in concert to build intricate carbocyclic and heterocyclic systems.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Precautions for Safe Handling:
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][15] Keep away from sources of ignition.[15]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound stands out as a bifunctional building block of significant utility in modern organic and polymer chemistry. Its unique ortho-arrangement of a vinyl and an aldehyde group provides a gateway to valuable synthetic transformations, most notably the intramolecular hydroacylation to form indanones and participation in Diels-Alder cycloadditions. For researchers in drug discovery, materials science, and synthetic methodology, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for innovation and the efficient construction of complex molecular targets.
References
- 1. americanelements.com [americanelements.com]
- 2. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28272-96-0 [sigmaaldrich.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. aksci.com [aksci.com]
An In-Depth Technical Guide to the Synthesis of 2-Vinylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-vinylbenzaldehyde, a valuable bifunctional building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the Wittig reaction, palladium-catalyzed cross-coupling reactions (Heck and Suzuki), and the oxidation of 2-vinylbenzyl alcohol. Each method is critically evaluated, presenting not just procedural steps but the underlying mechanistic principles and practical considerations essential for successful synthesis. This guide emphasizes experimental design, provides detailed protocols, and includes a comparative analysis to aid in the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and cost-effectiveness.
Introduction: The Significance of this compound
This compound, also known as 2-formylstyrene, is a highly versatile organic intermediate possessing two reactive functional groups: an aldehyde and a vinyl group. This unique structural arrangement allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, complex natural products, and advanced materials. The aldehyde moiety can participate in reactions such as reductive amination, aldol condensation, and the formation of imines, while the vinyl group is amenable to polymerization, cycloadditions, and various addition reactions. The strategic importance of this compound necessitates a thorough understanding of its synthetic routes to enable efficient and scalable production.
This guide delves into the core synthetic methodologies for preparing this compound, providing a critical analysis of each pathway's strengths and limitations.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective methods for the synthesis of complex molecules.[1] The Heck and Suzuki reactions are particularly relevant for the synthesis of this compound, typically starting from 2-bromobenzaldehyde.
The Heck Reaction: Vinylation of an Aryl Halide
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] For the synthesis of this compound, this involves the reaction of 2-bromobenzaldehyde with a vinylating agent, most commonly ethylene gas or a vinyl surrogate.
Mechanism of the Heck Reaction:
The catalytic cycle of the Heck reaction involves the following key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromobenzaldehyde) to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene (ethylene) coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group β to the palladium is eliminated, forming the vinylated product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Experimental Protocol: Heck Reaction of 2-Bromobenzaldehyde with Ethylene
-
Materials: 2-bromobenzaldehyde, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), acetonitrile (MeCN), ethylene gas.
-
Procedure:
-
To a flame-dried pressure vessel, add 2-bromobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous MeCN and Et₃N (2.0 eq) via syringe.
-
Pressurize the vessel with ethylene gas (typically 2-5 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the vessel to room temperature and carefully vent the ethylene gas.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
-
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide.[4][5] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6] For the synthesis of this compound, 2-bromobenzaldehyde is coupled with a vinylboronic acid derivative.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle for the Suzuki coupling proceeds through three main steps:[5]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to 2-bromobenzaldehyde to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the vinyl group is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, yielding this compound and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Potassium Vinyltrifluoroborate
-
Materials: 2-bromobenzaldehyde, potassium vinyltrifluoroborate, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[7]
-
The Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8] It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of this compound, an alternative approach to cross-coupling is the olefination of a suitable precursor, though direct olefination to form the vinyl group on a pre-existing aldehyde is not the standard route. A more common strategy involves the olefination of a protected benzaldehyde derivative or a related ketone, followed by deprotection or further transformation. However, a direct Wittig reaction on a precursor like 2-formylbenzyltriphenylphosphonium bromide is a plausible, albeit more complex, route. A more direct application of the Wittig reaction for the synthesis of a vinylarene would involve reacting a benzaldehyde with a vinylphosphonium ylide.
A more practical Wittig approach for this compound starts with 2-bromobenzaldehyde and converts it to the final product in a two-step sequence involving an initial Wittig reaction to introduce a different functional group that can be subsequently converted to the vinyl group. A more direct Wittig strategy for vinylarenes involves the reaction of an aldehyde with a vinyl-substituted ylide.
Mechanism of the Wittig Reaction:
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9][10]
Experimental Protocol: Wittig Reaction for Vinylarene Synthesis
This protocol describes a general procedure for the synthesis of a vinylarene from a benzaldehyde using methyltriphenylphosphonium bromide.
-
Materials: Benzaldehyde derivative, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq) to the suspension. The formation of a deep orange or red color indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of the benzaldehyde derivative (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[11][12]
-
Oxidation of 2-Vinylbenzyl Alcohol
An alternative strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 2-vinylbenzyl alcohol. This approach is advantageous if the alcohol precursor is readily available or can be synthesized efficiently.
Synthesis of 2-Vinylbenzyl Alcohol:
2-Vinylbenzyl alcohol can be prepared from 2-bromobenzyl alcohol via a palladium-catalyzed cross-coupling reaction with a vinylating agent, such as potassium vinyltrifluoroborate, under conditions similar to the Suzuki coupling described earlier. Alternatively, it can be synthesized by the reduction of 2-vinylbenzoic acid or its esters.
Oxidation to this compound:
A variety of oxidizing agents can be employed for the selective oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid and to prevent polymerization of the vinyl group.
Common Oxidizing Agents:
-
Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Effective reagents for the oxidation of primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP): A mild and highly selective oxidant that operates under neutral conditions.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
Experimental Protocol: Oxidation of 2-Vinylbenzyl Alcohol with Manganese Dioxide
-
Materials: 2-vinylbenzyl alcohol, activated manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-vinylbenzyl alcohol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.[13]
-
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the experimental capabilities of the laboratory.
| Parameter | Heck Reaction | Suzuki-Miyaura Coupling | Wittig Reaction | Oxidation of 2-Vinylbenzyl Alcohol |
| Starting Material | 2-Bromobenzaldehyde | 2-Bromobenzaldehyde | Benzaldehyde derivative | 2-Vinylbenzyl alcohol |
| Key Reagents | Pd catalyst, base, ethylene | Pd catalyst, base, vinylboronic acid derivative | Phosphonium salt, strong base | Oxidizing agent (e.g., MnO₂, PCC) |
| Typical Yields | Moderate to Good | Good to Excellent | Variable, can be high | Good to Excellent |
| Scalability | Can be challenging due to handling of ethylene gas | Generally good | Good, but stoichiometry of ylide can be an issue | Good, depending on the oxidant |
| Cost-Effectiveness | Catalyst and ligand costs can be high. Ethylene is inexpensive. | Boronic acid derivatives and catalysts can be expensive. | Phosphonium salts can be costly. Strong bases are relatively cheap. | Oxidizing agents vary in cost. |
| Advantages | Atom economical with ethylene. | High functional group tolerance, mild conditions. | Well-established, reliable for alkene formation. | Avoids use of expensive catalysts in the final step. |
| Disadvantages | Requires pressure equipment for ethylene. Potential for side reactions. | Boronic acids can be unstable. Removal of boron-containing byproducts. | Stoichiometric amounts of phosphonium ylide required. Triphenylphosphine oxide byproduct can be difficult to remove. | Requires synthesis of the alcohol precursor. Potential for over-oxidation or polymerization. |
Purification and Characterization
This compound is a liquid at room temperature.[14] Purification of the final product is typically achieved through one or a combination of the following techniques:
-
Column Chromatography: Silica gel chromatography is a common method for purifying the crude product, effectively separating it from catalysts, byproducts, and unreacted starting materials.[15]
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method, provided the compound is thermally stable under the distillation conditions.[16]
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde (C=O stretch) and vinyl (C=C stretch) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Conclusion
The synthesis of this compound can be accomplished through several effective methodologies, each with its own set of advantages and challenges. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly versatile and efficient route with excellent functional group tolerance. The Heck reaction provides an atom-economical alternative, although it may require specialized equipment for handling gaseous reagents. The Wittig reaction, while a classic method for alkene synthesis, may present challenges in terms of reagent stoichiometry and byproduct removal in this specific context. The oxidation of 2-vinylbenzyl alcohol is a straightforward approach, contingent on the availability of the alcohol precursor.
The choice of the most suitable pathway will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. odinity.com [odinity.com]
- 4. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. sciepub.com [sciepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cs.gordon.edu [cs.gordon.edu]
- 14. This compound | 28272-96-0 [sigmaaldrich.com]
- 15. openaccesspub.org [openaccesspub.org]
- 16. How To [chem.rochester.edu]
Introduction to UV Absorber 328: A Guardian Against Photodegradation
An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV Absorber 328) for Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identification: The initial topic query included CAS number 28272-96-0, which corresponds to 2-Vinylbenzaldehyde, a chemical intermediate.[1][2][3][4] However, the broader context of the request pointed towards UV absorbers, a class of compounds with significant applications in materials science and product stability. This guide will therefore focus on the widely used and extensively studied UV absorber, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol , commonly known as UV Absorber 328 (CAS Number: 25973-55-1). This compound is a member of the hydroxyphenyl benzotriazole class of UV absorbers and is instrumental in protecting a wide array of materials from photodegradation.
UV Absorber 328 (UV-328) is a high-performance ultraviolet light absorber (UVA) renowned for its ability to impart exceptional light stability to plastics and other organic substrates.[5][6] Its primary function is to protect materials from the damaging effects of ultraviolet radiation, which can lead to discoloration, loss of mechanical strength, and overall degradation.[7] UV-328 is particularly effective in absorbing UV radiation in the 270-340 nm range, making it a vital additive in applications requiring long-term durability and aesthetic preservation, from industrial coatings to pharmaceutical packaging.[8][9]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of UV-328 is fundamental to its effective application. These properties dictate its compatibility with various polymer matrices, its performance under different processing conditions, and its long-term stability.
| Property | Value | Source(s) |
| CAS Number | 25973-55-1 | [10] |
| IUPAC Name | 2-(2H-1,2,3-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | [11] |
| Synonyms | Tinuvin 328, Eversorb 74, Seesorb 704, Cyasorb UV 2337 | [5][10] |
| Molecular Formula | C₂₂H₂₉N₃O | |
| Molecular Weight | 351.49 g/mol | [10] |
| Appearance | Light yellowish powder or crystalline solid | [10] |
| Melting Point | 80-83 °C | [10] |
| Solubility | Insoluble in water; soluble in various organic solvents | [9] |
| UV Absorption Range | 270-400 nm | [10] |
| Absorption Maxima | 306 nm and 347 nm (in chloroform) |
Synthesis of UV Absorber 328
The synthesis of UV-328, a hydroxyphenyl benzotriazole, is a multi-step process that is well-established in industrial chemistry. The general synthetic pathway involves three key stages: diazotization of an aromatic amine, azo coupling with a substituted phenol, and subsequent reductive cyclization to form the benzotriazole ring.
Synthetic Pathway
-
Diazotization of o-Nitroaniline: The synthesis typically begins with the diazotization of o-nitroaniline. In this step, o-nitroaniline is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with 2,4-di-tert-pentylphenol in an azo coupling reaction. This reaction is typically carried out under alkaline conditions. The diazonium salt acts as an electrophile and attacks the electron-rich phenol ring, usually at the position para to the hydroxyl group, to form an azo compound, 2,4-bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol.
-
Reduction and Cyclization: The final step is the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form the stable benzotriazole ring. This reduction can be achieved using various reducing agents, such as sodium dithionite or through catalytic hydrogenation. The reduction of the nitro group to an amino group is followed by a spontaneous cyclization with the azo linkage, eliminating a molecule of water and forming the final product, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328).
Visualizing the Synthesis Workflow
References
- 1. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 2. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 3. Photostability | SGS USA [sgs.com]
- 4. doh.wa.gov [doh.wa.gov]
- 5. micomlab.com [micomlab.com]
- 6. linchemical.com [linchemical.com]
- 7. allhdi.com [allhdi.com]
- 8. UV Absorber UV-328 Manufacturer,UV Absorber UV-328 Price [sinosunman.com]
- 9. database.ich.org [database.ich.org]
- 10. hunan-chem.com [hunan-chem.com]
- 11. pharmaguru.co [pharmaguru.co]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Vinylbenzaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for 2-vinylbenzaldehyde, a valuable bifunctional molecule in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.
Introduction: The Structural Significance of this compound
This compound (C₉H₈O, molar mass: 132.16 g/mol ) is an aromatic aldehyde distinguished by the presence of a vinyl substituent at the ortho position to the formyl group.[1][2] This unique arrangement of two reactive functional groups—a conjugated aldehyde and a polymerizable vinyl group—makes it a versatile building block in the synthesis of a variety of complex organic molecules, including indanones and other heterocyclic systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the characteristic spectral features that define the molecular architecture of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, vinylic, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the electron-withdrawing aldehyde group and the aromatic ring playing significant roles in deshielding nearby protons.
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | s | - |
| Vinyl-Hα | 7.0 - 7.3 | dd | Jtrans ≈ 17, Jcis ≈ 11 |
| Vinyl-Hβ (trans) | 5.7 - 6.0 | dd | Jtrans ≈ 17, Jgem ≈ 1 |
| Vinyl-Hβ (cis) | 5.4 - 5.7 | dd | Jcis ≈ 11, Jgem ≈ 1 |
| Aromatic-H | 7.2 - 7.9 | m | - |
Note: The predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument frequency.
Interpretation of the ¹H NMR Spectrum:
-
Aldehydic Proton: A sharp singlet appearing far downfield (δ 9.8-10.2 ppm) is the hallmark of an aldehydic proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.
-
Vinylic Protons: The three vinylic protons form a complex ABC spin system. The proton on the carbon adjacent to the aromatic ring (Hα) typically resonates at a lower field than the terminal methylene protons (Hβ) due to its proximity to the ring's deshielding zone. The characteristic cis (¹¹ Hz) and trans (¹⁷ Hz) coupling constants between the vinyl protons are definitive proof of the vinyl group's presence and stereochemistry. A smaller geminal coupling (~1 Hz) is also observed between the two terminal protons.
-
Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet in the aromatic region (δ 7.2-7.9 ppm). The ortho- and para-protons are generally shifted downfield relative to the meta-protons due to the electron-withdrawing effect of both the aldehyde and vinyl substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| Aromatic C (ipso, attached to CHO) | 135 - 140 |
| Aromatic C (ipso, attached to vinyl) | 138 - 143 |
| Aromatic CH | 125 - 135 |
| Vinyl =CH | 135 - 140 |
| Vinyl =CH₂ | 115 - 120 |
Note: Predicted values are based on typical chemical shifts for substituted benzenes and alkenes.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The most downfield signal in the spectrum (δ 190-195 ppm) is unequivocally assigned to the aldehydic carbonyl carbon.
-
Aromatic Carbons: The six aromatic carbons will give rise to four distinct signals due to symmetry. The two ipso-carbons (attached to the substituents) are typically quaternary and will have lower intensities. Their chemical shifts are influenced by the nature of the attached group. The remaining four aromatic CH carbons will appear in the range of δ 125-135 ppm.
-
Vinylic Carbons: The two vinylic carbons are clearly distinguishable. The internal methine carbon (=CH) resonates at a lower field (δ 135-140 ppm) compared to the terminal methylene carbon (=CH₂) (δ 115-120 ppm).
Experimental Protocol: NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and vinyl groups, as well as the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H stretch | Aromatic & Vinyl |
| ~2820, ~2720 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1700 | C=O stretch | Aldehyde |
| ~1630 | C=C stretch | Vinyl |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~990, ~910 | C-H bend (out-of-plane) | Vinyl |
| ~750 | C-H bend (out-of-plane) | Ortho-disubstituted Aromatic |
Interpretation of the IR Spectrum:
-
Aldehyde Group: The most prominent feature is the strong C=O stretching vibration around 1700 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde. The presence of a characteristic "Fermi doublet" for the aldehydic C-H stretch at approximately 2820 cm⁻¹ and 2720 cm⁻¹ is a definitive indicator of an aldehyde.
-
Vinyl Group: The C=C stretching vibration of the vinyl group appears around 1630 cm⁻¹. The out-of-plane C-H bending vibrations at ~990 cm⁻¹ and ~910 cm⁻¹ are also characteristic of a monosubstituted alkene.
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring are observed as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
For a liquid sample like this compound, ATR-FTIR is a rapid and convenient method.
Caption: Step-by-step protocol for ATR-FTIR analysis of a liquid sample.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.
Expected Fragmentation Pattern:
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 132, corresponding to its molecular weight.[1] The fragmentation pattern is dictated by the stability of the resulting ions.
-
[M]⁺ (m/z 132): The molecular ion peak, representing the intact molecule with one electron removed.
-
[M-1]⁺ (m/z 131): Loss of a hydrogen atom, typically the aldehydic hydrogen, to form a stable acylium ion. This is often a prominent peak.
-
[M-29]⁺ (m/z 103): Loss of the formyl radical (•CHO). The resulting C₈H₇⁺ ion can rearrange to a stable tropylium-like structure.
-
[M-28]⁺ (m/z 104): Loss of a neutral ethene molecule (C₂H₄) via a retro-Diels-Alder type rearrangement is also a possibility.
-
m/z 77: A peak corresponding to the phenyl cation (C₆H₅⁺) is common in the mass spectra of benzene derivatives.
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile compounds like this compound, providing both separation from potential impurities and mass spectral data.
Caption: General workflow for the GC-MS analysis of this compound.
IV. Synthesis and Purity Considerations
A brief overview of the synthesis of this compound is relevant as potential impurities can interfere with spectroscopic analysis. Common synthetic routes may involve the oxidation of 2-vinylbenzyl alcohol or the formylation of styrene. Impurities arising from these syntheses, such as the starting materials or over-oxidation products (e.g., 2-vinylbenzoic acid), would be readily identifiable by their unique spectroscopic signatures. For instance, 2-vinylbenzoic acid would show a broad O-H stretch in the IR spectrum and a carboxylic acid proton signal in the ¹H NMR spectrum.
Conclusion
The combination of NMR, IR, and MS provides a complete spectroscopic profile of this compound. The key identifying features are the downfield aldehyde proton in the ¹H NMR, the carbonyl carbon in the ¹³C NMR, the strong C=O and characteristic aldehydic C-H stretches in the IR spectrum, and the molecular ion peak with its predictable fragmentation pattern in the mass spectrum. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
The Dual Reactivity of 2-Vinylbenzaldehyde: A Technical Guide for Synthetic Chemists
Abstract
2-Vinylbenzaldehyde stands as a molecule of significant interest to the synthetic chemist, possessing two reactive functionalities—a vinyl group and an aldehyde—in a sterically demanding ortho relationship. This unique arrangement imparts a dual reactivity profile, enabling its participation in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the vinyl group in this compound, offering insights into the interplay of electronic and steric effects governed by the adjacent aldehyde moiety. We will delve into key reaction classes, including intramolecular cyclizations, conjugate additions, and cycloaddition reactions, providing detailed mechanistic discussions and established experimental protocols. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug discovery, facilitating the strategic application of this versatile building block.
Introduction: The Unique Structural Landscape of this compound
This compound, also known as 2-formylstyrene, is an aromatic compound featuring a vinyl group (ethenyl group) positioned ortho to a formyl (aldehyde) group on a benzene ring.[1] This seemingly simple molecule is a powerhouse of synthetic potential due to the electronic communication and steric interaction between its two functional groups.
The vinyl group, a conjugated π-system, is rendered electrophilic through resonance with the electron-withdrawing aldehyde group. This activation makes the β-carbon of the vinyl group susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition.[2][3] Concurrently, the aldehyde group retains its inherent electrophilicity at the carbonyl carbon, opening the door for classic nucleophilic additions (1,2-additions). The ortho-positioning of these groups introduces significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions, favoring certain conformations and transition states.[4][5]
This guide will systematically explore the reactivity of the vinyl group, categorizing its transformations into intramolecular and intermolecular reactions, and providing practical insights for their application in the laboratory.
Intramolecular Reactivity: Tandem Reactions of the Vinyl and Aldehyde Groups
The proximate arrangement of the vinyl and aldehyde functionalities in this compound facilitates elegant tandem reactions, where both groups participate in a single, often multi-step, transformation. A prime example of this is the intramolecular hydroacylation to form indanones.[6][7]
Intramolecular Hydroacylation: A Gateway to Indanones
The intramolecular hydroacylation of this compound is a powerful method for the synthesis of indanone scaffolds, which are prevalent in biologically active molecules. This reaction involves the addition of the aldehyde C-H bond across the vinyl group's double bond. While this transformation can be catalyzed by transition metals, a metal-free approach using L-proline as an organocatalyst offers a greener alternative.[8]
Mechanism of L-Proline Catalyzed Intramolecular Hydroacylation:
The reaction proceeds through the formation of an enamine intermediate from the reaction of L-proline with the aldehyde. This is followed by an intramolecular Michael addition of the enamine to the vinyl group, creating a new carbon-carbon bond and a six-membered ring intermediate. Subsequent hydrolysis of the enamine regenerates the catalyst and yields the indanone product.
Figure 1: Mechanism of L-Proline Catalyzed Intramolecular Hydroacylation.
Experimental Protocol: Metal-Free Intramolecular Hydroacylation of this compound [8]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL) in a sealed vial, add L-proline (20 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours).
-
Work-up: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indanone.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-Proline (20 mol%) | DMSO | 80 | 24 | 85 |
| 2 | L-Proline (20 mol%) | DMF | 80 | 24 | 78 |
| 3 | L-Proline (20 mol%) | Toluene | 100 | 24 | 65 |
Table 1: Optimization of Reaction Conditions for the Metal-Free Intramolecular Hydroacylation of this compound.[8]
Intermolecular Reactivity of the Vinyl Group
The electron-deficient nature of the vinyl group in this compound makes it a prime substrate for a variety of intermolecular reactions, most notably conjugate additions and cycloadditions.
Nucleophilic Conjugate Addition (Michael Addition)
In a conjugate addition, a nucleophile adds to the β-carbon of the vinyl group. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.[6][9] The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles generally favor 1,4-addition, while "hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition).[10]
Figure 2: General Scheme for Nucleophilic Conjugate Addition.
General Experimental Protocol for Conjugate Addition of a Thiol to this compound:
-
Reactant Preparation: Dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 10 mol%).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[11][12] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The vinyl group of this compound, being electron-deficient due to the ortho-aldehyde group, can act as a dienophile.[13][14] The aldehyde group can also influence the stereochemical outcome of the reaction.
While specific examples of this compound participating in Diels-Alder reactions are not extensively reported, its reactivity can be inferred from its structural similarity to other electron-poor styrenes. The electron-withdrawing nature of the aldehyde group is expected to enhance its dienophilic character.[15]
Figure 3: Diels-Alder Reaction with this compound as Dienophile.
Electronic and Steric Influence of the Ortho-Aldehyde Group
The reactivity of the vinyl group in this compound is profoundly influenced by the neighboring aldehyde group through a combination of electronic and steric effects.
-
Electronic Effects: The aldehyde group is a moderate electron-withdrawing group. Through resonance, it delocalizes the π-electrons of the vinyl group, creating a partial positive charge on the β-carbon. This electronic effect is the primary reason for the vinyl group's susceptibility to nucleophilic conjugate addition. The vinyl group, in turn, is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[16][17]
-
Steric Effects: The ortho-positioning of the bulky aldehyde group creates significant steric hindrance around one face of the vinyl group. This steric congestion can influence the trajectory of incoming reagents, leading to diastereoselectivity in certain reactions. For instance, in intramolecular reactions, the steric clash can favor specific transition state geometries, dictating the stereochemistry of the resulting cyclic product.[4][5]
Synthesis of Heterocyclic Compounds
The unique reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can be used in the synthesis of chromane derivatives.[18][19][20] The synthesis of these compounds often involves a tandem reaction where a nucleophilic addition to the vinyl group is followed by an intramolecular cyclization involving the aldehyde.
Conclusion
This compound is a versatile and powerful building block in organic synthesis. The interplay of its vinyl and aldehyde functionalities, governed by their ortho-relationship, allows for a rich and diverse chemistry. From intramolecular cyclizations yielding valuable indanone scaffolds to intermolecular conjugate additions and potential cycloaddition reactions, this molecule offers numerous avenues for the construction of complex molecular architectures. A thorough understanding of the electronic and steric effects at play is crucial for harnessing the full synthetic potential of this compound. This guide has provided a comprehensive overview of its reactivity, complete with mechanistic insights and practical experimental guidance, to empower researchers in their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. One moment, please... [sciencescholar.us]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Khan Academy [khanacademy.org]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. dovepress.com [dovepress.com]
- 20. Chromane synthesis [organic-chemistry.org]
Aldehyde group reactivity in ortho-vinyl substituted benzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Ortho-Vinyl Substituted Benzaldehyde
Authored by a Senior Application Scientist
Abstract
Ortho-vinyl substituted benzaldehyde is a uniquely versatile bifunctional molecule that serves as a powerful building block in modern organic synthesis. The strategic placement of a vinyl group adjacent to an aldehyde functionality on an aromatic scaffold creates a system ripe for a diverse array of chemical transformations. This arrangement allows for elegant and efficient intramolecular reactions, leading to the rapid construction of complex carbocyclic and heterocyclic frameworks. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group within this specific molecular context. We will delve into the mechanistic underpinnings of key intramolecular cyclizations, such as hydroacylation and cycloadditions, as well as tandem/domino reactions that leverage the dual functionality. Furthermore, we will examine how the vinyl substituent modulates the inherent intermolecular reactivity of the aldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable synthon.
Introduction: The Unique Chemical Architecture of o-Vinylbenzaldehyde
The aldehyde group (-CHO) is a cornerstone of organic chemistry, participating in a vast number of transformations including nucleophilic additions, oxidations, and reductions.[1] However, its reactivity can be significantly influenced by neighboring functional groups. In the case of o-vinylbenzaldehyde (also known as 2-formylstyrene), the proximity of the π-system of the vinyl group to the electrophilic carbonyl carbon unlocks a suite of intramolecular reaction pathways that are not accessible to other benzaldehyde isomers.
This guide focuses on the chemistry that arises from this ortho relationship. The system can be conceptualized as a conjugated diene precursor or as a tethered nucleophile/electrophile pair, enabling powerful bond-forming cascades. These reactions are often characterized by high atom economy and stereocontrol, allowing for the synthesis of complex molecular architectures from simple starting materials in a single step.[2][3] We will explore the causality behind experimental choices for directing the reactivity towards specific, valuable outcomes.
Intramolecular Reactions: Harnessing Proximity for Cyclization
The most compelling chemistry of o-vinylbenzaldehyde involves reactions where both the aldehyde and vinyl groups participate in a concerted or sequential manner to form a new ring system.
Intramolecular Hydroacylation: A Direct Route to Indanones
A prominent transformation of o-vinylbenzaldehyde is its cyclization to form indanones, a core structure in various natural products and pharmaceuticals. This reaction involves the formal addition of the aldehydic carbon-hydrogen (C-H) bond across the internal double bond of the vinyl group.
Mechanistic Rationale: This transformation is not spontaneous and requires catalytic activation. The primary challenge is the cleavage of the relatively inert aldehydic C-H bond. This has been achieved through both transition-metal catalysis and, more recently, through more sustainable organocatalytic methods.
A particularly noteworthy method utilizes the environmentally benign amino acid L-proline as a catalyst.[4] This approach avoids the use of heavy metals and harsh additives, aligning with the principles of green chemistry.[4] The reaction proceeds via the formation of an enamine intermediate from the aldehyde and proline, which then facilitates the intramolecular cyclization. This strategy has been successfully applied to the synthesis of the anti-Alzheimer's drug, donepezil.[4]
Figure 1: Catalytic cycle for L-proline-catalyzed intramolecular hydroacylation.
Experimental Protocol: L-Proline-Catalyzed Synthesis of 1-Indanone [4]
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-vinylbenzaldehyde (1.0 mmol, 132 mg).
-
Reagent Addition: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%) and the chosen solvent (e.g., DMSO, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-indanone product.
Table 1: Representative Yields for Indanone Synthesis [4]
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Vinylbenzaldehyde | L-Proline | DMSO | 100 | 12 | 92 |
| 2 | o-Vinylbenzaldehyde | L-Proline | Toluene | 100 | 24 | 75 |
| 3 | 4-MeO-o-vinylbenzaldehyde | L-Proline | DMSO | 100 | 12 | 88 |
| 4 | 4-Cl-o-vinylbenzaldehyde | L-Proline | DMSO | 100 | 18 | 95 |
Tandem Reactions and Cycloadditions
The term "tandem reaction" (or domino/cascade) refers to a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates.[2][3] This approach is highly efficient for building molecular complexity.[5] The o-vinylbenzaldehyde scaffold is an ideal substrate for designing such processes.
An initial event, such as a nucleophilic attack on the aldehyde, can generate an intermediate that subsequently undergoes an intramolecular reaction with the vinyl group. This can include powerful transformations like cycloadditions.
[4+2] Cycloadditions (Diels-Alder Type): While o-vinylbenzaldehyde itself is not a classic diene, it can be transformed in situ into a reactive diene species. For instance, an organocatalytic reaction could generate a transient enamine, which then participates as the dienophile in an inverse-electron-demand Diels-Alder reaction.[6] Alternatively, reaction with a suitable partner could generate an ortho-quinodimethane intermediate, which is a highly reactive diene for subsequent cycloadditions.
Figure 2: Generalized workflow for a tandem reaction involving o-vinylbenzaldehyde.
Modulation of Intermolecular Aldehyde Reactivity
While intramolecular reactions are a hallmark of this system, the vinyl group also influences the aldehyde's reactivity towards external reagents.
Electronic Effects: Benzaldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts.[7] This is due to the resonance stabilization of the carbonyl group with the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[8][9] The presence of an ortho-vinyl group extends this conjugation, further stabilizing the ground state and potentially decreasing the aldehyde's inherent reactivity compared to benzaldehyde itself.
However, this electronic nature can be exploited. The extended π-system makes the molecule susceptible to conjugate addition reactions under certain catalytic conditions.
Organocatalytic Activation: Organocatalysis provides a powerful tool for modulating the reactivity. For example, chiral secondary amines can reversibly form nucleophilic enamines with aldehydes.[10] While this is typically used when the aldehyde is the nucleophile, in the context of o-vinylbenzaldehyde, a catalyst could activate a different aldehyde (the nucleophile) to react with the vinyl group of o-vinylbenzaldehyde (the electrophile) in an intermolecular fashion. This opens avenues for asymmetric Michael additions to the vinyl system, with the aldehyde group poised for subsequent transformation.
Synthesis of o-Vinylbenzaldehydes
The accessibility of the starting material is crucial for its application. Several reliable methods exist for the synthesis of o-vinylbenzaldehydes.
-
Wittig Reaction: A common and robust method involves the reaction of an ortho-formyl-substituted phosphonium ylide with formaldehyde. The ylide is typically prepared from o-bromobenzaldehyde or a related precursor. This approach is analogous to methods used to obtain styrenes from substituted aldehydes.[11]
-
Palladium-Catalyzed Cross-Coupling: Suzuki or Stille coupling reactions are highly effective. This involves coupling an ortho-halogenated benzaldehyde (e.g., 2-bromobenzaldehyde) with a vinyl-containing organometallic reagent, such as vinylboronic acid or vinyltributyltin, in the presence of a palladium catalyst.
-
Oxidation of o-Vinylbenzyl Alcohol: The corresponding alcohol can be oxidized to the aldehyde using a variety of standard oxidizing agents (e.g., PCC, PDC, Swern oxidation).
Applications in Complex Molecule Synthesis
The unique reactivity of o-vinylbenzaldehyde makes it a valuable precursor for synthesizing molecules relevant to the pharmaceutical and materials science industries.[1][12]
-
Pharmaceutical Scaffolds: As previously mentioned, the synthesis of indanones is a direct application leading to cores of drugs like Donepezil.[4] The ability to rapidly construct polycyclic systems through tandem reactions is highly sought after in drug discovery programs to generate libraries of structurally diverse compounds.
-
Heterocycle Synthesis: The reaction of o-acylbenzaldehydes (a related class of compounds) is known to produce novel heterocycles.[13][14] By analogy, the o-vinylbenzaldehyde system can be used to construct nitrogen- and oxygen-containing heterocyclic rings through cycloaddition or tandem reactions with appropriate partners.
-
Polymer Chemistry: Under cationic polymerization conditions, o-vinylbenzaldehyde can polymerize in a complex manner. The growing cationic chain can react with the pendent aldehyde group, leading to the formation of cyclic acetal units within the polymer backbone, creating unique polymer microstructures.[15]
Conclusion
The ortho-vinyl substituted benzaldehyde scaffold represents a classic example of how the strategic placement of functional groups can give rise to novel and powerful reactivity. The interplay between the aldehyde and the vinyl group enables elegant intramolecular cyclizations and tandem reactions that provide rapid access to valuable molecular frameworks like indanones. Understanding the mechanistic principles governing these transformations—from organocatalyzed hydroacylations to potential cycloadditions—allows the synthetic chemist to design efficient and atom-economical routes to complex target molecules. As the demand for sustainable and efficient synthetic methods grows, the strategic use of bifunctional building blocks like o-vinylbenzaldehyde will continue to be a cornerstone of innovation in chemical synthesis, drug discovery, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. core.ac.uk [core.ac.uk]
- 4. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Catalysis for an Enantioselective Domino Inverse‐Electron Demand Diels−Alder/Substitution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Physical properties like melting point and boiling point of 2-vinylbenzaldehyde
An In-Depth Technical Guide to the Physical Properties of 2-Vinylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 28272-96-0), with a specific focus on its boiling and melting points. As a valuable bifunctional molecule featuring both aldehyde and vinyl groups, this compound serves as a critical intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Understanding its physical characteristics is paramount for its effective handling, purification, and application in research and development. This document details established literature values, explains the underlying physicochemical principles, and provides field-proven, step-by-step protocols for the experimental determination of these properties.
Compound Profile and Core Physical Data
This compound, also known as 2-ethenylbenzaldehyde, is an aromatic organic compound. Its structure, incorporating a reactive aldehyde and a polymerizable vinyl group on the same benzene ring, makes it a subject of significant interest in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₈O | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 28272-96-0 | [1][2] |
| IUPAC Name | 2-ethenylbenzaldehyde | [1] |
| Physical Form | Liquid | |
| Density | 1.04 g/cm³ | [1] |
| Boiling Point | 232.5 °C at 760 mmHg | [1] |
| Melting Point | Not available (Liquid at room temp.) | [1] |
| Flash Point | 111.4 °C | [1] |
Analysis of Thermal Properties
The thermal behavior of a compound is a direct reflection of its molecular structure and the intermolecular forces at play. For this compound, these properties dictate its state under various conditions and are crucial for process design and safety.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4] For this compound, the literature value is reported as 232.5 °C at 760 mmHg [1]. This relatively high boiling point for a molecule of its size can be attributed to:
-
Molecular Weight: The molar mass of 132.16 g/mol contributes to significant van der Waals forces.
-
Polarity: The presence of the polar carbonyl group (C=O) in the aldehyde moiety induces dipole-dipole interactions between molecules, which require more energy to overcome compared to non-polar compounds of similar size.
Accurate boiling point determination is essential for purification via distillation and for defining reaction conditions at elevated temperatures.
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6] Commercial sources describe this compound as a liquid at standard temperature and pressure, and a specific melting point is often not reported.[1] This indicates that its melting point is below ambient temperature (typically considered 20-25 °C).
For compounds with low melting points, determination requires a cooling bath apparatus. However, the fundamental principles of melting point determination remain critical for assessing purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range.[7]
Experimental Determination Protocols
The following sections detail standardized, micro-scale laboratory procedures for the accurate determination of boiling and melting points. These methods are selected for their reliability and efficiency with small sample quantities.
Protocol: Boiling Point Determination via the Capillary Method
This method is ideal for determining the boiling point of small liquid volumes. The principle relies on identifying the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed when the liquid is drawn into an inverted capillary tube upon cooling.[4]
Methodology:
-
Apparatus Assembly:
-
Secure a thermometer to a stand using a clamp.
-
Attach a small fusion tube containing 0.5-1 mL of this compound to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. .
-
-
Capillary Insertion:
-
Heating:
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block) to ensure slow, uniform heating.[8]
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. .
-
-
Observation and Measurement:
-
Continue to heat until the bubbling becomes a rapid, continuous stream, indicating the liquid is at or slightly above its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will cease, and the liquid will be drawn into the capillary tube once the vapor pressure inside the capillary equals the external atmospheric pressure.[4]
-
The temperature recorded at the exact moment the liquid enters the capillary is the boiling point of the sample. .
-
-
Validation:
-
For highest accuracy, repeat the determination at a slower heating rate (approx. 2 °C/min) near the previously observed boiling point.
-
Diagram: Boiling Point Determination Workflow
References
- 1. americanelements.com [americanelements.com]
- 2. This compound 95% | CAS: 28272-96-0 | AChemBlock [achemblock.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
A Technical Guide to 2-Vinylbenzaldehyde: Commercial Availability, Purity Assessment, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinylbenzaldehyde, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of complex organic structures, including pharmaceutical intermediates and specialized polymers. Its unique combination of a reactive aldehyde and a polymerizable vinyl group makes it a valuable reagent in organic synthesis. The purity of this compound is paramount, as impurities can significantly impact the outcome of sensitive reactions, leading to lower yields, undesirable side products, and complications in purification. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, detailed protocols for its purity assessment using modern analytical techniques, a discussion of common impurities and their origins, and insights into its applications, particularly in the realm of drug discovery and development.
Introduction: The Synthetic Utility of this compound
This compound (CAS No. 28272-96-0), also known as 2-ethenylbenzaldehyde, is an aromatic aldehyde distinguished by the presence of a vinyl substituent at the ortho position. This arrangement of functional groups allows for a diverse range of chemical transformations. The aldehyde moiety can participate in classical reactions such as reductive amination, Wittig reactions, and condensations, while the vinyl group is amenable to polymerization and various addition reactions. This dual reactivity makes this compound a valuable precursor for the construction of complex molecular architectures. For instance, it is a key starting material in the synthesis of indanones, which are important structural motifs in many biologically active compounds.[1][2] The successful execution of these synthetic strategies is intrinsically linked to the quality of the starting material, necessitating a thorough understanding of its commercial landscape and purity profile.
Commercial Availability and Purity Specifications
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available material typically ranges from 95% to 97%, with some suppliers offering higher purity grades upon request. It is crucial for researchers to carefully consider the purity specifications provided by the supplier in the context of their intended application.
Below is a summary of some commercial suppliers of this compound and their typical purity specifications:
| Supplier | CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | 28272-96-0 | 97% | Offered through their Ambeed, Inc. catalog.[3] |
| American Elements | 28272-96-0 | Capable of producing high and ultra-high purity forms (99%+) | Availability in various grades including technical and pharmaceutical.[4][5] |
| AChemBlock | 28272-96-0 | 95% | -[6] |
| Simson Pharma Limited | 28272-96-0 | Accompanied by a Certificate of Analysis | Available for custom synthesis. |
| Clearsynth | 28272-96-0 | Accompanied by a Certificate of Analysis | -[7] |
| Opulent Pharma | - | - | Custom synthesis services available.[8] |
Note: The availability and purity specifications are subject to change and should be confirmed with the respective suppliers.
Analytical Methodologies for Purity Determination
A multi-technique approach is recommended for the comprehensive assessment of this compound purity. This typically involves a combination of spectroscopic and chromatographic methods to identify and quantify the main component and any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR should be employed to confirm the identity of the compound and to detect the presence of impurities.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde, vinyl, and aromatic protons.
-
Aldehyde Proton: A singlet typically observed in the downfield region around δ 9.8-10.0 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm).
-
Vinyl Protons: A set of doublets of doublets in the region of δ 5.0-7.0 ppm, corresponding to the geminal, cis, and trans protons of the vinyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data and provides information on the carbon framework. Key resonances include:
-
Aldehyde Carbonyl: A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.
-
Aromatic and Vinyl Carbons: Signals in the region of δ 110-140 ppm.
The integration of the proton signals in the ¹H NMR spectrum can be used for quantitative analysis of purity, especially when compared against a certified internal standard.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating this compound from non-volatile impurities. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Illustrative HPLC Method for Aromatic Aldehydes:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water. A typical starting point could be a 50:50 (v/v) mixture.[4][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 254 nm.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
This method can be optimized by adjusting the mobile phase composition and gradient to achieve optimal separation of impurities. For quantitative analysis, a calibration curve should be constructed using certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities in this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, aiding in their identification.
General GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points. For example, starting at 60°C and ramping up to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns that can be compared to spectral libraries.
The fragmentation pattern of this compound in the mass spectrometer will show a molecular ion peak (M⁺) at m/z 132, along with characteristic fragment ions resulting from the loss of functional groups.[9][10][11]
Common Impurities and Their Origins
The purity of this compound is influenced by the synthetic route employed for its manufacture. Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product.
Synthesis-Related Impurities
Two common synthetic routes to this compound are the Wittig reaction and the Suzuki-Miyaura cross-coupling reaction.
-
Wittig Reaction: This reaction typically involves the reaction of 2-bromobenzaldehyde with a phosphorus ylide.[12] A common byproduct from this reaction is triphenylphosphine oxide , which can be challenging to remove completely.[13] Unreacted 2-bromobenzaldehyde may also be present as an impurity.
Figure 1: Simplified schematic of the Wittig reaction for this compound synthesis. -
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples an aryl halide (e.g., 2-bromobenzaldehyde) with a vinylboronic acid or its equivalent.[14][15][16] Potential impurities include residual palladium catalyst , unreacted starting materials, and byproducts from homo-coupling reactions.
Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.
Degradation Products
Aldehydes are susceptible to oxidation, and this compound is no exception. Exposure to air can lead to the formation of 2-vinylbenzoic acid . This acidic impurity can be particularly problematic in subsequent reactions. The vinyl group can also be prone to polymerization, especially upon prolonged storage or exposure to heat and light.
Impact of Impurities on Downstream Applications
The presence of impurities in this compound can have significant consequences for researchers and drug development professionals.
-
Reduced Reaction Yields: Impurities can interfere with catalysts, react with reagents, or lead to the formation of unwanted side products, all of which can lower the yield of the desired product.
-
Complicated Purification: The presence of impurities with similar physical properties to the product can make purification by chromatography or crystallization difficult and time-consuming.
-
Inaccurate Biological Data: In drug discovery, impurities can exhibit their own biological activity, leading to misleading results in screening assays.
-
Polymerization Issues: For applications in polymer chemistry, impurities can affect the rate of polymerization, the molecular weight, and the properties of the resulting polymer.
Stability and Storage
To maintain the purity of this compound, proper storage is essential. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and polymerization.[3] Stability studies on benzaldehyde derivatives suggest that refrigeration is recommended for long-term storage.[17]
Applications in Drug Discovery and Development
The unique reactivity of this compound makes it a valuable tool in the synthesis of pharmaceutical intermediates. Its ability to undergo intramolecular reactions, such as hydroacylation, provides a route to cyclic structures that are common in drug molecules.[1][2] For example, it is a precursor for the synthesis of indanone derivatives, which are found in a variety of biologically active compounds. The aldehyde functionality also allows for its incorporation into larger molecules through reactions like reductive amination, which is a key transformation in the synthesis of many amine-containing drugs. The versatility of benzaldehyde and its derivatives in pharmaceutical synthesis is well-documented, with applications in the development of antibiotics, anticonvulsants, and cardiovascular drugs.[18][19]
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its purity and the potential impurities that may be present is critical for its effective use. The analytical techniques of NMR, HPLC, and GC-MS provide a robust framework for quality control. By carefully selecting a reputable supplier and implementing rigorous analytical characterization, researchers can ensure the integrity of their starting materials and the successful outcome of their synthetic endeavors.
References
- 1. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. americanelements.com [americanelements.com]
- 6. helixchrom.com [helixchrom.com]
- 7. clearsynth.com [clearsynth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. whitman.edu [whitman.edu]
- 11. scribd.com [scribd.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Core Differences Between 2-Vinylbenzaldehyde and 4-Vinylbenzaldehyde
A Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Vinylbenzaldehyde and 4-vinylbenzaldehyde are isomeric aromatic compounds that, despite sharing the same molecular formula, exhibit significant differences in their chemical behavior and application. The position of the vinyl group relative to the aldehyde—ortho in the former and para in the latter—fundamentally dictates their reactivity, polymerization characteristics, and utility in synthesis. 4-Vinylbenzaldehyde is a cornerstone for creating well-defined functional polymers, while the adjacent reactive centers of this compound make it a valuable precursor for intramolecular reactions to form complex cyclic structures. This guide provides a detailed exploration of these differences to inform strategic decisions in research and development.
Structural and Physicochemical Distinctions
The defining difference between these two molecules is the substitution pattern on the benzene ring.
-
This compound (o-vinylbenzaldehyde): Features the vinyl (-CH=CH₂) and aldehyde (-CHO) groups on adjacent carbon atoms (positions 1 and 2). This proximity can lead to steric hindrance and enables intramolecular interactions.
-
4-Vinylbenzaldehyde (p-vinylbenzaldehyde): The vinyl and aldehyde groups are on opposite sides of the aromatic ring (positions 1 and 4).[1] This separation results in more independent reactivity of the two functional groups.
(Caption) Isomeric structures of this compound and 4-vinylbenzaldehyde.
These structural variations lead to distinct physical properties, which are crucial for experimental design and handling.
| Property | This compound | 4-Vinylbenzaldehyde | Key Difference Driver |
| CAS Number | 28272-96-0[2][3] | 1791-26-0[1][4] | Isomeric Structure |
| Molecular Formula | C₉H₈O[2][3] | C₉H₈O[4][5] | Identical |
| Molecular Weight | 132.16 g/mol [2][3] | 132.16 g/mol [4][5] | Identical |
| Appearance | Colorless to pale yellow liquid | Clear yellowish liquid[4] | Generally Similar |
| Boiling Point | ~92-93 °C at 14 Torr | ~238.6 °C at 760 mmHg | The para-isomer's symmetry can influence intermolecular forces. |
| Solubility | Soluble in common organic solvents. | Soluble in organic solvents like ethanol and ether; limited in water.[1] | Polarity and packing efficiency. |
Synthesis Pathways
The synthesis of these isomers often starts from related, more readily available precursors.
4-Vinylbenzaldehyde: A common laboratory and industrial synthesis involves the bromination of p-methylbenzaldehyde to 4-bromomethylbenzaldehyde, followed by a reaction sequence often involving triphenylphosphine and formaldehyde.[6] Another route is the condensation of toluene with acrolein, followed by oxidation.[4]
This compound: Synthesis can be more challenging due to potential side reactions. However, methods analogous to those for the 4-isomer, starting from 2-methylbenzaldehyde, can be employed. Additionally, tandem reaction strategies involving directed metalation have been explored for ortho-substituted benzaldehydes.[7]
Comparative Reactivity and Polymerization
The spatial arrangement of the functional groups is the primary determinant of their differing chemical behaviors.
Aldehyde Group Reactivity
While both isomers undergo typical aldehyde reactions (e.g., oxidation, reduction, condensation), the steric hindrance from the nearby vinyl group in this compound can reduce the reaction rate with bulky reagents compared to the more accessible aldehyde in the 4-isomer.
Intramolecular vs. Intermolecular Reactions
This compound: The proximity of the vinyl and aldehyde groups allows for unique intramolecular reactions. For example, it can undergo intramolecular hydroacylation to form indanones, which are important structural motifs in bioactive molecules.[8][9][10] This cyclization pathway is a key feature distinguishing it from its para-isomer.
(Caption) Intramolecular hydroacylation of this compound.
4-Vinylbenzaldehyde: Lacking the proximal arrangement, it primarily undergoes intermolecular reactions, where the aldehyde and vinyl groups react independently with external reagents.
Polymerization Behavior
The vinyl group in both isomers allows them to act as monomers in polymerization reactions.
4-Vinylbenzaldehyde: This isomer is extensively used in polymer chemistry. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of 4-vinylbenzaldehyde allows for the synthesis of well-defined polymers (poly(vinylbenzaldehyde) or PVBA) with controlled molecular weights and low polydispersity.[11] The resulting polymers have reactive aldehyde side chains that are readily available for post-polymerization modification.[11] Anionic living polymerization is another method to produce well-defined polymers from this monomer.[12]
(Caption) RAFT polymerization of 4-vinylbenzaldehyde.
This compound: Cationic polymerization of this compound can be more complex. The process can lead to a polymer structure containing cyclized units due to intramolecular reactions competing with the linear propagation of the polymer chain.[13] This results in a polymer with fewer available pendent aldehyde and vinyl groups compared to what would be theoretically expected.[12][13]
Applications in Drug Development and Materials Science
The distinct reactivities of these isomers translate into different, yet valuable, applications.
4-Vinylbenzaldehyde:
-
Functional Polymers and Nanomaterials: It is a key monomer for producing polymers with reactive aldehyde groups. These polymers are used to create functionalized nanospheres, antibacterial materials, and other advanced materials.[6]
-
Drug Delivery and Biomaterials: Styrenic block copolymers, for which 4-vinylbenzaldehyde can be a functional comonomer, have seen a resurgence in use as biomaterials and for drug delivery matrices.[14]
-
Organic Synthesis: The aldehyde group can be used as a handle for further synthetic transformations, making it a versatile building block in the synthesis of pharmaceuticals and fine chemicals.[4]
This compound:
-
Synthesis of Bioactive Scaffolds: Its propensity for intramolecular cyclization makes it a valuable starting material for synthesizing indanones.[8][9][10] Chiral 3-substituted indanones are crucial building blocks for biologically active compounds.[9] For example, this chemistry can be applied to the synthesis of the anti-Alzheimer's drug Donepezil.[10]
-
Complex Molecule Synthesis: The ability to participate in tandem reactions makes it an efficient precursor for constructing complex molecular architectures that are relevant in medicinal chemistry.
Experimental Protocol: A Comparative Aldol Condensation
To highlight the practical differences in reactivity, a comparative aldol condensation with acetone is outlined below.
Objective: To compare the reaction efficiency of this compound and 4-vinylbenzaldehyde in a base-catalyzed aldol condensation.
Materials:
-
This compound and 4-Vinylbenzaldehyde
-
Acetone (in excess)
-
10% Aqueous Sodium Hydroxide
-
Ethanol
-
Stir plates and glassware
-
TLC plates and developing chamber
Methodology:
-
Reaction Setup: In separate flasks, dissolve 10 mmol of this compound and 4-vinylbenzaldehyde in 20 mL of ethanol.
-
Reagent Addition: To each flask, add 40 mL of acetone. While stirring, slowly add 5 mL of 10% aqueous sodium hydroxide solution dropwise.
-
Reaction Monitoring: Allow the reactions to stir at room temperature for 2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) every 30 minutes.
-
Work-up and Analysis: Quench the reaction by neutralizing with dilute HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Analyze the crude product yield and purity by ¹H NMR.
Anticipated Outcome: The reaction with 4-vinylbenzaldehyde is expected to proceed more cleanly and potentially with a higher yield of the desired α,β-unsaturated ketone product. The reaction with this compound may be slower due to steric hindrance and could show evidence of side products due to the reactivity of the ortho-vinyl group under basic conditions.
Conclusion
The choice between this compound and 4-vinylbenzaldehyde is a critical decision in synthetic design that hinges on the desired outcome. For applications requiring the creation of functional polymers with accessible reactive sites, 4-vinylbenzaldehyde is the superior monomer. Its predictable polymerization behavior and the independent reactivity of its functional groups make it ideal for materials science and as a platform for further functionalization. Conversely, for the synthesis of complex, cyclic molecules, particularly those containing the indanone core, This compound offers unique advantages through its capacity for intramolecular reactions. Understanding these fundamental, structure-driven differences in reactivity is essential for leveraging the full potential of these versatile chemical building blocks.
References
- 1. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 2. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Vinyl benzaldehyde - Opulent Pharma [opulentpharma.com]
- 4. innospk.com [innospk.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. core.ac.uk [core.ac.uk]
- 8. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Vinylbenzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of handling, storing, and ensuring the stability of 2-vinylbenzaldehyde. For researchers, scientists, and professionals in drug development, maintaining the integrity of this reactive bifunctional molecule is paramount for reproducible and reliable experimental outcomes. This document synthesizes established chemical principles with practical, field-proven insights to offer a self-validating system for the management of this compound.
The Chemical Dichotomy of this compound: Intrinsic Instability
This compound (CAS No: 28272-96-0) is a unique aromatic compound possessing both an aldehyde and a vinyl functional group. This duality in its structure is the primary driver of its utility in synthesis, but also the source of its inherent instability. Understanding these two reactive centers is crucial for predicting and preventing its degradation.
The Aldehyde Moiety: Susceptibility to Oxidation
Similar to its parent compound, benzaldehyde, the aldehyde group in this compound is highly susceptible to autoxidation, especially in the presence of air (oxygen).[1][2][3][4] This process is a free-radical chain reaction that leads to the formation of the corresponding carboxylic acid, 2-vinylbenzoic acid. The initiation of this process can be triggered by light, heat, or the presence of metal ion impurities. The accumulation of acidic impurities can, in turn, catalyze other degradation pathways.
The Vinyl Moiety: Propensity for Polymerization
The vinyl group, being an activated double bond conjugated with the benzene ring, is prone to polymerization. This can be initiated by heat, light, or radical initiators. Uncontrolled polymerization leads to the formation of oligomers and polymers, which will significantly alter the physical and chemical properties of the material, rendering it unsuitable for most applications.[5]
Recommended Storage Conditions for Maintaining Purity
To mitigate the inherent risks of oxidation and polymerization, a multi-faceted approach to the storage of this compound is essential. The following conditions are recommended based on supplier safety data and the known reactivity of analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of both oxidation and polymerization reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, thereby preventing autoxidation of the aldehyde group. |
| Light Exposure | Amber or Opaque Containers | Protects the compound from light-induced degradation and polymerization. |
| Container | Tightly Sealed, Clean Glass | Prevents contamination and exposure to air and moisture. |
The Role of Inhibitors in Enhancing Stability
For long-term storage, the use of inhibitors is strongly recommended. Due to the dual functionality of this compound, a combination of inhibitors targeting both the aldehyde and vinyl groups may be necessary.
-
For Aldehyde Autoxidation: While specific studies on this compound are limited, research on benzaldehyde has shown that small amounts of benzyl alcohol can effectively inhibit autoxidation by intercepting peroxy radicals.[1][2][3][4] The addition of a radical scavenger like Butylated Hydroxytoluene (BHT) can also be beneficial.
-
For Vinyl Polymerization: For vinyl aromatic compounds, inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone are commonly used to prevent polymerization.[5] These compounds act as free-radical scavengers.
A suggested starting point for stabilization would be the addition of a low concentration (100-500 ppm) of an appropriate inhibitor or a combination thereof. The optimal choice and concentration should be determined empirically for the specific storage duration and conditions.
Monitoring the Stability of this compound: Analytical Protocols
Regular monitoring of the purity of this compound is a critical component of a robust quality control program. The following are recommended analytical techniques for assessing its stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds like this compound and for identifying potential degradation products.[6]
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for your instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation and Parameters (suggested starting point):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable. (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak area to determine the relative purity.
-
Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) to identify potential degradation products such as 2-vinylbenzoic acid or oligomers.
-
HPLC-UV with DNPH Derivatization for Quantifying Aldehyde Degradation
To specifically quantify the concentration of the aldehyde and its potential degradation into the corresponding carboxylic acid, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances the detection of the aldehyde.[7][8][9]
Experimental Protocol: HPLC-UV Analysis of Aldehyde Content
-
Derivatization Reagent Preparation:
-
Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
-
Sample Derivatization:
-
To 100 µL of a diluted solution of this compound in acetonitrile, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
-
HPLC Instrumentation and Parameters (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. (e.g., start with 60% acetonitrile, ramp to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at 360 nm.
-
-
Quantification:
-
Prepare a calibration curve using standards of derivatized this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. A decrease in the concentration of the aldehyde over time indicates degradation.
-
Visualizing Degradation and Analytical Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways of this compound and a typical analytical workflow for stability monitoring.
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interteam.com.ua [interteam.com.ua]
- 5. CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. auroraprosci.com [auroraprosci.com]
Methodological & Application
Application Notes and Protocols: 2-Vinylbenzaldehyde in Polymer Synthesis and Characterization
Foreword for the Advanced Researcher
The field of polymer chemistry is in a perpetual state of innovation, driven by the pursuit of novel macromolecular architectures with precisely tailored functionalities. Within this landscape, 2-vinylbenzaldehyde (o-vinylbenzaldehyde) emerges as a monomer of significant interest. Its unique ortho-positioning of a polymerizable vinyl group and a reactive aldehyde moiety offers a compelling platform for the synthesis of polymers with intriguing cyclic backbone structures and readily accessible functional handles. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the synthesis, characterization, and potential applications of poly(this compound). We will delve into the nuances of its polymerization, with a particular focus on its propensity for cyclopolymerization, and explore the subsequent chemical transformations that unlock a vast chemical space for advanced material design.
I. The Unique Chemistry of this compound: A Monomer with Dual Reactivity
This compound is a bifunctional monomer characterized by the presence of a vinyl group susceptible to addition polymerization and an aldehyde group that can participate in a myriad of chemical reactions. The proximate arrangement of these two functionalities on the benzene ring dictates the polymer's final architecture, often leading to complex structures through intramolecular cyclization during polymerization. This inherent reactivity profile distinguishes it from its meta- and para-isomers and opens avenues for creating polymers with distinct physical and chemical properties.
Structural and Reactive Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 232.5 °C at 760 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
II. Synthesis of Poly(this compound): Navigating Polymerization Pathways
The polymerization of this compound can be approached through several methods, with the choice of technique significantly influencing the resulting polymer's structure and properties. Cationic polymerization, in particular, leads to a fascinating cyclopolymerization pathway.
A. Cationic Cyclopolymerization: Crafting Cyclic Backbones
The hallmark of this compound polymerization is its propensity to undergo cationic cyclopolymerization. In this process, the propagating cationic center, formed from the vinyl group, readily interacts with the neighboring aldehyde group, leading to the formation of a cyclic repeating unit within the polymer backbone.[3][4] This intramolecular cyclization competes with intermolecular propagation, resulting in a polymer structure that contains a significant fraction of cyclized units, along with some pendent vinyl and aldehyde groups.[3][4]
Protocol 1: Cationic Cyclopolymerization of this compound
This protocol is based on the established method for the cationic cyclopolymerization of o-vinylbenzaldehyde using a Lewis acid catalyst.[3][4]
Materials:
-
This compound (o-vinylbenzaldehyde), freshly distilled
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Methanol
-
Nitrogen gas, high purity
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Monomer and Solvent Preparation: Under a nitrogen atmosphere, add freshly distilled this compound to a Schlenk flask containing anhydrous methylene chloride. The monomer concentration should be carefully controlled (e.g., 0.5 M).
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. While stirring, add the required amount of BF₃·OEt₂ catalyst via syringe. The catalyst concentration is typically in the range of 1-5 mol% relative to the monomer.
-
Polymerization: Maintain the reaction at 0 °C under a nitrogen atmosphere with continuous stirring. The polymerization is typically rapid and can be monitored by observing the increase in viscosity of the solution. Reaction times can vary from a few minutes to several hours.
-
Termination: Quench the polymerization by adding an excess of cold methanol to the reaction mixture. This will terminate the cationic growing chains.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Expected Outcome:
The resulting poly(this compound) is typically a white to yellowish powder, soluble in common organic solvents like benzene and carbon tetrachloride.[3][4] The polymer will have a degree of polymerization in the range of 20-30 and will contain a majority of cyclized units, with approximately 20% pendent vinyl groups and 5% pendent aldehyde groups.[3]
B. Radical Polymerization: A Pathway to Linear Architectures (with a Caveat)
Free radical polymerization of this compound, typically initiated by thermal initiators like 2,2'-azobis(isobutyronitrile) (AIBN), offers a potential route to a more linear polymer architecture where the vinyl group is the primary site of polymerization.[5] However, the reactivity of the aldehyde group towards radicals and potential side reactions such as chain transfer can influence the polymerization kinetics and the final polymer structure. For its isomer, 4-vinylbenzaldehyde, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) have been successfully employed to synthesize well-defined polymers.[6][7] A similar approach could be adapted for this compound to achieve better control over molecular weight and dispersity.
C. Anionic Polymerization: The Necessity of Protecting Groups
Anionic polymerization of vinyl monomers can produce polymers with well-defined molecular weights and narrow molecular weight distributions.[8][9] However, the aldehyde functionality in this compound is highly susceptible to nucleophilic attack by the anionic initiator and the propagating carbanion. This necessitates the use of a protecting group for the aldehyde moiety prior to polymerization.[3] The protected monomer can then be polymerized anionically, followed by a deprotection step to regenerate the aldehyde groups on the polymer. Common protecting groups for aldehydes include acetals and imines.[3]
III. Comprehensive Characterization of Poly(this compound)
A thorough characterization of poly(this compound) is crucial to understand its structure-property relationships. A combination of spectroscopic and thermal analysis techniques provides a complete picture of the synthesized polymer.
A. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. For the cyclopolymer of this compound, the IR spectrum will show a significant reduction in the intensity of the aldehyde C=O stretching vibration (around 1700 cm⁻¹) compared to the monomer, confirming cyclization.[4] The appearance of a new ether linkage absorption (around 1000-1100 cm⁻¹) is also indicative of the cyclic structure.[4] The presence of remaining vinyl groups can be identified by their characteristic C=C stretching and C-H bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's microstructure. In the ¹H NMR spectrum of the cyclopolymer, the disappearance of the aldehyde proton signal (around 10 ppm) is a key indicator of cyclization.[4] Broad signals in the aromatic and aliphatic regions are characteristic of the polymer backbone. The presence of residual vinyl protons can also be quantified.
Table 1: Representative Spectroscopic Data for Poly(this compound)
| Technique | Key Observables | Interpretation |
| FTIR | Reduced C=O stretch (~1700 cm⁻¹), New C-O-C stretch (~1000-1100 cm⁻¹) | Confirmation of cyclization and formation of ether linkages. |
| ¹H NMR | Disappearance of aldehyde proton (~10 ppm), Broad aromatic and aliphatic signals | Evidence of cyclization and polymer formation. |
| ¹³C NMR | Complex signals in the aromatic and aliphatic regions | Provides detailed information on the carbon backbone and cyclic structures. |
B. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For the cationic cyclopolymerization, the degree of polymerization is typically low (20-30), corresponding to a relatively low molecular weight.[3]
Table 2: Typical Molecular Weight Data for Poly(this compound)
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Cationic Cyclopolymerization | 2,500 - 4,000 | 3,000 - 5,000 | 1.2 - 1.5 |
| Controlled Radical (Hypothetical) | 5,000 - 20,000 | 5,500 - 22,000 | < 1.3 |
| Anionic (Protected Monomer) | 10,000 - 50,000 | 10,500 - 52,500 | < 1.1 |
C. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[10][11]
Table 3: Representative Thermal Properties of Poly(this compound)
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 100 - 150 °C | Indicates the upper service temperature of the amorphous polymer. |
| Decomposition Temperature (Td) | > 300 °C | Reflects the thermal stability of the polymer backbone. |
IV. Post-Polymerization Modification: A Gateway to Functional Materials
The presence of pendent aldehyde and vinyl groups in poly(this compound) makes it an excellent scaffold for post-polymerization modification, allowing for the introduction of a wide range of functionalities.[12][13]
A. Reactions of the Pendent Aldehyde Groups
The residual aldehyde groups are highly reactive and can undergo various transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable amine linkages.
-
Wittig Reaction: Reaction with phosphorus ylides to introduce new carbon-carbon double bonds.
-
Oxidation: Oxidation to carboxylic acid groups, which can be further functionalized.
-
Schiff Base Formation: Reaction with primary amines to form imines, which can be reversible or can be reduced to stable secondary amines.[14]
B. Reactions of the Pendent Vinyl Groups
The unreacted vinyl groups can be modified through reactions such as:
-
Thiol-ene "Click" Chemistry: A highly efficient and orthogonal reaction with thiols to introduce a variety of functional groups.[15]
-
Hydrogenation: Reduction to ethyl groups to modify the polymer's hydrophobicity.
-
Epoxidation: Conversion to epoxide groups, which are versatile intermediates for further reactions.
V. Applications and Future Perspectives
The unique cyclic backbone and the presence of reactive functional groups endow poly(this compound) with the potential for a wide range of applications, particularly in the biomedical and materials science fields.
-
Drug Delivery: The aldehyde groups can be used to conjugate drugs, targeting ligands, or imaging agents. The cyclic backbone may influence the polymer's solution properties and interactions with biological systems.[16][17] The development of smart drug delivery systems that respond to specific stimuli is a promising area of research.
-
Biomaterials and Tissue Engineering: The functional groups can be used to immobilize biomolecules or to crosslink the polymer into hydrogels for tissue engineering scaffolds. The biocompatibility and biodegradability of these materials would need to be thoroughly investigated.
-
Functional Coatings and Surfaces: The reactive groups can be used to graft the polymer onto surfaces to create functional coatings with specific properties, such as antimicrobial or antifouling characteristics.[17][18]
-
Catalysis: The polymer can serve as a support for catalysts, with the functional groups providing anchor points for catalytic species.
The exploration of this compound in polymer synthesis is still an evolving field. Future research will likely focus on developing more controlled polymerization methods to achieve well-defined architectures, expanding the library of post-polymerization modifications, and thoroughly evaluating the performance of these unique polymers in various applications. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exciting journey of harnessing the potential of this compound in advanced polymer design.
VI. References
-
Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.
-
Cheng, C., & Wooley, K. L. (2007). Reversible Addition Fragmentation Chain Transfer Polymerization of 4-Vinylbenzaldehyde. Macromolecules, 40(4), 793–795.
-
Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of Functional Polymers by Post-Polymerization Modification. Angewandte Chemie International Edition, 48(1), 48–58.
-
Hirao, A., Goseki, R., & Ishizone, T. (2014). Advances in Living Anionic Polymerization: From Functional Monomers, Polymerization Systems, to Macromolecular Architectures. Macromolecules, 47(6), 1883–1905.
-
Ishido, Y., Kanazawa, A., Kanaoka, S., & Aoshima, S. (2012). Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes. Macromolecules, 45(10), 4060–4068.
-
Baskaran, D., & Müller, A. H. E. (2009). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-56). Wiley-VCH.
-
Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.
-
Lutz, J. F., & Lecommandoux, S. (2011). Geared Toward Applications: A Perspective on Functional Sequence-Controlled Polymers. Macromolecules, 44(18), 7043–7052.
-
Chen, C., & Weil, T. (2022). Cyclic polymers: synthesis, characteristics, and emerging applications. Chemical Society Reviews, 51(16), 7035-7058.
-
Theato, P., & Klok, H. A. (Eds.). (2013). Functional polymers by post-polymerization modification: concepts, guidelines, and applications. John Wiley & Sons.
-
Gauthier, M. A. (2012). Post-polymerization modification by direct C–H functionalization. Doctoral dissertation, University of Massachusetts Amherst.
-
De, S., & Grayson, S. M. (2020). The synthesis, properties and potential applications of cyclic polymers. Nature Chemistry, 12(4), 329-341.
-
Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living radical polymerization by the RAFT process—a second update. Australian Journal of Chemistry, 65(8), 985-1076.
-
Paczkowski, P., & Gawdzik, B. (2014). Modification of polymeric materials bearing pendant epoxide groups. Chemistry & Chemical Technology, 8(1), 105-112.
-
Hsieh, H. L., & Quirk, R. P. (1996). Anionic polymerization: principles and practical applications. CRC press.
-
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from --INVALID-LINK-- thermoplastics-dsc.html
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from --INVALID-LINK--
-
IJISE - International Journal of Innovative Science and Engineering. (2020). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzaldehyde, 2-ethenyl-. Retrieved from --INVALID-LINK--
-
Kaitz, J. A., Possanza, C. M., Song, Y., Diesendruck, C. E., Spiering, A. J. H., Meijer, E. W., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(5), 1844–1850.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
El-Hadi, A. M. (2011). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Natural Science, 3(10), 859.
-
Tolstorozhev, G. B., Skirda, V. D., Belkov, M. V., & Lysenkov, E. A. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-185.
-
Sigma-Aldrich. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: Thermal Analysis of Poly(vinyl stearate) using DSC and TGA. Retrieved from --INVALID-LINK--
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from --INVALID-LINK--
-
ACS Publications. (1987). Protection and polymerization of functional monomers. 10. Synthesis of well-defined poly(4-vinylbenzaldehyde) by the anionic living polymerization of N-[(4-ethenylphenyl)methylene]cyclohexamine. Retrieved from --INVALID-LINK--
-
Journal of Advances and Scholarly Researches in Allied Education. (n.d.). View of Characterization of Polymers by NMR and IR Studies. Retrieved from --INVALID-LINK--
-
MDPI. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from --INVALID-LINK--
-
NIH. (2025). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. docnum.umons.ac.be [docnum.umons.ac.be]
- 16. Geared Toward Applications: A Perspective on Functional Sequence-Controlled Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclic polymers: synthesis, characteristics, and emerging applications - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D2NH00242F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Metal-Free Intramolecular Hydroacylation of 2-Vinylbenzaldehyde: A Comprehensive Guide to Application and Protocol
The intramolecular hydroacylation of 2-vinylbenzaldehydes represents a powerful and atom-economical approach to the synthesis of indanones, a core structural motif in numerous pharmaceuticals and biologically active molecules. This guide provides an in-depth exploration of metal-free catalytic systems for this transformation, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Introduction: The Strategic Advantage of Metal-Free Catalysis
Traditionally, hydroacylation reactions have been dominated by transition-metal catalysis, often employing expensive and toxic heavy metals like rhodium.[1] While effective, these methods can suffer from drawbacks such as catalyst deactivation, unwanted side reactions like decarbonylation, and the need for rigorous purification to remove metal residues from the final product—a critical consideration in pharmaceutical synthesis.[1]
The advent of organocatalysis has provided a more sustainable and often more accessible alternative. Specifically, for the intramolecular hydroacylation of 2-vinylbenzaldehydes, two prominent metal-free catalytic systems have emerged: L-proline and N-Heterocyclic Carbenes (NHCs). These catalysts offer mild reaction conditions, high functional group tolerance, and an environmentally benign profile, making them attractive for modern synthetic applications.[2] A significant application of this methodology is in the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease, which underscores the industrial relevance of this transformation.[2]
Mechanistic Insights: Understanding the "How" and "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The pathways for L-proline and NHC catalysis, while achieving the same overall transformation, proceed through distinct intermediates.
The L-Proline Catalyzed Pathway: An Enamine-Mediated Cascade
L-proline, a simple and naturally occurring amino acid, catalyzes the reaction through an enamine-based mechanism. The process is initiated by the formation of an enamine intermediate from the reaction of L-proline with the aldehyde functionality of the 2-vinylbenzaldehyde. This enamine then undergoes an intramolecular Michael addition to the pendant vinyl group, forming a cyclic intermediate. Subsequent hydrolysis regenerates the catalyst and yields the indanone product.
Caption: L-Proline Catalyzed Intramolecular Hydroacylation Workflow.
The N-Heterocyclic Carbene (NHC) Catalyzed Pathway: Umpolung Reactivity
N-Heterocyclic carbenes are a class of persistent carbenes that have revolutionized organocatalysis. Their mode of action in hydroacylation involves umpolung, or the reversal of polarity, of the aldehyde carbonyl group. The NHC adds to the aldehyde to form a Breslow intermediate, a nucleophilic acyl anion equivalent. This intermediate then attacks the intramolecular vinyl group. Subsequent proton transfer and catalyst regeneration afford the indanone product.
Caption: NHC-Catalyzed Intramolecular Hydroacylation Workflow.
Substrate Scope and Optimization
The L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes has been shown to be effective for a range of substituted substrates. The following table summarizes the yields for various derivatives.
| Entry | R1 | R2 | R3 | R4 | Product | Yield (%) |
| 1 | OMe | OMe | H | H | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | 92 |
| 2 | H | H | H | H | 2,3-Dihydro-1H-inden-1-one | 85 |
| 3 | Cl | H | H | H | 4-Chloro-2,3-dihydro-1H-inden-1-one | 88 |
| 4 | Me | Me | H | H | 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one | 90 |
| 5 | OMe | OMe | Me | H | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | 87 |
| 6 | OMe | OMe | H | Ph | 5,6-Dimethoxy-3-phenyl-2,3-dihydro-1H-inden-1-one | 82 |
Data compiled from He, G., et al. (2021). Green Chemistry, 23(12), 4586-4591.[2]
Generally, both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated. Substituents on the vinyl group can also be accommodated, providing access to a wider range of functionalized indanones.
Detailed Experimental Protocols
Protocol 1: Synthesis of Starting Material (4,5-Dimethoxy-2-vinylbenzaldehyde)
This protocol describes a Stille coupling reaction to synthesize the this compound precursor.
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Ethyl acetate
-
Petroleum ether
-
Diatomite (Celite®)
-
Silica gel (200-400 mesh)
Equipment:
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Standard glassware for workup and chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (2 mmol), tetrakis(triphenylphosphine)palladium(0) (3 mol %), and anhydrous toluene (3 mL).
-
Purge the flask with nitrogen for 5-10 minutes.
-
Add tributyl(vinyl)tin (2 mmol) to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomite, washing the filter cake with ethyl acetate.
-
Collect the filtrate and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent to afford the pure 4,5-dimethoxy-2-vinylbenzaldehyde.
Protocol 2: L-Proline Catalyzed Intramolecular Hydroacylation
Materials:
-
4,5-Dimethoxy-2-vinylbenzaldehyde
-
L-proline
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
-
Silica gel (200-400 mesh)
Equipment:
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and chromatography
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4,5-dimethoxy-2-vinylbenzaldehyde (0.3 mmol) in glacial acetic acid (3 mL).
-
Add L-proline (7 mg, 20 mol %) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an air atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
Protocol 3: Representative NHC-Catalyzed Intramolecular Hydroacylation
This protocol is adapted from analogous NHC-catalyzed intramolecular hydroacylations of ortho-alkenylaryl aldehydes.
Materials:
-
This compound derivative
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or other suitable NHC precatalyst
-
Potassium bis(trimethylsilyl)amide (KHMDS) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel (200-400 mesh)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for transfer of anhydrous solvents and reagents
-
Standard glassware for workup and chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the NHC precatalyst (e.g., IPr·HCl, 10 mol %).
-
Add anhydrous THF (1.5 mL) and cool the mixture to 0 °C.
-
Add the base (e.g., KHMDS, 10 mol %) and stir for 20 minutes at 0 °C to generate the active NHC catalyst in situ.
-
Add a solution of the this compound derivative (0.2 mmol) in anhydrous THF (0.5 mL) dropwise to the catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the indanone product.
Troubleshooting and Considerations
-
Low Yield (L-proline protocol): Ensure the acetic acid is of high purity and the reaction temperature is maintained. Incomplete conversion may require longer reaction times.
-
Low Yield (NHC protocol): The NHC catalyst is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. The choice of base and solvent can also be critical and may require optimization.
-
Side Reactions: Potential side reactions include polymerization of the starting material or intermolecular reactions. Running the reaction at the recommended concentration can help to favor the intramolecular pathway.
-
Purification Challenges: The polarity of the indanone products can vary significantly based on the substituents. Careful optimization of the eluent system for column chromatography is essential for achieving high purity.
Conclusion
The metal-free intramolecular hydroacylation of 2-vinylbenzaldehydes is a robust and versatile method for the synthesis of valuable indanone scaffolds. Both L-proline and N-Heterocyclic Carbene-catalyzed systems offer distinct advantages in terms of sustainability, cost-effectiveness, and operational simplicity. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to successfully apply and adapt these powerful synthetic transformations in their own laboratories.
References
Application Notes and Protocols: Synthesis and Application of Functional Polymers Using 2-Vinylbenzaldehyde Copolymers
Introduction: The Versatility of Pendant Aldehyde Functionality in Polymer Science
In the ever-evolving landscape of materials science and drug development, functional polymers stand out for their tailor-made properties and diverse applicability.[1][2] These macromolecules, bearing reactive functional groups, serve as versatile platforms for the construction of complex architectures such as nanoparticles, biocompatible surfaces, and hydrogels.[1] Among the myriad of functional monomers available, 2-vinylbenzaldehyde (2-VBA) has emerged as a particularly valuable building block. Its pendant aldehyde group offers a gateway to a rich variety of chemical transformations, enabling the straightforward introduction of diverse functionalities into a polymer chain.[3][4] This high reactivity, coupled with the ability to precisely control the polymer architecture through modern polymerization techniques, makes 2-VBA copolymers a powerful tool for academic researchers, scientists, and drug development professionals.
The aldehyde functionality is particularly attractive due to its ability to undergo a wide range of chemical reactions under mild conditions.[4] These include the formation of imines (Schiff bases), oximes, and hydrazones, which are fundamental reactions in bioconjugation and the development of stimuli-responsive materials.[4][5] Furthermore, the aldehyde can be converted to other functional groups, expanding the chemical space accessible from a single polymer precursor. This application note provides a comprehensive guide to the synthesis of 2-VBA copolymers and details key post-polymerization modification protocols, offering field-proven insights and step-by-step methodologies to empower researchers in their quest for novel functional materials.
I. Synthesis of this compound Copolymers: Achieving Architectural Control
The synthesis of well-defined 2-VBA copolymers is paramount to harnessing their full potential. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly recommended for achieving polymers with controlled molecular weights and low polydispersity indices (PDI).[6][7][8]
Rationale for Utilizing RAFT Polymerization
RAFT polymerization offers excellent control over the polymerization of a wide range of monomers, including functional monomers like 2-VBA, without the need for protecting groups.[7][8][9] This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures, which is crucial for creating advanced materials for applications such as drug delivery and diagnostics.[6][10]
Experimental Protocol: RAFT Polymerization of this compound with a Co-monomer (e.g., Styrene)
This protocol describes the synthesis of a random copolymer of this compound and styrene.
Materials:
-
This compound (2-VBA), inhibitor removed
-
Styrene, inhibitor removed
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) as RAFT agent
-
2,2'-Azobis(isobutyronitrile) (AIBN) as initiator
-
1,4-Dioxane or 2-butanone, anhydrous
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Monomer and Reagent Preparation: Remove the inhibitor from 2-VBA and styrene by passing them through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of 2-VBA, styrene, DDMAT, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomers]₀:[RAFT agent]₀:[Initiator]₀ is 100:1:0.1.[7]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70-75 °C and stir for the desired reaction time (e.g., 8-24 hours).[7][8] The reaction time will influence the final monomer conversion and molecular weight.
-
Termination and Precipitation: Cool the reaction to room temperature and expose the mixture to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate into cold methanol to remove unreacted monomers and initiator fragments. Repeat this step two more times.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the copolymer composition and confirm the presence of the aldehyde functionality. The aldehyde proton of the 2-VBA units typically appears around 9.9-10.1 ppm.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A low PDI (< 1.3) is indicative of a well-controlled polymerization.
II. Post-Polymerization Modification: Unlocking a World of Functionality
The true power of 2-VBA copolymers lies in the versatility of the pendant aldehyde group, which serves as a reactive handle for a multitude of chemical transformations. This section details protocols for key post-polymerization modifications.
Schiff Base Formation: A Gateway to Bioconjugation and pH-Responsive Materials
The reaction of an aldehyde with a primary amine to form an imine (Schiff base) is a cornerstone of bioconjugation chemistry.[11][12] This reaction is relatively fast, proceeds under mild conditions, and the resulting imine bond can be reversible under acidic conditions, making it ideal for creating pH-responsive drug delivery systems.[13]
Materials:
-
Poly(this compound-co-styrene)
-
Primary amine (e.g., benzylamine, an amino-functionalized drug, or a peptide)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Molecular sieves (optional, for strictly anhydrous conditions)
-
Methanol or Diethyl ether for precipitation
Procedure:
-
Polymer Dissolution: Dissolve the poly(this compound-co-styrene) in the chosen anhydrous solvent in a round-bottom flask.
-
Amine Addition: Add a slight excess (e.g., 1.2-1.5 equivalents relative to the aldehyde groups) of the primary amine to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton peak and the appearance of the imine proton peak (typically around 8.2-8.5 ppm).
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent such as cold methanol or diethyl ether.
-
Washing and Drying: Wash the precipitated polymer several times with the non-solvent to remove unreacted amine. Dry the final product under vacuum.
Validation:
-
¹H NMR Spectroscopy: Confirm the formation of the imine bond and quantify the degree of functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Observe the disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the appearance of the C=N stretching vibration of the imine (around 1640-1650 cm⁻¹).
Reductive Amination: Forming Stable Amine Linkages
While Schiff base formation is highly useful, the resulting imine bond can be susceptible to hydrolysis. For applications requiring a more stable linkage, the imine can be reduced in situ to a secondary amine via reductive amination.[14][15] This two-step, one-pot reaction provides a robust method for covalently attaching molecules to the polymer backbone.
Materials:
-
Poly(this compound-co-styrene)
-
Primary amine
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[14]
-
Anhydrous solvent (e.g., Methanol, THF, or a mixture)
-
Acetic acid (catalytic amount, optional)
-
Dialysis tubing (for water-soluble polymers) or precipitation solvent
Procedure:
-
Polymer and Amine Reaction: Dissolve the poly(this compound-co-styrene) and the primary amine (1.2-1.5 equivalents) in the chosen anhydrous solvent. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Reduction: In a separate flask, dissolve the reducing agent (e.g., NaBH₃CN, 1.5-2.0 equivalents relative to the aldehyde groups) in a small amount of the same solvent. Add this solution dropwise to the polymer-amine mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Quenching: Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to destroy the excess reducing agent.
-
Purification:
-
For organic-soluble polymers: Precipitate the polymer in a suitable non-solvent.
-
For water-soluble polymers: Purify the polymer by dialysis against deionized water for 2-3 days, changing the water frequently.
-
-
Drying: Lyophilize (for water-soluble polymers) or dry under vacuum to obtain the final product.
Validation:
-
¹H NMR Spectroscopy: The disappearance of the imine proton and the appearance of new signals corresponding to the protons adjacent to the newly formed amine linkage.
-
FTIR Spectroscopy: The disappearance of the C=N stretching vibration.
III. Data Presentation and Visualization
Quantitative Data Summary
| Polymerization Parameter | Typical Value Range | Characterization Method |
| Monomer to RAFT Agent Ratio | 50:1 to 500:1 | - |
| PDI of Copolymers | < 1.3 | GPC |
| Monomer Conversion | 45-80% | ¹H NMR |
| Aldehyde Functionality | Quantitatively retained | ¹H NMR |
| Post-Modification Reaction | Typical Conversion | Key Spectroscopic Signature |
| Schiff Base Formation | > 90% | ¹H NMR: ~8.3 ppm (imine H); FTIR: ~1645 cm⁻¹ (C=N) |
| Reductive Amination | > 90% | ¹H NMR: Disappearance of imine proton |
Experimental Workflow and Reaction Scheme Diagrams
Caption: Workflow for the synthesis and functionalization of 2-VBA copolymers.
Caption: Key post-polymerization modification reaction schemes.
IV. Conclusion and Future Outlook
Copolymers of this compound represent a highly versatile and powerful platform for the development of advanced functional materials. The ability to precisely control the polymer architecture via techniques like RAFT polymerization, combined with the rich chemistry of the pendant aldehyde group, opens up a vast design space for materials tailored to specific applications. The protocols detailed in this application note for Schiff base formation and reductive amination provide robust and reproducible methods for the functionalization of these polymers, enabling their use in fields ranging from drug delivery and bioconjugation to the creation of smart hydrogels and functional surfaces.[16][17][18] As the demand for sophisticated and functional polymer materials continues to grow, the strategies outlined herein will undoubtedly serve as a valuable resource for researchers at the forefront of polymer science and biomedical engineering.
V. References
-
Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Macromolecular Rapid Communications. Available at: --INVALID-LINK--
-
Biotinylated Aldehyde Polymers for Bioconjugation. Advanced Science News. Available at: --INVALID-LINK--
-
Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. Available at: --INVALID-LINK--
-
Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. Available at: --INVALID-LINK--
-
Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
α-Aldehyde Terminally Functional Methacrylic Polymers from Living Radical Polymerization: Application in Protein Conjugation “Pegylation”. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
History of Post-polymerization Modification. Wiley-VCH. Available at: --INVALID-LINK--
-
Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. MDPI. Available at: --INVALID-LINK--
-
Aldehyde-functional polycarbonates as reactive platforms. National Institutes of Health. Available at: --INVALID-LINK--
-
Methoxy-Poly(ethylene glycol)-block-Poly(ϵ-caprolactone) Bearing Pendant Aldehyde Groups as pH-Responsive Drug Delivery Carrier | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
α-Aldehyde Terminally Functional Methacrylic Polymers from Living Radical Polymerization: Application in Protein Conjugation “Pegylation” | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes. Macromolecules. Available at: --INVALID-LINK--
-
Bioapplications of RAFT Polymerization. Chemical Reviews. Available at: --INVALID-LINK--
-
Aldehyde-functional diblock copolymer nano-objects via RAFT aqueous dispersion polymerization. White Rose Research Online. Available at: --INVALID-LINK--
-
Polymers for Drug Delivery Systems. PubMed Central. Available at: --INVALID-LINK--
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. National Institutes of Health. Available at: --INVALID-LINK--
-
Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. PubMed. Available at: --INVALID-LINK--
-
Functional Polymers for Biomedical Applications. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Poly(vinyl alcohol) functionalization with aldehydes in organic solvents. CDP Innovation. Available at: --INVALID-LINK--
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: --INVALID-LINK--
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Available at: --INVALID-LINK--
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. PubMed. Available at: --INVALID-LINK--
-
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound. Green Chemistry. Available at: --INVALID-LINK--
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. PubMed Central. Available at: --INVALID-LINK--
-
Synthesis and characterization of aldamine condensed Schiff bases and their iron salts. Polimery. Available at: --INVALID-LINK--
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Versatile Functionalization of Poly(Vinyl Alcohol) for Grafting of Biofunctional Building Blocks. ResearchGate. Available at: --INVALID-LINK--
-
Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules. Available at: --INVALID-LINK--
-
Schiff base formation for benzaldehyde. | Download Scientific Diagram. ResearchGate. Available at: --INVALID-LINK--
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces | Catalysis. ChemRxiv. Available at: --INVALID-LINK--
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. Available at: --INVALID-LINK--
-
Review: Poly(Vinyl Alcohol) Functionalizations and Applications. ResearchGate. Available at: --INVALID-LINK--
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... ResearchGate. Available at: --INVALID-LINK--
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: --INVALID-LINK--
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. Available at: --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Semantic Scholar. Available at: --INVALID-LINK--
References
- 1. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 2. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde-functional polycarbonates as reactive platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Biotinylated Aldehyde Polymers for Bioconjugation - Advanced Science News [advancedsciencenews.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Vinylbenzaldehyde as a Bifunctional Reagent in Click Chemistry and Bioconjugation
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Tool for Molecular Engineering
In the expanding landscape of bioconjugation, the demand for reagents that offer precision, versatility, and efficiency is paramount. 2-Vinylbenzaldehyde emerges as a compelling bifunctional molecule, uniquely positioned at the intersection of click chemistry and targeted ligation strategies. Its structure, featuring both a vinyl group and an aldehyde, presents two distinct and orthogonally reactive handles. This duality allows for the sequential or simultaneous attachment of different molecular entities, making it an invaluable tool for researchers, scientists, and drug development professionals in constructing complex biomolecular architectures.
This guide provides an in-depth exploration of this compound's chemistry and its applications in creating sophisticated bioconjugates. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its use.
The Dual Reactivity of this compound: A Chemical Overview
The power of this compound lies in its two distinct functional groups, which can be addressed with high specificity.
The Vinyl Group: A Dienophile for Diels-Alder Cycloadditions
The vinyl group of this compound serves as a dienophile in [4+2] Diels-Alder cycloaddition reactions.[1][2] This class of reactions is a cornerstone of click chemistry due to its high efficiency, stereospecificity, and favorable kinetics under mild, often aqueous, conditions.[3] The reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the vinyl group), forming a stable cyclohexene ring.[2]
The reactivity of the vinyl group as a dienophile can be tuned. In a normal-electron-demand Diels-Alder reaction, the dienophile is electron-poor. While the vinyl group of this compound is not strongly electron-deficient, its reactivity can be enhanced through the use of Lewis acid catalysts or by reacting it with an electron-rich diene.[4] Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-rich dienophile reacts with an electron-poor diene, such as a tetrazine.[2] This latter approach is particularly powerful in bioconjugation due to the rapid reaction rates of tetrazine ligations.[5]
The Aldehyde Group: A Target for Nucleophilic Attack
The aldehyde functionality of this compound provides a specific and reliable handle for bioconjugation. Aldehydes are not naturally present in proteins, making them a bioorthogonal target.[6] They readily react with a variety of nucleophiles to form stable covalent bonds. Key reactions include:
-
Hydrazone/Oxime Formation: Reaction with hydrazides or aminooxy compounds to form hydrazones or oximes, respectively. These reactions are highly specific and proceed efficiently at physiological pH.
-
Reductive Amination: Reaction with primary amines (such as the ε-amino group of lysine residues in proteins) to form a Schiff base, which can then be reduced to a stable secondary amine.
The ability to introduce an aldehyde group into a protein, for instance through the enzymatic conversion of a cysteine residue to a formylglycine within a specific recognition sequence, allows for site-specific labeling.[6]
Strategic Applications in Bioconjugation
The dual functionality of this compound enables several strategic approaches to constructing bioconjugates.
Strategy 1: Stepwise Orthogonal Labeling
This strategy leverages the distinct reactivity of the vinyl and aldehyde groups to sequentially attach two different molecules. For example, a protein can first be modified with a diene-containing linker. This compound is then attached via a Diels-Alder reaction. The now-exposed aldehyde group can be used to ligate a reporter molecule, such as a fluorophore with a hydrazine handle.
Strategy 2: Bifunctional Linking
This compound can act as a bridge between two different molecules. For instance, it can be used to link a small molecule drug to an antibody. The aldehyde can be reacted with a hydrazine-modified drug, and the vinyl group can then be used to attach this complex to a diene-modified antibody.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific applications.
Protocol 1: Labeling of a Diene-Modified Protein with this compound
This protocol describes the first step in a sequential labeling strategy.
Materials:
-
Diene-modified protein (e.g., modified with a trans-cyclooctene or other reactive diene)
-
This compound (CAS: 28272-96-0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mM).
-
Prepare the diene-modified protein in PBS at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
To the protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The final concentration of DMF should not exceed 5% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration if the protein is sensitive to room temperature incubation.
-
-
Purification:
-
Remove the excess, unreacted this compound by size-exclusion chromatography using a PD-10 column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS), expecting a mass shift corresponding to the addition of this compound (MW: 132.16 g/mol ).
-
The concentration of the labeled protein can be determined by a standard protein assay (e.g., BCA assay).
-
Protocol 2: Conjugation of a Hydrazine-Modified Fluorophore to an Aldehyde-Bearing Protein
This protocol details the second step of the sequential labeling, where the aldehyde handle introduced in Protocol 1 is targeted.
Materials:
-
Aldehyde-labeled protein (from Protocol 1)
-
Hydrazine-modified fluorophore (e.g., Cy5-hydrazine)
-
Aniline solution (e.g., 1 M in water, pH adjusted to ~5 with HCl)
-
PBS, pH 7.4
-
SEC column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Dissolve the hydrazine-modified fluorophore in DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the aldehyde-labeled protein in PBS, add a 5- to 20-fold molar excess of the fluorophore stock solution.
-
Add aniline to a final concentration of 10-100 mM. Aniline acts as a catalyst to accelerate hydrazone formation.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted fluorophore using a PD-10 column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific absorbance maximum).
-
Confirm successful conjugation via SDS-PAGE with fluorescence imaging.
-
Data Presentation
| Reaction Parameter | Protocol 1 | Protocol 2 |
| Molar Excess of Reagent | 10-50x | 5-20x |
| Reaction Time | 2-12 hours | 1-4 hours |
| Temperature | 4-25°C | 25°C |
| Catalyst | None (or Lewis Acid) | Aniline |
| Typical Yield | >90% | >85% |
Visualization of the Diels-Alder Reaction Mechanism
Troubleshooting and Considerations
-
Protein Stability: Ensure that the chosen reaction conditions (pH, temperature, organic co-solvent concentration) are compatible with the stability of the target protein.
-
Reagent Purity: Use high-purity this compound as impurities can lead to side reactions. It should be stored under an inert atmosphere at 2-8°C.
-
Stoichiometry: The molar excess of reagents should be optimized to achieve the desired degree of labeling while minimizing non-specific reactions and simplifying purification.
-
Reaction Monitoring: For critical applications, it is advisable to monitor the progress of the reaction by techniques such as LC-MS to determine the optimal reaction time.
Conclusion
This compound represents a powerful and versatile reagent for advanced bioconjugation. Its orthogonal reactive handles enable the precise construction of complex, multifunctional biomolecules. By understanding the underlying chemistry and carefully optimizing reaction protocols, researchers can unlock the full potential of this bifunctional linker for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Vinylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of 2-Vinylbenzaldehyde Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4] This guide focuses on a specific and synthetically valuable application: the coupling of this compound derivatives.
Molecules incorporating the this compound motif are versatile building blocks. The aldehyde functionality is a gateway to a vast array of chemical transformations, while the vinyl group can participate in various polymerization and cycloaddition reactions.[5] The strategic combination of these two reactive centers makes these compounds highly sought-after intermediates in medicinal chemistry and materials science.[6][7] However, the steric hindrance imposed by the ortho-substituents and the electronic nature of the aldehyde group present unique challenges that necessitate a carefully optimized protocol.[8][9][10]
This document provides a detailed protocol, mechanistic insights, and troubleshooting guidance for performing the Suzuki-Miyaura coupling with this compound derivatives, empowering researchers to confidently employ this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][11] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound), forming a Pd(II) complex.[1][2][12] This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > OTf >> Cl) and the electron density of the palladium catalyst.[13][14]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[15][16] The choice of base is therefore critical to the reaction's success.[15]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][11]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-vinylaryl halide with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Aryl Halide: 2-Vinylaryl bromide or iodide (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%) with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): SPhos or XPhos (0.04 mmol, 4 mol%) for sterically hindered substrates.[8]
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture, 10 mL).
-
Inert Gas: Argon or Nitrogen.
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent).
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel).
Reaction Setup and Execution Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 2-vinylaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (K₂CO₃ or K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand.
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the catalyst.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling, especially with challenging substrates like this compound derivatives, hinges on the careful selection of several parameters.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an active Pd(0) source. Pd(II) sources like Pd(OAc)₂ are often used with phosphine ligands to form the active catalyst in situ.[17] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos) | For sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos promote efficient oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[15][16] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Milder bases can help minimize side reactions like protodeboronation.[13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is common. The aqueous phase is necessary for the base to dissolve and activate the boronic acid.[12] Anhydrous conditions can be used with certain bases (e.g., KF).[16] |
| Boron Reagent | Boronic Acid, Pinacol Ester | Boronic acids are most common. Pinacol esters offer greater stability and can be used to prevent premature decomposition (protodeboronation) of sensitive boronic acids.[12][13] |
| Leaving Group (X) | I, Br, OTf | The reactivity order for oxidative addition is I > Br > OTf >> Cl.[14] Aryl bromides often provide a good balance of reactivity and stability. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Active Catalyst System3. Poor Base Choice | 1. Ensure proper inert atmosphere technique; use fresh catalyst and ligands.2. For sterically hindered substrates, switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos).[9]3. Screen different bases; K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[15] |
| Protodeboronation | 1. Boronic acid instability2. Reaction temperature too high or time too long3. Strong base in aqueous media | 1. Use a more stable boronic ester (e.g., pinacol ester).[13]2. Attempt the reaction at a lower temperature or for a shorter duration.3. Use a milder base like KF under anhydrous conditions.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen leading to Pd(II) species2. High concentration of boronic acid | 1. Thoroughly degas solvents and maintain a strict inert atmosphere.[12]2. Consider slow addition of the boronic acid to the reaction mixture.[13] |
| Stalled Reaction | 1. Catalyst deactivation2. Ligand degradation | 1. Increase catalyst loading slightly.2. Ensure phosphine ligands are stored under inert gas to prevent oxidation.[13] |
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl compounds, including those derived from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges posed by sterically demanding and electronically diverse substrates. The protocol and troubleshooting guide presented here serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful reaction for the efficient synthesis of valuable this compound-containing molecules.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Synthesis of Conjugated Dienes via Wittig Olefination of 2-Vinylbenzaldehyde
Abstract: The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliable and stereoselective formation of carbon-carbon double bonds.[1][2] This application note provides a comprehensive guide for researchers on the application of the Wittig reaction to 2-vinylbenzaldehyde, a conjugated aldehyde, for the synthesis of extended π-systems such as substituted styrenes and conjugated dienes. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for both unstabilized and stabilized ylides, and offer insights into reaction optimization, troubleshooting, and product characterization.
Introduction: The Power of the Wittig Reaction
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), transforms aldehydes or ketones into alkenes by reacting them with a phosphorus ylide (also known as a phosphorane).[3][4] Its primary advantage lies in the unambiguous placement of the newly formed double bond, which originates precisely where the carbonyl group was located.[5] This feature is particularly valuable when working with substrates like this compound, where the goal is to extend the existing conjugated system, a common motif in pharmaceuticals, natural products, and materials science.[6][7]
The reaction's versatility allows for the synthesis of di-, tri-, and even tetra-substituted alkenes with a controllable degree of stereoselectivity, which is governed by the nature of the ylide and the reaction conditions.[4][8]
Mechanistic Rationale: Ylide, Oxaphosphetane, and Product Formation
The overall transformation involves the exchange of the carbonyl oxygen atom with the alkylidene group of the ylide. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[9] The mechanism can be understood in two main stages: ylide formation and the Wittig reaction itself.
Ylide Generation
Phosphorus ylides are typically prepared in a two-step sequence. First, triphenylphosphine, a good nucleophile, reacts with a primary or secondary alkyl halide via an SN2 reaction to form a stable alkyltriphenylphosphonium salt.[5][10] Due to the electron-withdrawing nature of the positively charged phosphorus atom, the α-protons on the adjacent carbon become acidic and can be abstracted by a strong base to generate the neutral ylide.[10]
Caption: General scheme for phosphorus ylide synthesis.
The Wittig Reaction Pathway
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. The prevailing mechanism, especially under lithium-salt-free conditions, is a concerted [2+2] cycloaddition.[8][11] This forms a transient, four-membered ring intermediate called an oxaphosphetane.[2][10] This intermediate is unstable and rapidly collapses in an irreversible, exothermic step to yield the final alkene product and triphenylphosphine oxide.[9][10]
// Reactants Ylide [label="{Ph₃P⁺-C⁻HR¹ | Phosphorus Ylide}"]; Aldehyde [label="{O=CH-R² | Aldehyde}"];
// Intermediate Oxaphosphetane [label=" Ph₃P-CHR¹ | O-CHR² | Oxaphosphetane Intermediate"];
// Products Alkene [label="{R¹HC=CHR² | Alkene}"]; TPPO [label="{Ph₃P=O | Triphenylphosphine Oxide}"];
// Edges {Ylide, Aldehyde} -> Oxaphosphetane [label="[2+2] Cycloaddition", fontcolor="#202124", color="#EA4335"]; Oxaphosphetane -> {Alkene, TPPO} [label="Cycloreversion", fontcolor="#202124", color="#34A853"];
// Invisible nodes for layout node [style=invis, width=0]; i1; i2; Ylide -> i1 [style=invis]; Aldehyde -> i2 [style=invis]; i1 -> Oxaphosphetane [style=invis]; i2 -> Oxaphosphetane [style=invis]; }
Caption: The Wittig reaction mechanism proceeds via an oxaphosphetane intermediate.
Stereochemical Considerations
The nature of the R¹ group on the ylide dictates its stability and, consequently, the stereochemical outcome of the reaction.
-
Unstabilized Ylides (R¹ = alkyl, H): These are highly reactive and typically yield (Z)-alkenes with high selectivity under kinetic control, especially in the absence of lithium salts.[2][8] The selectivity arises from a sterically favored puckered transition state during the cycloaddition.
-
Stabilized Ylides (R¹ = ester, ketone, CN): The negative charge on the carbanion is delocalized by resonance, making these ylides less reactive but more stable.[12] They generally react to form (E)-alkenes with high selectivity. The reaction is often reversible at the oxaphosphetane stage, allowing equilibration to the more thermodynamically stable trans product.[8]
-
Semi-stabilized Ylides (R¹ = aryl, vinyl): As is the case when reacting with this compound, the ylide formed from an allylic or benzylic halide is semi-stabilized. These often provide poor (E/Z) selectivity.[8] For predictable stereochemistry, it is often better to react an unstabilized ylide with an α,β-unsaturated aldehyde (like this compound) rather than an allylic ylide with a saturated aldehyde.[13]
Experimental Protocols
This section provides two detailed protocols for the Wittig reaction with this compound, showcasing the use of both an unstabilized and a stabilized ylide.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Alkyl halides are lachrymators, and strong bases like n-butyllithium are pyrophoric and corrosive. Handle with extreme care under an inert atmosphere.[14]
Protocol 1: Synthesis of 2-Ethenyl-1-(prop-1-en-1-yl)benzene using an Unstabilized Ylide
This protocol details the reaction of this compound with ethyltriphenylphosphonium bromide to yield a mixture of (E)- and (Z)-dienes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyltriphenylphosphonium bromide | 98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| This compound | 97% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |
| Saturated aq. NH₄Cl solution | Lab prepared | - |
| Saturated aq. NaCl solution (Brine) | Lab prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | VWR |
| Round-bottom flasks, magnetic stir bars, syringes, needles, septa, inert gas line (N₂ or Ar) | - | - |
Step-by-Step Procedure:
-
Ylide Preparation:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol).
-
Add 40 mL of anhydrous THF via syringe.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A deep orange or red color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.32 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4 hours. The color will typically fade to a pale yellow or off-white.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, eluting with hexanes or a hexanes/ethyl acetate gradient.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the product as a colorless oil.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ratio of E/Z isomers can be determined by integrating characteristic peaks in the ¹H NMR spectrum, typically the vinylic protons.[15][16]
-
Protocol 2: Synthesis of Ethyl (E)-3-(2-vinylphenyl)acrylate using a Stabilized Ylide
This protocol uses the commercially available and air-stable ylide (carbethoxymethylene)triphenylphosphorane.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (Carbethoxymethylene)triphenylphosphorane | 98% | Sigma-Aldrich |
| This compound | 97% | Sigma-Aldrich |
| Toluene, anhydrous | 99.8% | Sigma-Aldrich |
| Hexanes | ACS Grade | VWR |
| Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (4.18 g, 12.0 mmol), this compound (1.32 g, 10.0 mmol), and 50 mL of anhydrous toluene.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Wittig Reaction:
-
Heat the mixture to reflux (approx. 110 °C) using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting residue contains the product and triphenylphosphine oxide. Add 50 mL of hexanes and stir vigorously to triturate the solid. Triphenylphosphine oxide is poorly soluble in hexanes, while the product is more soluble.
-
Filter the mixture to remove the bulk of the triphenylphosphine oxide.
-
Wash the collected solid with additional hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Further purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to yield ethyl (E)-3-(2-vinylphenyl)acrylate as a clear oil or low-melting solid.
-
The (E)-isomer is expected as the major product.[2] Confirm the structure and stereochemistry by ¹H NMR (alkene protons typically show a coupling constant J ≈ 16 Hz for the trans configuration), ¹³C NMR, and IR spectroscopy.[15]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Ylide Formation | Inactive base; wet solvent/glassware; poor quality phosphonium salt. | Use freshly titrated n-BuLi. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. Recrystallize the phosphonium salt before use. |
| Low Reaction Yield | Steric hindrance; ylide decomposition; aldehyde instability (polymerization). | For hindered systems, consider the Horner-Wadsworth-Emmons reaction.[8] Use freshly prepared ylide. Add the aldehyde at a low temperature and use freshly distilled aldehyde. |
| Difficult Purification from TPPO | TPPO is highly polar and crystalline. | Recrystallization from a nonpolar/polar solvent mixture (e.g., hexanes/ethyl acetate) can be effective.[17] For non-crystalline products, chromatography is necessary. |
| Poor Stereoselectivity | Use of semi-stabilized ylide; presence of lithium salts. | To favor (E)-alkenes with unstabilized ylides, consider the Schlosser modification.[8] To favor (Z)-alkenes, use salt-free conditions (e.g., KHMDS as base).[4] |
References
- 1. fiveable.me [fiveable.me]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 7. brainly.com [brainly.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: The Strategic Use of 2-Vinylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Vinylbenzaldehyde is a bifunctional aromatic compound whose unique structural arrangement—featuring a reactive aldehyde and a vinyl group in an ortho configuration—renders it an exceptionally valuable synthon in medicinal chemistry. This guide provides an in-depth exploration of its application in constructing complex molecular scaffolds central to several classes of pharmaceutical intermediates. We will detail field-proven protocols for key transformations, including the organocatalyzed intramolecular hydroacylation for indanone synthesis, the hetero-Diels-Alder reaction for building isoquinoline frameworks, and the Wittig reaction for strategic carbon chain elongation. The causality behind experimental choices and the self-validating nature of each protocol are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Versatility of this compound
In the landscape of pharmaceutical synthesis, the efficiency with which complex, polycyclic, and heterocyclic systems can be assembled is paramount. This compound emerges as a potent building block precisely because its two functional groups can participate in a wide array of concerted or sequential reactions. The aldehyde provides a classic electrophilic site for nucleophilic attack, condensation, and olefination reactions, while the vinyl group acts as a reactive dienophile, alkene, or a participant in cyclization reactions. This dual reactivity allows for the streamlined construction of scaffolds that might otherwise require lengthy, multi-step synthetic routes. This document serves as a technical guide to harnessing the synthetic potential of this versatile intermediate.
Application I: Synthesis of Indanone Intermediates via Intramolecular Hydroacylation
The indanone core is a privileged scaffold found in numerous biologically active compounds, most notably in the anti-Alzheimer's drug, Donepezil.[1][2] A green and efficient method for synthesizing substituted indanones is the intramolecular hydroacylation of this compound derivatives.[1] This transformation can be effectively catalyzed by the environmentally benign organocatalyst L-proline.
Mechanistic Rationale
The L-proline-catalyzed intramolecular hydroacylation proceeds through an enamine-based catalytic cycle. L-proline first condenses with the aldehyde group of this compound to form a chiral enamine intermediate. This transformation alters the electronic nature of the molecule, facilitating the nucleophilic attack of the enamine's α-carbon onto the vinyl group's electrophilic β-carbon. This key cyclization step forms the five-membered ring. Subsequent hydrolysis of the resulting iminium ion regenerates the L-proline catalyst and yields the final indanone product.[3][4] The choice of an organocatalyst like L-proline is a strategic move towards sustainable chemistry, avoiding the use of heavy metals.[1]
Experimental Protocol: L-Proline-Catalyzed Synthesis of 1-Indanone
This protocol describes the cyclization of this compound to form the parent 1-indanone scaffold.
Materials:
-
This compound
-
L-Proline (20 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating plate, rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates with a 9:1 hexane:ethyl acetate mobile phase)
Procedure:
-
Reaction Setup: To a flame-dried, 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMSO (approx. 0.1 M concentration).
-
Catalyst Addition: Add L-proline (0.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C. The progress of the reaction should be monitored by TLC. The starting material will have a different Rf value than the indanone product. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMSO. Subsequently, wash with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).
-
Scientist's Note: The aqueous washes are critical for removing the high-boiling point DMSO solvent and the L-proline catalyst, simplifying purification.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-indanone.
Data Summary
| Parameter | Value/Condition | Rationale |
| Catalyst | L-Proline | Environmentally benign, avoids metal contamination.[1] |
| Solvent | DMSO | High boiling point allows for elevated temperatures; solubilizes reagents. |
| Temperature | 80°C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 12-24 h | Typical duration for complete conversion, monitored by TLC. |
| Typical Yield | Good to Excellent | This method is reported to provide high yields of the indanone product.[1] |
Visualization: Indanone Synthesis Workflow
Caption: Workflow for L-proline catalyzed synthesis of 1-indanone.
Application II: Aza-Diels-Alder Reaction for Tetrahydroquinoline Scaffolds
The isoquinoline and related tetrahydroquinoline ring systems are foundational structures in a vast number of alkaloids and synthetic pharmaceuticals, including antihypertensives and anesthetics.[5] this compound can serve as a potent diene component in hetero-Diels-Alder (aza-Diels-Alder) reactions to construct these valuable heterocyclic intermediates.[6][7]
Mechanistic Rationale
The aza-Diels-Alder reaction is a [4+2] cycloaddition where the dienophile is an imine (a C=N bond).[8] In this application, this compound acts as the 1-azadiene precursor. It first condenses with a primary amine to form an in situ imine. The vinyl group and the newly formed C=N double bond then act as the 4π-electron system (the aza-diene). This system reacts with a dienophile (an alkene or alkyne) to form the six-membered heterocyclic ring. The reaction is often promoted by a Lewis acid catalyst, which coordinates to the imine nitrogen, lowering the LUMO of the aza-diene system and accelerating the cycloaddition.[9][10] This provides a highly convergent route to complex substituted tetrahydroquinolines.
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This general protocol outlines the three-component reaction between this compound, an aniline, and an electron-rich alkene.
Materials:
-
This compound
-
Aniline derivative (e.g., p-anisidine)
-
Dienophile (e.g., N-vinylpyrrolidone)
-
Lewis Acid Catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃, 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Standard inert atmosphere glassware, magnetic stirrer
-
TLC apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aniline derivative (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. This can be monitored by TLC or ¹H NMR.
-
Catalyst and Dienophile Addition: Add the Lewis acid catalyst, Sc(OTf)₃ (0.1 eq), to the reaction mixture. Stir for 5 minutes, then add the dienophile (1.2 eq).
-
Scientist's Note: Anhydrous conditions are paramount. Lewis acids like Sc(OTf)₃ are highly hygroscopic and will be deactivated by water, halting the reaction.
-
-
Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. Monitor the consumption of the imine intermediate by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tetrahydroquinoline product.
Data Summary
| Parameter | Value/Condition | Rationale |
| Catalyst | Lewis Acid (e.g., Sc(OTf)₃) | Activates the imine dienophile, lowering the LUMO energy and accelerating the reaction. |
| Solvent | Anhydrous DCM | Aprotic solvent that solubilizes reagents and does not interfere with the Lewis acid. |
| Temperature | Room Temperature | Mild conditions are often sufficient with Lewis acid catalysis. |
| Reaction Time | 24-48 h | Dependant on the reactivity of the specific substrates used. |
| Key Feature | High Convergency | Three components are combined in a single pot to rapidly build molecular complexity.[8] |
Visualization: Aza-Diels-Alder Reaction Mechanism
Caption: General mechanism for the Aza-Diels-Alder synthesis.
Application III: Carbon Chain Elongation via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in converting aldehydes and ketones into alkenes.[11] For this compound, this reaction provides a powerful method to extend the carbon skeleton, creating conjugated diene systems that are valuable intermediates for more complex structures, potentially through subsequent pericyclic reactions like the Diels-Alder reaction.
Mechanistic Rationale
The Wittig reaction involves two main stages: the preparation of a phosphorus ylide (the Wittig reagent) and its reaction with a carbonyl compound.[12]
-
Ylide Formation: A triphenylphosphonium salt is prepared via an SN2 reaction between triphenylphosphine and an alkyl halide. This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium) to form the nucleophilic ylide.[13][14]
-
Olefination: The ylide attacks the electrophilic carbonyl carbon of this compound, leading to a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane. This intermediate is unstable and collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene product.[15]
Experimental Protocol: Synthesis of 1-Phenyl-1,3-butadiene Derivative
This protocol details the reaction of this compound with benzyltriphenylphosphonium chloride to form a substituted 1-phenyl-1,3-butadiene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Standard inert atmosphere glassware (Schlenk line, syringes), magnetic stirrer
-
Dry ice/acetone bath
-
Hexanes, Ethyl acetate
-
TLC apparatus
Procedure:
-
Ylide Preparation: a. Add benzyltriphenylphosphonium chloride (1.1 eq) to a flame-dried, three-neck flask under argon. b. Add anhydrous THF via syringe to create a suspension (approx. 0.2 M). c. Cool the suspension to 0°C in an ice bath. d. Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. e. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Scientist's Note: The phosphonium salt does not need to fully dissolve. The strong base is sufficient to deprotonate the solid, and the resulting ylide is often soluble. Strict anhydrous and anaerobic conditions are critical as both n-BuLi and the ylide are reactive towards water and oxygen.[16]
-
-
Olefination Reaction: a. Cool the ylide solution to -78°C using a dry ice/acetone bath. b. Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution. c. Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization from a nonpolar solvent like hexanes or by column chromatography.
Data Summary
| Parameter | Value/Condition | Rationale |
| Reagent | Phosphorus Ylide | The nucleophile that converts the C=O bond into a C=C bond.[11] |
| Base | n-BuLi, NaH, t-BuOK | Strong base required to deprotonate the phosphonium salt to form the ylide.[16] |
| Solvent | Anhydrous THF, Ether | Aprotic solvents are essential to prevent quenching the base and ylide. |
| Temperature | -78°C to RT | Low temperature addition helps control reactivity and can influence stereoselectivity. |
| Driving Force | P=O bond formation | The high thermodynamic stability of triphenylphosphine oxide drives the reaction to completion.[16] |
Visualization: Wittig Reaction Workflow
Caption: General workflow for the Wittig olefination of this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its dual functionality enables chemists to employ a range of strategic reactions to construct valuable molecular frameworks such as indanones and tetrahydroquinolines, or to perform synthetic modifications like chain extension. The protocols detailed herein—organocatalyzed cyclization, Lewis acid-catalyzed cycloaddition, and Wittig olefination—represent robust and reproducible methods for leveraging the unique reactivity of this synthon. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively integrate this compound into their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.
References
- 1. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Proline-catalyzed one-step asymmetric synthesis of 5-hydroxy-(2E)-hexenal from acetaldehyde. | Semantic Scholar [semanticscholar.org]
- 4. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. orgosolver.com [orgosolver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Vinylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-vinylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to resolve them.
Issue 1: Low or No Yield of this compound in a Wittig Reaction
Question: I am attempting to synthesize this compound from 2-bromobenzaldehyde using a Wittig reaction with methyltriphenylphosphonium bromide and a strong base, but I am observing very low to no product formation. What are the potential causes and how can I improve the yield?
Answer:
The Wittig reaction is a powerful method for alkene synthesis, but its success with aromatic aldehydes bearing certain substituents can be challenging.[1][2][3] Several factors could be contributing to the low yield in your synthesis of this compound.
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The first critical step is the generation of the phosphorus ylide.
-
Base Strength: The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides like methylenetriphenylphosphorane, a very strong base is necessary.[4][5]
-
Recommendation: Ensure you are using a sufficiently strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[4]
-
-
Anhydrous Conditions: Ylides are highly reactive and will be quenched by protic sources, including water.
-
Recommendation: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
-
Side Reactions of the Aldehyde: The aldehyde functional group is susceptible to side reactions, especially with strong bases and organometallic reagents.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen, like 2-bromobenzaldehyde, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Recommendation: Add the aldehyde to the pre-formed ylide solution slowly and at a low temperature (e.g., 0 °C or -78 °C) to minimize the exposure of the aldehyde to the strong base.
-
-
-
Steric Hindrance: While not severe, the ortho-substituent on the benzaldehyde ring can introduce some steric hindrance, potentially slowing down the reaction.[1]
-
Recommendation: Allow for longer reaction times or a moderate increase in temperature after the initial addition of the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Experimental Workflow: Optimized Wittig Reaction
Caption: Optimized workflow for the Wittig synthesis of this compound.
Issue 2: Poor Yield and/or Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Heck)
Question: I am using a Suzuki-Miyaura or Heck reaction to synthesize this compound from 2-bromobenzaldehyde and a vinylating agent. The yield is low, and I am observing significant amounts of homocoupled byproducts and/or starting material recovery. How can I optimize these reactions?
Answer:
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are excellent methods for forming carbon-carbon bonds.[6][7][8] However, their efficiency is highly dependent on the precise reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[6][9] For the synthesis of this compound, this would typically involve the reaction of 2-formylphenylboronic acid with a vinyl halide or, more commonly, 2-bromobenzaldehyde with a vinylboronic acid derivative.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is crucial for catalytic activity and stability.
-
Recommendation: For coupling with vinylboronic acids, catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos often give good results.[10] The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
-
Base Selection and Strength: The base plays a critical role in the transmetalation step, activating the boronic acid.[9]
-
Recommendation: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the extent of side reactions. For sensitive substrates, a milder base might be preferable.
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often optimal for Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
-
Protodeboronation of Vinylboronic Acid: Vinylboronic acid and its esters can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh conditions.
-
Recommendation: Use milder bases and ensure the reaction is not run for an excessively long time. Using a stable derivative like potassium vinyltrifluoroborate can also mitigate this issue.[11]
-
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[7][12] To synthesize this compound, one could react 2-bromobenzaldehyde with ethylene or a vinyl equivalent.
Potential Causes and Solutions:
-
Catalyst System: The choice of palladium catalyst and ligands is critical.
-
Base and Additives: A base is required to neutralize the HX produced during the reaction.
-
Recommendation: Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are typically used.[7] Additives like phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can be beneficial, particularly in polar aprotic solvents like DMF or NMP, to improve solubility and reaction rates.[15]
-
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[15]
-
Recommendation: Optimization of the reaction temperature is crucial. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and byproduct formation. A typical range is 80-140 °C.
-
Comparative Table of Optimized Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, SPhos, XPhos | PPh₃, P(o-tolyl)₃ |
| Base | K₂CO₃, K₃PO₄, CsF | Et₃N, K₂CO₃, NaOAc |
| Vinyl Source | Potassium vinyltrifluoroborate, Vinylboronic acid pinacol ester | Ethylene gas, Vinyl acetate |
| Solvent | Toluene/H₂O, Dioxane/H₂O | DMF, NMP, Acetonitrile |
| Typical Temp. | 80-110 °C | 100-140 °C |
| Key Additive | - | TBAB (Phase-transfer catalyst) |
Issue 3: Difficulty in Purifying this compound
Question: I have successfully synthesized this compound, but I am struggling with its purification. It seems to be unstable during column chromatography and/or distillation. What is the best way to purify this compound?
Answer:
This compound is known to be somewhat unstable, particularly to heat, light, and acid, which can lead to polymerization or degradation. Careful handling and purification are essential.
Purification Strategy:
-
Initial Workup:
-
After the reaction is complete, perform a standard aqueous workup to remove water-soluble impurities and the bulk of the catalyst residues. A wash with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove any unreacted starting aldehyde if it forms a bisulfite adduct.
-
-
Column Chromatography:
-
Adsorbent: Use silica gel for column chromatography. It is advisable to use a less acidic grade of silica or to neutralize it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).
-
Eluent: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Speed: Do not let the compound sit on the column for an extended period. A faster "flash" chromatography is preferred over a slow gravity column.
-
Inhibitor: Consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), to the fractions as they are collected to prevent polymerization.
-
-
Distillation:
-
Distillation is generally not recommended for this compound due to its thermal instability. If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature. The addition of a polymerization inhibitor to the distillation flask is crucial.
-
-
Storage:
-
Store the purified this compound under an inert atmosphere, at a low temperature (2-8 °C), and protected from light. The addition of a small amount of an inhibitor like BHT is also recommended for long-term storage.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common and versatile methods for synthesizing this compound include:
-
Palladium-catalyzed cross-coupling reactions: This includes the Suzuki-Miyaura coupling of a boronic acid derivative with a vinyl partner, and the Heck reaction between an aryl halide and an alkene.[6][7][16] These methods offer good functional group tolerance.
-
Wittig reaction: This involves the reaction of an appropriate phosphonium ylide with an ortho-substituted benzaldehyde derivative.[1][2][3]
-
Grignard reaction: The reaction of a Grignard reagent, such as vinylmagnesium bromide, with 2-formylbenzonitrile, followed by hydrolysis, can yield this compound.[17][18][19][20]
Q2: Can I use a Grignard reaction to synthesize this compound from 2-bromobenzaldehyde?
A2: A direct Grignard reaction between vinylmagnesium bromide and 2-bromobenzaldehyde is not ideal. The highly nucleophilic Grignard reagent will preferentially attack the aldehyde carbonyl group.[19][20] A more viable, albeit multi-step, approach would be to first protect the aldehyde group, then form the Grignard reagent from the aryl bromide, react it with a vinylating agent, and finally deprotect the aldehyde. A more direct Grignard approach would be to react vinylmagnesium bromide with a suitable precursor like 2-cyanobenzaldehyde, where the nitrile is subsequently hydrolyzed to the aldehyde.
Q3: What is the role of the ligand in palladium-catalyzed reactions for this synthesis?
A3: In palladium-catalyzed cross-coupling reactions, the ligand (typically a phosphine) plays a critical role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. Electron-rich and bulky ligands generally promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[14][21] The choice of ligand can be the difference between a high-yielding reaction and a complete failure.
Q4: Are there any "green" or more sustainable methods for synthesizing this compound?
A4: Research into greener synthetic methods is ongoing. For the synthesis of related structures, some progress has been made in developing metal-free catalytic systems or using more environmentally benign solvents like water.[22][23] For instance, some Heck reactions can be performed in water under certain conditions.[12] Additionally, optimizing existing catalytic methods to use lower catalyst loadings and operate at lower temperatures contributes to a more sustainable process.[24]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring if suitable standards are available.
III. References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. 13
-
Suzuki reaction. Wikipedia. 6
-
Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC - NIH. 25
-
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH. 21
-
Suzuki Coupling. Organic Chemistry Portal. 9
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a …. ResearchGate. 15
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 14
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. 10
-
Heck reaction. Wikipedia. 7
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development - ACS Publications. 24
-
Heck Reaction. Organic Chemistry Portal. 12
-
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound. Green Chemistry (RSC Publishing). 22
-
A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. Request PDF - ResearchGate. 23
-
Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). 11
-
Grignard Reaction. 17
-
vinyl bromide. Organic Syntheses Procedure. 18
-
WITTIG REACTION | MECHANISM. AdiChemistry. 26
-
Wittig reaction. Wikipedia. 2
-
20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. 3
-
Heck Reaction. Named Reactions | Organic Chemistry Lessons - YouTube. 8
-
Grignard Reaction. Organic Chemistry Portal. 19
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. 20
-
The Heck reaction in the production of fine chemicals. University of Groningen. 27
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 16
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. 4
-
Wittig Reaction. Organic Chemistry Portal. 5
-
This compound. 28272-96-0 - Sigma-Aldrich. --INVALID-LINK--
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. leah4sci.com [leah4sci.com]
- 21. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. pure.rug.nl [pure.rug.nl]
Preventing polymerization of 2-vinylbenzaldehyde during storage
Welcome to the technical support guide for 2-vinylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this highly reactive monomer. Our goal is to provide you with the foundational knowledge and practical protocols necessary to prevent unwanted polymerization, ensuring the integrity and reactivity of your material for successful experimentation.
Part 1: Frequently Asked Questions (FAQs) - Core Storage Principles
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Question 1: Why is this compound prone to polymerization?
This compound is a bifunctional molecule, containing both a reactive aldehyde group and a vinyl group. The primary cause for instability during storage is the vinyl group's high susceptibility to free-radical polymerization.[1] This process is a chain reaction that, once initiated, can proceed rapidly, converting the liquid monomer into a solid or viscous polymer.[2][3] This reaction can be triggered by:
-
Heat: Increased thermal energy can lead to the spontaneous formation of free radicals.
-
Light: UV radiation can provide the energy to initiate radical formation.
-
Oxygen: While some inhibitors require oxygen to function, oxygen can also form peroxides, which can then decompose to initiate polymerization.
-
Contaminants: Impurities, especially metal ions, can catalyze the formation of radicals.
Question 2: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, strict storage protocols are essential. The goal is to inhibit the initiation of the free-radical chain reaction.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the kinetic energy of molecules, slowing the rate of spontaneous radical formation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[4] | Prevents the formation of peroxides which can act as initiators. |
| Light | Amber or Opaque Container[5] | Protects the material from UV light, a known initiator of radical polymerization. |
| Inhibitor | Maintain adequate concentration | Chemical stabilizers are added by the manufacturer to quench free radicals as they form. |
| Container | Tightly sealed original container | Prevents contamination and exposure to atmospheric oxygen and moisture. |
Question 3: What is a polymerization inhibitor and how does it work?
A polymerization inhibitor is a chemical compound added to reactive monomers to prevent premature polymerization during transport and storage.[6] These molecules function by reacting with and neutralizing free radicals, effectively terminating the polymerization chain reaction before it can propagate.[7] For vinyl monomers like this compound, phenolic compounds are common inhibitors.
The mechanism for a typical inhibitor like hydroquinone (HQ) involves reacting with peroxy radicals (formed by the interaction of a carbon radical with oxygen) to create stable, non-radical species, thus stopping the chain reaction.[7] This is why a small amount of oxygen is sometimes necessary for certain inhibitors to be effective.
Table 2: Common Inhibitors for Vinyl Monomers
| Inhibitor | Common Abbreviation | Typical Concentration | Notes |
| Hydroquinone | HQ | 100-1000 ppm | A very common and effective general-purpose inhibitor.[7] |
| Hydroquinone monomethyl ether | MEHQ | 15-200 ppm | Often preferred due to its higher volatility, which can be a factor during purification.[8] |
| 4-tert-Butylcatechol | TBC | 50-500 ppm | Another widely used inhibitor for styrene and other vinyl monomers.[8] |
Part 2: Troubleshooting Guide - Identifying and Resolving Issues
This section provides a systematic approach to identifying and addressing problems related to this compound instability.
Issue 1: I've noticed my this compound has become viscous or contains solid particles. What happened?
This is a clear indication that polymerization has occurred. The increased viscosity is due to the formation of longer-chain oligomers and polymers.
Causality:
-
Inhibitor Depletion: The inhibitor is consumed over time as it quenches radicals. If the bottle has been stored for a long time or at elevated temperatures, the inhibitor may be fully depleted.
-
Improper Storage: Exposure to heat, light, or air can accelerate the rate of radical formation beyond what the inhibitor can handle.[5]
-
Contamination: Introduction of contaminants during handling can initiate polymerization.
Recommended Action:
-
Do NOT attempt to use the material. The presence of polymer will significantly affect stoichiometry and reaction kinetics.
-
Check the extent of polymerization. If only a small amount of solid is present, it may be possible to salvage the remaining monomer by filtration and subsequent purification (see Part 3).
-
If the material is mostly solid, it is not salvageable. Dispose of the material according to your institution's hazardous waste guidelines.[9]
-
Review your storage protocol. Use this as an opportunity to ensure all storage recommendations are being followed to prevent future occurrences.
Caption: Troubleshooting workflow for suspected polymerization.
Issue 2: My reaction is not proceeding as expected. Could the inhibitor be the cause?
Yes, this is a common issue. The inhibitor's function is to scavenge radicals, and it cannot distinguish between radicals formed during unwanted polymerization and the radical initiators you add for your reaction.[10]
Causality:
-
The inhibitor present in the monomer is quenching the initiators or intermediates in your desired reaction pathway, creating an induction period or preventing the reaction altogether.
Recommended Action:
-
The inhibitor must be removed from the this compound immediately before use.[10] Proceed to the protocol for inhibitor removal in Part 3.
Part 3: Experimental Protocols
As a Senior Application Scientist, I must emphasize that unstabilized this compound is highly reactive. Once the inhibitor is removed, the monomer should be used immediately.[11]
Protocol 1: Inhibitor Removal Using an Alumina Column
This is the most common and effective method for removing phenolic inhibitors like HQ and MEHQ at a lab scale.[12][13]
Materials:
-
This compound (stabilized)
-
Basic alumina, activated (80-200 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (round bottom or Erlenmeyer)
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom of the column to support the stationary phase.
-
Add the basic alumina to the column. A good rule of thumb is to use approximately 10g of alumina for every 100mL of monomer to be purified.
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Add the stabilized this compound directly to the top of the alumina column.
-
Open the stopcock and allow the monomer to percolate through the alumina under gravity. Do not apply pressure unless absolutely necessary, as this can generate heat.
-
The phenolic inhibitor will be adsorbed onto the basic alumina. You may observe a colored band forming at the top of the column as the inhibitor is captured.[11]
-
Collect the clear, inhibitor-free monomer in the collection flask.
-
-
Post-Purification Handling:
-
The collected monomer is now unstabilized and highly reactive .
-
Immediately blanket the flask with an inert gas (e.g., nitrogen).
-
Seal the flask and proceed with your reaction without delay.
-
Caption: Step-by-step workflow for inhibitor removal.
Part 4: Understanding the Mechanism of Polymerization
A deeper understanding of the polymerization mechanism reinforces the importance of the storage and handling protocols. Free-radical polymerization of the vinyl group occurs in three main stages.[2][3]
-
Initiation: A free radical (R•) is formed, typically from an initiator molecule breaking down due to heat or light. This radical then attacks the carbon-carbon double bond of a vinyl monomer, creating a new, larger radical.[1]
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the length of the polymer chain.[14]
-
Termination: The chain reaction is stopped when two radicals react with each other to form a stable, non-radical bond. Inhibitors work by providing a molecule that readily reacts with a growing radical chain to terminate it.[1][7]
Caption: The three stages of free-radical polymerization.
By adhering to these guidelines, you can ensure the long-term stability and viability of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. pslc.ws [pslc.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 4. fishersci.be [fishersci.be]
- 5. How To [chem.rochester.edu]
- 6. US3733326A - Inhibition of the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 7. chempoint.com [chempoint.com]
- 8. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 9. research.wayne.edu [research.wayne.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins [mdpi.com]
Technical Support Center: Synthesis of 2-Vinylbenzaldehyde
Welcome to the technical support guide for the synthesis of 2-vinylbenzaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers navigate the common challenges associated with this synthesis. The inherent reactivity of both the aldehyde and vinyl functional groups makes this compound prone to several side reactions, most notably polymerization and oxidation. This guide is structured to address these issues head-on, providing not just solutions but also the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis and handling of this compound.
Q1: My reaction mixture turned into a solid, sticky mass upon workup or purification. What happened?
A1: This is a classic sign of polymerization. This compound is highly susceptible to radical polymerization, which can be initiated by heat, light, trace metals, or oxygen.[1] It is crucial to use a polymerization inhibitor throughout the synthesis and purification process.
Q2: I have a significant amount of a water-soluble byproduct. How can I easily remove it?
A2: If you've used a Horner-Wadsworth-Emmons (HWE) reaction, this byproduct is likely the dialkylphosphate salt.[2][3] A key advantage of the HWE reaction is that this salt is easily removed with a simple aqueous extraction (workup).[3][4]
Q3: My final product shows two new spots on the TLC plate after sitting for a day. What are they?
A3: The most likely culprits are the oxidation and reduction products. The more polar spot is likely 2-vinylbenzyl alcohol (from reduction), and the less polar, streaky spot that may stain acidic is 2-vinylbenzoic acid (from oxidation by air).[5] Proper storage under an inert atmosphere and at low temperatures is essential.[6]
Q4: Can I purify this compound using column chromatography on silica gel?
A4: Yes, but with extreme caution. The slightly acidic nature of silica gel can promote polymerization or other side reactions. It is recommended to use a neutral support like alumina or to deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system.[7] Always add a polymerization inhibitor (like BHT or hydroquinone) to your solvent system.
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves deeper into specific problems, offering detailed explanations and actionable protocols.
Problem 1: Spontaneous Polymerization
The vinyl group conjugated with the aromatic ring makes this compound an activated monomer, prone to uncontrolled polymerization.
Symptoms:
-
Formation of a white or yellowish precipitate or sticky solid in the reaction flask.
-
Significant broadening of peaks in the NMR spectrum of the crude product.
-
Difficulty in isolating the product via extraction or distillation.
Causality & Prevention: Free radicals, often generated by exposure to air (oxygen) or heat, initiate a chain reaction leading to polymer formation.[8] To prevent this, a radical scavenger, known as an inhibitor, must be present to quench these radicals as they form.[9]
Recommended Action & Protocol:
-
Add an Inhibitor: Introduce a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ), at a concentration of 100-200 ppm to your reaction mixture from the start.[10][11]
-
Maintain Inert Atmosphere: Conduct the entire synthesis, workup, and purification under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Control Temperature: Avoid excessive heating. If distillation is necessary for purification, perform it under reduced pressure to lower the boiling point and add a fresh portion of inhibitor to the distillation flask.
-
Proper Storage: Store the purified product at low temperatures (2-8°C) under an inert atmosphere and in the presence of an inhibitor.[6]
Workflow: Managing Polymerization Risk
Caption: A workflow for preventing polymerization during synthesis.
Problem 2: Aldehyde-Related Side Reactions
The aldehyde group is susceptible to both oxidation and reduction, as well as disproportionation under certain conditions.
Symptom: Appearance of a new, often streaky spot on TLC, which can be visualized with an acidic stain. The ¹H NMR may show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
Causality & Prevention: Aldehydes are readily oxidized to carboxylic acids by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[5]
Recommended Action:
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon.
-
Inert Atmosphere: As with polymerization, maintaining an inert atmosphere throughout the process is critical.
-
Purification: If oxidation occurs, the resulting carboxylic acid can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution during workup. The carboxylate salt will move to the aqueous layer.
Symptom: Formation of both 2-vinylbenzyl alcohol and 2-vinylbenzoic acid in roughly a 1:1 ratio, significantly reducing the yield of the desired aldehyde.
Causality & Prevention: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like this compound).[12] One molecule is reduced to the corresponding alcohol, and the other is oxidized to the carboxylic acid.[13][14] This reaction is problematic when strong bases (e.g., concentrated NaOH, KOH) are used in the reaction or workup.[12]
Recommended Action:
-
Avoid Strong Bases: If a base is required, use a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Controlled pH: During workup, avoid strongly basic conditions. Neutralize the reaction mixture carefully.
-
Crossed Cannizzaro: In some synthetic strategies, a "sacrificial" aldehyde like formaldehyde is used under Cannizzaro conditions to reduce a more valuable aldehyde.[14] Be aware of this if formaldehyde or its sources are present.
Diagram: The Cannizzaro Side Reaction
Caption: Mechanism of the Cannizzaro disproportionation reaction.
Synthetic Route Troubleshooting
The choice of synthetic route heavily influences the types of side reactions encountered.
Route 1: Olefination Reactions (Wittig & Horner-Wadsworth-Emmons)
These are common methods starting from a benzaldehyde derivative (e.g., 2-bromobenzaldehyde followed by olefination, or olefination of phthalaldehyde).
Common Problem: Byproduct Removal
-
Wittig Reaction: Produces triphenylphosphine oxide (TPPO) as a byproduct. TPPO is often difficult to separate from the desired product due to similar polarity and its tendency to crystallize.[15] Meticulous column chromatography is usually required.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred alternative. It uses a phosphonate-stabilized carbanion and generates a water-soluble dialkylphosphate byproduct.[2][16] This byproduct is easily removed by washing the organic layer with water during the workup, simplifying purification significantly.[3][4]
Data Comparison: Wittig vs. HWE
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Dialkylphosphate Salt |
| Byproduct Removal | Difficult (often requires chromatography)[15] | Easy (water-soluble, removed by extraction)[3] |
| Stereoselectivity | Non-stabilized ylides favor (Z)-alkenes[17] | Stabilized carbanions favor (E)-alkenes[2][16] |
| Reactivity | Less nucleophilic ylides may struggle with hindered ketones | More nucleophilic carbanions react well with aldehydes and ketones[4] |
Route 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Heck)
These methods typically start with a di-substituted benzene, for example, coupling a vinyl group onto 2-bromobenzaldehyde (Heck) or coupling 2-formylphenylboronic acid with a vinyl partner (Suzuki).
Common Problems:
-
Suzuki Coupling: The boronic acid functional group on the starting material (2-formylphenylboronic acid) can be sensitive to the aqueous basic conditions often used, potentially leading to decomposition and lower yields.[18] Using anhydrous conditions or a boronic ester can mitigate this. The choice of base is crucial to avoid Cannizzaro-type reactions with the aldehyde.
-
Heck Reaction: This reaction couples an unsaturated halide with an alkene.[19] Potential side reactions include isomerization of the newly formed double bond, especially if the elimination of the palladium hydride intermediate is slow.[20] The choice of base and ligands is critical for achieving high selectivity and yield.
Recommended Purification Protocol: Bisulfite Adduct Formation
For aldehydes that are particularly difficult to purify by chromatography or distillation due to polymerization or co-eluting impurities, purification via a reversible bisulfite adduct is a highly effective chemical method.[21][22]
Principle: The nucleophilic bisulfite ion adds to the aldehyde's carbonyl group to form a water-soluble α-hydroxy sulfonic acid salt (the "bisulfite adduct").[7][21] Neutral organic impurities can be washed away with an organic solvent. The aldehyde can then be regenerated by adding a base to reverse the reaction.
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. Continue stirring for 1-2 hours. A white precipitate of the adduct may form.
-
Impurity Removal: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar, non-aldehydic impurities. Discard the organic layer.
-
Aldehyde Regeneration: Isolate the aqueous layer containing the adduct. While stirring, slowly add a base (e.g., saturated sodium bicarbonate or 10% sodium hydroxide solution) until the solution is basic and the precipitate (if any) redissolves, regenerating the aldehyde.[7][21]
-
Final Extraction: Extract the regenerated, purified this compound from the aqueous layer using a fresh organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure. Crucially, add a polymerization inhibitor (BHT) to the solution before concentration.
References
- 1. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. research-advances.org [research-advances.org]
- 6. This compound | 28272-96-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chempoint.com [chempoint.com]
- 9. fluoryx.com [fluoryx.com]
- 10. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 11. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 14. byjus.com [byjus.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Vinylbenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 2-vinylbenzaldehyde. Understanding the nuances of handling this reactive molecule is critical to achieving high purity and preventing yield loss due to polymerization or degradation. This document offers a structured approach to troubleshooting common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. The two most common methods for its preparation are the Wittig reaction and the oxidation of 2-vinylbenzyl alcohol.
-
From Wittig Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO) .[1][2] Unreacted starting materials, such as the corresponding phosphonium salt and the carbonyl compound, may also be present.
-
From Oxidation of 2-Vinylbenzyl Alcohol: Common impurities include the unreacted starting alcohol and the over-oxidation product, 2-vinylbenzoic acid .[3] The presence of residual oxidizing agents or their byproducts is also possible.
-
General Impurities: Regardless of the synthetic route, polymers of this compound are a common impurity due to the molecule's high reactivity.[3]
Q2: My this compound is polymerizing during distillation, even under vacuum. What can I do?
Polymerization is the most significant challenge in the purification of vinyl aromatic compounds.[3] Elevated temperatures required for distillation can initiate thermal polymerization.
-
Recommendation: The use of a polymerization inhibitor is essential.[3][4][5] Phenolic inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone are commonly used for vinyl aromatic compounds.[2][4] These inhibitors act as radical scavengers, preventing the initiation of polymerization.[3] It is also crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress on the compound.[6][7][8]
Q3: I am experiencing low yield after column chromatography. What could be the cause?
Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or irreversible adsorption.
-
Recommendation: Deactivate the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine , to neutralize acidic sites.[9] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.
Q4: How can I remove the acidic impurity, 2-vinylbenzoic acid?
An acid-base extraction is a highly effective method for removing acidic impurities.
-
Recommendation: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate or a 5-10% sodium carbonate solution. The acidic 2-vinylbenzoic acid will be deprotonated and extracted into the aqueous layer. The purified this compound will remain in the organic layer.
Q5: Is there a chemical method to purify this compound without chromatography or distillation?
Yes, aldehydes can be selectively purified by forming a reversible adduct with sodium bisulfite.
-
Recommendation: The crude this compound can be treated with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid, water-soluble bisulfite adduct, which can be separated from non-polar impurities by filtration or extraction. The purified aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the purification of this compound.
Issue 1: Product is Contaminated with Triphenylphosphine Oxide (TPPO)
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Removal during Workup | Solution: TPPO has some solubility in organic solvents but is generally more polar than the desired alkene product from a Wittig reaction.[2] A significant portion can be removed by repeated crystallizations from a suitable solvent system if the product is a solid. For liquid products, column chromatography is the most effective method. A solvent system with a moderate polarity, such as a hexane/ethyl acetate gradient, will typically allow for good separation, with the less polar this compound eluting before the more polar TPPO. |
Issue 2: Persistent Presence of Unreacted 2-Vinylbenzyl Alcohol
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Oxidation | Solution: If the impurity is the starting alcohol, the most effective purification methods are fractional distillation under vacuum or column chromatography. The alcohol is significantly more polar than the aldehyde, allowing for straightforward separation by chromatography. For distillation, the difference in boiling points should be sufficient for separation, especially under reduced pressure. |
Issue 3: Product Degradation on Silica Gel Column
| Potential Cause | Recommended Solution & Explanation |
| Acidic Nature of Silica Gel | Solution: As mentioned in the FAQs, aldehydes can be sensitive to acidic conditions.[9] To mitigate this, use deactivated silica gel (washed with a triethylamine-containing solvent) or switch to a neutral stationary phase like alumina.[9] It is also advisable to run the column quickly to minimize the contact time between the compound and the stationary phase. |
Experimental Protocols
Protocol 1: Vacuum Distillation with Polymerization Inhibitor
This protocol describes the purification of crude this compound using fractional distillation under reduced pressure with the addition of a polymerization inhibitor.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Inhibitor Addition: To the crude this compound in the distillation flask, add a polymerization inhibitor such as 4-tert-butylcatechol (TBC) at a concentration of 50-200 ppm.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, and with a small amount of inhibitor.
Caption: Workflow for vacuum distillation of this compound.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a chromatography column with silica gel (or neutral alumina) as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for flash column chromatography purification.
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is for the chemical purification of this compound by forming a reversible bisulfite adduct.
-
Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out of the solution.
-
Isolation of Adduct: If a precipitate forms, collect it by filtration and wash it with a small amount of cold solvent. If no precipitate forms, extract the aqueous layer to remove organic impurities, then proceed to the next step with the aqueous layer.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a base (e.g., saturated sodium carbonate solution) until the solution is basic. Stir until the adduct has fully decomposed.
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
Data Summary
| Purification Technique | Primary Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | Compounds with significantly different boiling points (e.g., unreacted starting materials, some solvents). | Scalable, effective for removing non-volatile impurities. | Risk of polymerization, potential for thermal degradation. |
| Column Chromatography | Polar impurities (e.g., TPPO, 2-vinylbenzoic acid, 2-vinylbenzyl alcohol). | High resolution, applicable to a wide range of impurities. | Can be time-consuming, potential for product degradation on acidic silica gel. |
| Bisulfite Adduct Formation | Non-aldehydic impurities. | Highly selective for aldehydes, avoids high temperatures. | Involves multiple steps, may not be suitable for all aldehydes. |
Analytical Methods for Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Provides information on the presence of volatile impurities and can be used for quantitative analysis of purity. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating non-volatile impurities and quantifying purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the product and can be used to identify and quantify impurities if their signals are resolved. |
| Infrared (IR) Spectroscopy | Confirms the presence of the aldehyde and vinyl functional groups. |
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 4. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2973394A - Method of purifying styrene - Google Patents [patents.google.com]
- 8. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 9. pure.rug.nl [pure.rug.nl]
Technical Support Center: Optimizing Diels-Alder Reactions with 2-Vinylbenzaldehyde
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing the Diels-Alder reaction using 2-vinylbenzaldehyde. We will move beyond simple protocols to explore the underlying principles that govern this powerful cycloaddition, enabling you to troubleshoot effectively and rationalize your experimental choices.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and behavior of this compound in [4+2] cycloadditions.
Q1: In a Diels-Alder reaction, does this compound act as the diene or the dienophile?
Answer: this compound exclusively acts as the diene . The diene component for a Diels-Alder reaction must be a conjugated system of two π-bonds.[1] In this compound, the vinyl group (-CH=CH₂) is conjugated with the benzene ring. The reaction occurs between the four π-electrons of the vinyl group and the adjacent double bond within the aromatic ring, which rearranges to form the cyclohexene product. The dienophile is the alkene or alkyne that reacts with this diene system.
Q2: What are the electronic properties of this compound and how do they affect the reaction?
Answer: This is a critical point for reaction design. The benzaldehyde group is strongly electron-withdrawing. This property significantly reduces the electron density of the conjugated vinyl-aromatic system. Consequently, this compound is considered an electron-deficient diene .
In a "normal-demand" Diels-Alder reaction, an electron-rich diene reacts rapidly with an electron-poor dienophile.[2][3] Since this compound is electron-poor, its reaction with electron-poor dienophiles (e.g., maleic anhydride, acrylates) will be slow and may require significant thermal energy or catalysis. Conversely, it is better suited for "inverse-electron-demand" Diels-Alder reactions, where it will react more readily with electron-rich dienophiles (e.g., vinyl ethers, enamines).[2]
Q3: What type of dienophile should I pair with this compound?
Answer: The choice of dienophile is dictated by the electronic nature of this compound.
-
Optimal Pairing (Inverse-Electron-Demand): Electron-rich dienophiles are the ideal reaction partners. These dienophiles possess electron-donating groups (EDGs) that raise the energy of their Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient this compound.
-
Challenging Pairing (Normal-Demand): Electron-poor dienophiles, which are common in many standard Diels-Alder protocols, will react sluggishly. These reactions are often characterized by low yields and require forcing conditions (high heat) or, more effectively, Lewis acid catalysis to proceed efficiently.[4]
Q4: When should I consider thermal versus Lewis acid-catalyzed conditions?
Answer: The decision to use thermal or catalyzed conditions depends on the reactivity of your chosen dienophile.
-
Thermal Conditions: Gentle heating (e.g., refluxing in toluene, xylene) may be sufficient for reactions with highly reactive, electron-rich dienophiles. However, high temperatures can sometimes lead to the reverse reaction, known as the retro-Diels-Alder, or promote polymerization of the starting material.[5][6]
-
Lewis Acid Catalysis: This is strongly recommended when using neutral or electron-poor dienophiles. A Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) coordinates to the carbonyl oxygen of the aldehyde on the diene or to a carbonyl on the dienophile.[7][8] This coordination dramatically lowers the energy of the LUMO, accelerating the reaction and often improving both regioselectivity and stereoselectivity.[7] Studies on analogous vinylazaarenes have shown that Lewis acid promotion can dramatically increase yields and selectivity where thermal reactions fail.[9][10][11]
Q5: How does solvent choice impact the reaction?
Answer: Solvent polarity can have a significant effect on reaction rates.
-
Polar Solvents: Polar organic solvents and even aqueous media have been shown to accelerate Diels-Alder reactions.[5] This is often attributed to the stabilization of the polar transition state and hydrophobic packing effects.[12]
-
Non-Polar Solvents: For Lewis acid-catalyzed reactions, anhydrous, non-polar solvents like dichloromethane (DCM) or toluene are typically preferred to prevent decomposition or deactivation of the catalyst.[6][8]
Section 2: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Problem: My reaction shows low or no conversion to the desired product.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Activation | Are you using an electron-poor/neutral dienophile without a catalyst? | Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) to lower the reaction's activation energy.[7] Start with catalytic amounts (10-20 mol%) and increase if necessary. |
| Incorrect Temperature | Is the reaction temperature too low for a thermal reaction or too high, causing decomposition? | For thermal reactions, incrementally increase the temperature (e.g., switch from toluene to xylene). For catalyzed reactions, which can often run at lower temperatures, start at 0 °C or room temperature.[6] |
| Unfavorable Diene Conformation | The vinyl group must be in the s-cis conformation to react. Steric hindrance can disfavor this.[13][14] | While the barrier to rotation is generally low, increasing the temperature can provide the energy needed to access the reactive s-cis conformer.[15] |
| Reactant Purity | Are the starting materials pure? Is the solvent anhydrous (especially for catalyzed reactions)? | Purify this compound (e.g., by distillation or column chromatography) to remove any polymeric or oxidized impurities. Ensure solvents are rigorously dried. |
Problem: My reaction is messy and produces significant side products, such as polymer.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Polymerization | Aldehydes and vinyl arenes can be prone to polymerization at high temperatures or in the presence of acid.[16] | Lower the reaction temperature. If possible, use a Lewis acid that allows the reaction to proceed under milder conditions. Add a radical inhibitor like BHT (butylated hydroxytoluene) if radical polymerization is suspected. |
| Retro-Diels-Alder Reaction | Is the reaction conducted at a very high temperature? The Diels-Alder is reversible.[5] | Find the minimum temperature required for the forward reaction to dominate. The retro reaction becomes more favorable at higher temperatures. |
| Oxidation of Aldehyde | Is the aldehyde group being oxidized to a carboxylic acid during workup or the reaction? | Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use a non-oxidative workup procedure. |
Problem: I am getting a mixture of regioisomers.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Regiocontrol | Are both the diene and dienophile unsymmetrical? | Regioselectivity is governed by electronic and steric factors. Lewis acid catalysis often enhances regioselectivity by amplifying the electronic differences between the reacting carbons.[7] Experiment with different Lewis acids (e.g., bulkier catalysts) to influence the outcome. |
Problem: I am not getting the desired endo/exo stereoisomer.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Thermodynamic vs. Kinetic Control | The endo product is typically the kinetically favored product due to stabilizing secondary orbital interactions, but the exo product is often more thermodynamically stable.[2][4] | To favor the kinetic (endo) product, run the reaction at the lowest possible temperature for the shortest time required for conversion. To favor the thermodynamic (exo) product, use higher temperatures and longer reaction times to allow the initial product to equilibrate to the more stable isomer. |
Section 3: Experimental Protocols & Data
The following are generalized starting points. Optimization will be required for specific substrates.
Table 1: Recommended Starting Conditions for Diels-Alder with this compound
| Dienophile Type | Condition | Temperature | Solvent | Catalyst (mol%) | Notes |
| Electron-Rich (e.g., Ethyl vinyl ether) | Thermal | 80-110 °C | Toluene | None | Reaction should proceed reasonably well. Monitor for polymerization. |
| Electron-Neutral (e.g., Cyclopentene) | Catalyzed | 0 °C to RT | DCM | BF₃·OEt₂ (20-50%) | Thermal reaction is likely to be very slow. Lewis acid is essential.[11] |
| Electron-Poor (e.g., Maleic anhydride) | Catalyzed | 0 °C to RT | DCM | AlCl₃ (20-50%) | A stronger Lewis acid may be required. Reaction is electronically mismatched for thermal conditions. |
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the starting material in an appropriate solvent (e.g., toluene, 1,4-dioxane).
-
Add the dienophile (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv) in anhydrous solvent (e.g., DCM).
-
Cool the mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.2-1.0 equiv) dropwise via syringe. Stir for 15-30 minutes.
-
Add a solution of the dienophile (1.1 equiv) in anhydrous DCM dropwise over 10-20 minutes.
-
Allow the reaction to stir at the specified temperature, gradually warming to room temperature if necessary. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for Al-based catalysts).
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Key Mechanisms & Workflows (Visualized)
Visual aids can clarify complex concepts and decision-making processes.
Diagram 1: The Diels-Alder Reaction of this compound
Caption: General mechanism of the [4+2] cycloaddition.
Diagram 2: Role of Lewis Acid Catalysis
Caption: Lewis acids lower the dienophile's LUMO energy.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. praxilabs.com [praxilabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. transformationtutoring.com [transformationtutoring.com]
- 14. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Vinylbenzaldehyde Reactions
Welcome to the technical support center for 2-vinylbenzaldehyde reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in their synthetic protocols. As a bifunctional molecule containing both a reactive aldehyde and a vinyl group, this compound presents unique challenges. This document provides a structured, in-depth approach to diagnosing and resolving common issues through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common and high-level questions regarding low yields. It serves as a starting point for diagnosing the root cause of the problem.
Q1: My reaction with this compound is showing very low conversion. Where should I start troubleshooting?
Low conversion is a common issue that can often be traced back to one of three primary areas: the quality of the starting material, the reaction conditions, or the presence of competing side reactions. A systematic approach is crucial.
Start by verifying the integrity of your this compound. Due to its two reactive moieties, it is susceptible to degradation.[1] If the starting material is confirmed to be of high purity, the next step is a critical evaluation of the reaction setup and conditions.[2][3]
The following diagram outlines a logical workflow for initial troubleshooting.
Caption: A systematic workflow for diagnosing low conversion rates.
Q2: How does the quality of this compound affect my reaction?
The purity and stability of this compound are paramount. The compound contains both an electrophilic aldehyde and a polymerizable vinyl group, making it prone to degradation.
-
Oxidation: The aldehyde functional group can easily oxidize to form 2-vinylbenzoic acid, especially if exposed to air over time. This impurity can interfere with catalysis and subsequent reaction pathways.
-
Polymerization: The vinyl group can undergo radical or thermal polymerization, leading to oligomeric or polymeric impurities. This not only consumes the starting material but can also complicate purification.
-
Storage: this compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation. Always use a fresh bottle or material that has been properly stored.
Recommended Action: Before extensive optimization, verify the purity of your starting material via ¹H NMR or GC-MS. Look for the characteristic aldehyde proton (~10 ppm) and vinyl protons (~5.5-7.0 ppm), and check for the absence of broad polymer peaks or carboxylic acid signals.
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Heck, Suzuki) is failing. What are common catalyst-related issues?
Palladium-catalyzed reactions are highly sensitive to several factors that can lead to low conversion.[4]
-
Catalyst Decomposition: The formation of palladium black is a clear visual indicator that the active Pd(0) catalyst is precipitating from the solution, effectively halting the catalytic cycle.[5] This can be caused by excessively high temperatures, incorrect ligand choice, or the presence of impurities.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and preventing decomposition.[6][7] For a substrate like this compound, a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand is often required to promote the desired oxidative addition and reductive elimination steps.
-
Inert Atmosphere: Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Failure to maintain a strictly inert atmosphere (e.g., nitrogen or argon) can lead to catalyst deactivation.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems, complete with experimental protocols and data tables.
Issue 1: Catalyst Inactivity in Heck Reactions
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation with vinyl groups.[8] However, low conversion is a frequent challenge.
Causality Analysis: The Heck catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by migratory insertion of the alkene (this compound), β-hydride elimination, and reductive elimination. A bottleneck at any stage can stall the reaction. Catalyst precipitation is often the result of an unstable Pd(0) intermediate, while side reactions like double bond isomerization can occur if the palladium-hydride species has a long lifetime.[5]
Caption: The Heck catalytic cycle with key failure points highlighted.
Troubleshooting Table & Optimization Parameters
| Parameter | Common Issue | Recommended Action & Rationale |
| Catalyst Precursor | Incomplete reduction to Pd(0) or instability. | Use a pre-formed, air-stable Pd(0) source like Pd(dba)₂ or a robust Pd(II) precursor like Pd(OAc)₂ that is readily reduced in situ. |
| Ligand | Insufficient stabilization of Pd(0); slow reductive elimination. | Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or NHC ligands. These promote oxidative addition and stabilize the catalyst.[7] |
| Base | Incorrect pKa or steric hindrance. | The base is crucial for regenerating the Pd(0) catalyst. Screen inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (Et₃N, DIPEA). The choice can significantly impact yield.[8] |
| Solvent | Poor solubility; catalyst precipitation. | Polar aprotic solvents like DMF, DMAc, or NMP are common. Toluene can also be effective. The choice affects reaction kinetics and solubility of all components.[9][10] |
| Temperature | Too low (slow kinetics) or too high (catalyst decomposition). | Start at a moderate temperature (e.g., 80-100 °C) and adjust. High temperatures can accelerate the reaction but also increase the risk of forming palladium black.[11] |
| Additives | Isomerization of the vinyl group. | If isomerization is observed, adding a salt like Ag₂CO₃ can sometimes promote a cationic pathway that accelerates reductive elimination, minimizing this side reaction.[5] |
Experimental Protocol: Screening for Optimal Heck Reaction Conditions
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent: Add the anhydrous, degassed solvent (e.g., DMAc, 0.2 M concentration).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots over time and analyzing by TLC or LC-MS.
-
Analysis: After a set time (e.g., 12 hours), cool the reaction, quench, and analyze the crude mixture by ¹H NMR or GC to determine the conversion rate. Compare results across different screened conditions.
Issue 2: Poor Reaction Rate Due to Solvent Effects
The choice of solvent can dramatically alter reaction outcomes by influencing reactant solubility, transition state stabilization, and catalyst stability.[12][13]
Causality Analysis: The polarity of the solvent can affect the energy of the transition state. For many organic reactions, a polar aprotic solvent can stabilize charged intermediates or transition states, thereby increasing the reaction rate.[10] Conversely, protic solvents might interfere with certain catalysts or reagents through hydrogen bonding.
Troubleshooting Protocol: Solvent Screening
-
Parallel Setup: Prepare several identical reaction vials under an inert atmosphere.
-
Variable Addition: To each vial, add the same quantities of reactants, catalyst, and base.
-
Solvent Introduction: Add a different anhydrous, degassed solvent to each vial (e.g., Toluene, Dioxane, DMF, NMP, Acetonitrile).
-
Execution: Run all reactions at the same temperature for the same amount of time.
-
Comparative Analysis: Work up each reaction identically and compare the conversion rates to identify the optimal solvent for your specific system. Experimental data shows that changing from a polar solvent like acetonitrile to a non-polar one like toluene can drastically affect reaction rates and final conversion.[9]
References
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
Identification of byproducts in 2-vinylbenzaldehyde synthesis by GC-MS
An authoritative guide for researchers, scientists, and drug development professionals on identifying and troubleshooting byproducts in the synthesis of 2-vinylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
Technical Support Center: this compound Synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and analysis of this compound. Our focus is on the practical identification of byproducts using GC-MS, offering explanations grounded in reaction mechanisms and analytical chemistry to help you resolve common experimental challenges.
Troubleshooting Guide: Navigating Your GC-MS Analysis
This section addresses specific issues you may encounter during the GC-MS analysis of your crude this compound reaction mixture.
Question 1: My GC chromatogram shows a major, late-eluting peak with a molecular ion (M⁺•) at m/z 278. What is this compound?
Answer: This prominent peak is almost certainly triphenylphosphine oxide (Ph₃P=O) .
-
Causality & Identification: Triphenylphosphine oxide is the stoichiometric byproduct of the Wittig reaction, a common method for synthesizing this compound.[1] The reaction involves a phosphorus ylide reacting with an aldehyde, and the thermodynamic driving force is the formation of the very stable phosphorus-oxygen double bond in Ph₃P=O.[2] Its high boiling point explains its late elution time on a standard nonpolar GC column. The mass spectrum will show a strong molecular ion at m/z 278, with other characteristic fragments at m/z 201, 183, and 152.
-
Recommended Action: The presence of triphenylphosphine oxide is normal and expected. It is typically removed during workup and purification, most commonly via silica gel column chromatography. Due to its relatively high polarity compared to the desired alkene product, it will have a stronger affinity for the silica gel.
Question 2: I've identified a peak with a molecular ion at m/z 148. What is it and how did it form?
Answer: A peak with a molecular weight of 148 g/mol corresponds to 2-vinylbenzoic acid .
-
Causality & Identification: This is a classic oxidation byproduct. Aldehydes are highly susceptible to oxidation to their corresponding carboxylic acids, a reaction that can occur simply upon exposure to atmospheric oxygen.[3][4] This process can be accelerated by heat or light. The presence of this byproduct indicates that the reaction or subsequent workup was not performed under sufficiently inert conditions. The mass spectrum for 2-vinylbenzoic acid will show the molecular ion at m/z 148, with a characteristic loss of a hydroxyl group (-OH, m/z 131) and a carboxyl group (-COOH, m/z 103).
-
Preventative & Corrective Actions:
-
Inert Atmosphere: Always conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]
-
Degas Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Purification: This acidic byproduct can be easily removed during the workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The 2-vinylbenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Question 3: My GC-MS analysis shows a peak with a molecular ion at m/z 134, very close to my product peak (m/z 132). How can I identify it?
Answer: A peak at m/z 134 likely corresponds to 2-vinylbenzyl alcohol .
-
Causality & Identification: This byproduct can form through two primary pathways:
-
Over-reduction: If a hydride source is present as an impurity or used in a prior step without complete removal, it can reduce the starting aldehyde to the corresponding alcohol.
-
Cannizzaro-type Reaction: Under strongly basic conditions (which can be present during ylide formation in the Wittig reaction if not perfectly anhydrous), two molecules of the aldehyde can disproportionate. One is oxidized to the carboxylic acid (2-vinylbenzoic acid), and the other is reduced to the alcohol (2-vinylbenzyl alcohol).
-
-
Distinguishing by MS Fragmentation: While the molecular weights are close, the fragmentation patterns will be distinct.
-
This compound (m/z 132): Shows a strong [M-1]⁺ peak at m/z 131 (loss of H• from the aldehyde) and an [M-29]⁺ peak at m/z 103 (loss of the •CHO group).[6]
-
2-Vinylbenzyl Alcohol (m/z 134): Shows a prominent [M-18]⁺ peak at m/z 116 due to the loss of water (H₂O), which is characteristic of alcohols.[6]
-
-
Recommended Action: This byproduct can be separated from the desired product by column chromatography, as the alcohol is more polar than the aldehyde.
Question 4: My product yield is very low, and the crude sample is viscous. The GC-MS shows a messy baseline but no clear major byproduct peaks. What is happening?
Answer: This is a strong indication of product polymerization .
-
Causality: The vinyl group in this compound makes it a monomer that is susceptible to free-radical polymerization.[7] This process can be initiated by heat, light, or trace impurities. The resulting polymer is a high-molecular-weight, non-volatile substance that will not elute from the GC column, leading to a low apparent yield of the desired monomer and a poor chromatogram.
-
Preventative & Corrective Actions:
-
Use of Inhibitors: For storage and sometimes even during purification, a small amount of a free-radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can be added to prevent polymerization.[7][8]
-
Storage Conditions: Store the purified this compound at low temperatures (2-8°C), under an inert atmosphere, and protected from light to maximize its shelf-life.
-
Minimize Heat: During purification (e.g., distillation or solvent removal), use the lowest possible temperature to avoid thermally induced polymerization.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for identifying unknown peaks in your GC-MS analysis of a this compound synthesis.
Caption: A decision tree for troubleshooting unexpected GC-MS peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that leads to these byproducts?
A1: The most prevalent laboratory-scale synthesis is the Wittig reaction.[9] This involves reacting a suitable phosphonium ylide, typically methyltriphenylphosphonium bromide, with 2-formylbenzaldehyde (or a related precursor) in the presence of a strong base. This route reliably produces triphenylphosphine oxide as a major byproduct.[1]
Q2: Besides oxidation, are there other forms of product degradation I should be aware of?
A2: Yes. Aside from oxidation and polymerization, dimerization or oligomerization via an aldol-type condensation could occur, especially if the product is stored improperly or exposed to acidic or basic conditions for extended periods. These higher molecular weight compounds would be difficult to analyze by GC-MS but would contribute to a lower yield of the pure monomer.
Q3: Can I use derivatization to improve the GC-MS analysis of these compounds?
A3: While derivatization is a powerful technique, it is generally not necessary for this compound and its common byproducts, which are sufficiently volatile and thermally stable for direct GC-MS analysis. However, if you are analyzing trace amounts or complex matrices, derivatizing the aldehyde functional group with an agent like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) can significantly increase sensitivity for detection by electron capture or mass spectrometry in selected ion monitoring (SIM) mode.[10][11]
Q4: What kind of GC column is best suited for this analysis?
A4: A low-to-mid polarity column is ideal. A column with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., a DB-5, HP-5ms, or equivalent) provides excellent resolution for separating this compound from its common byproducts and is robust enough for routine analysis. These columns separate compounds primarily based on boiling point, which is effective for this application.
Experimental Protocols
Protocol 1: GC-MS Method for the Analysis of this compound Reaction Mixture
This method is designed for identifying the primary product and key volatile/semi-volatile byproducts.
-
Sample Preparation:
-
Carefully take a small aliquot (~1-2 mg) of the crude reaction mixture after the initial workup (before column chromatography).
-
Dissolve the aliquot in 1.0 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the sample to ensure it is fully dissolved. If solids are present, centrifuge the sample and analyze the supernatant.
-
-
GC-MS Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A robust, low-polarity column offering excellent separation based on boiling points. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of the analytes. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Split Ratio | 50:1 | Prevents column overloading from high concentration components like the solvent and product. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 70°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min | Starts at a temperature to resolve early-eluting compounds and ramps aggressively to elute high-boiling byproducts like Ph₃P=O in a reasonable time. |
| MS System | Agilent 5977B or equivalent single quadrupole | A standard mass selective detector for reliable identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[12] |
| Source Temperature | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quad Temperature | 150 °C | Standard temperature to ensure mass accuracy. |
| Scan Range (m/z) | 40 - 450 amu | Covers the mass range of expected products and byproducts without spending time on low-mass solvent ions. |
| Data Analysis | Deconvolve the chromatogram and compare mass spectra against a reference library (e.g., NIST) and literature data. | Library matching provides tentative identification, which should be confirmed by interpreting fragmentation patterns. |
Byproduct Formation Pathways
Caption: Key reaction and side-reaction pathways.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pqri.org [pqri.org]
- 8. linchemical.com [linchemical.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ece.shu.edu.cn [ece.shu.edu.cn]
- 12. benchchem.com [benchchem.com]
Removing impurities from commercially sourced 2-vinylbenzaldehyde
Technical Support Center: Purification of 2-Vinylbenzaldehyde
Welcome to the technical support guide for handling and purifying commercially sourced this compound. As a bifunctional molecule featuring both a reactive aldehyde and a polymerizable vinyl group, this compound presents unique challenges. Commercial grades, often with a purity of 95-97%, can contain impurities that may interfere with sensitive downstream applications, such as polymer synthesis, derivatization reactions, or pharmaceutical intermediate production.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind each procedural step, ensuring you not only execute the protocol but also understand the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental failures and observations.
Issue 1: Polymerization During Distillation
Question: I tried to purify commercial this compound by vacuum distillation, but a solid mass formed in the distillation flask, and I recovered very little product. What happened?
Root Cause Analysis: You have encountered the most common failure mode when purifying vinyl-substituted aromatic compounds: thermally induced radical polymerization.[3] this compound is structurally similar to styrene and is highly susceptible to polymerization when heated. Even under vacuum, the temperatures required for distillation can be sufficient to initiate this process, leading to the formation of polystyrene-like oligomers and polymers, which appear as a solid or highly viscous mass. Commercial preparations often contain a storage stabilizer, but this may be insufficient for the higher temperatures of distillation.
Solution: Inhibited Vacuum Distillation To prevent polymerization, a non-volatile, high-temperature polymerization inhibitor must be added to the distillation flask. These inhibitors function as radical scavengers, terminating the chain reactions that lead to polymer formation.[3]
Step-by-Step Protocol: Inhibited Vacuum Distillation
-
Initial Assessment: Before purification, it's wise to check for significant acidic impurities. You can do this by dissolving a small sample in a suitable solvent (like toluene) and shaking it with a small amount of neutral water. Check the pH of the water; a pH below 6 suggests the presence of 2-vinylbenzoic acid.
-
Optional Pre-Wash (if acidic impurities are present):
-
Dissolve the crude this compound in an equal volume of diethyl ether or toluene.
-
Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate (NaHCO₃) solution. This will neutralize and extract the acidic 2-vinylbenzoic acid impurity.
-
Wash again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporator).
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry. Use a short-path distillation head for efficiency.
-
Place the crude or pre-washed this compound into the distillation flask. Do NOT fill the flask more than two-thirds full.
-
Add a magnetic stir bar for smooth boiling.
-
-
Inhibitor Addition:
-
Add a polymerization inhibitor directly to the distillation flask. Good choices include Hydroquinone or Phenothiazine . A typical loading is 0.1% w/w relative to the aldehyde.
-
-
Execution:
-
Begin stirring and slowly apply vacuum. A pressure of 1-5 mmHg is recommended to lower the boiling point significantly.
-
Gently heat the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Collect the purified this compound as a colorless liquid. The boiling point will depend on the vacuum achieved, but will be significantly lower than its atmospheric boiling point of 232.5 °C.[4]
-
Crucially, do not distill to dryness. Always leave a small residue in the distillation flask to avoid the concentration and potential decomposition of peroxides or other unstable compounds.[5]
-
-
Post-Distillation Handling:
-
To the collected, purified product, add a storage stabilizer like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ) at a concentration of 100-200 ppm.[3]
-
Store the purified product in a tightly sealed amber bottle under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation and polymerization.[1]
-
Issue 2: Product is Yellow or Becomes Yellow Quickly
Question: My purified this compound has a yellow tint. Is this a problem, and how can I fix it?
Root Cause Analysis: A yellow color typically indicates the presence of oxidized species or trace impurities. The aldehyde functional group is susceptible to air oxidation, forming 2-vinylbenzoic acid.[6] While this acid is colorless, subsequent reactions or the presence of other trace impurities can lead to colored compounds. The yellowing may also be due to the formation of small, conjugated oligomers if minor polymerization has occurred.
Solution: Proper Handling and Storage If the product is yellow immediately after distillation, your purification may not have been effective at removing certain impurities, or oxidation occurred during the process. If it becomes yellow upon storage, your storage conditions are inadequate.
-
For a yellow distillate: Consider the optional pre-wash step described in the protocol above to rigorously remove acidic impurities. Ensure your vacuum is strong and stable to keep the distillation temperature as low as possible.
-
For yellowing during storage: This is a clear sign of oxidation or slow polymerization.
-
Inert Atmosphere: Always store the purified product under nitrogen or argon. Air (oxygen) is the primary culprit for aldehyde oxidation.
-
Inhibitor: Ensure a suitable storage inhibitor like TBC or MEHQ has been added to the purified liquid.[3]
-
Temperature: Store at refrigerated temperatures (2-8°C) to slow down degradation pathways.[1]
-
Light: Use an amber or foil-wrapped bottle to protect the compound from light, which can catalyze radical reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
The primary impurities are typically 2-vinylbenzoic acid (from oxidation of the aldehyde) and oligomers/polymers of this compound. Depending on the synthetic route, trace amounts of isomers (3- or 4-vinylbenzaldehyde) or synthetic precursors may also be present.
Q2: Why is vacuum distillation necessary?
This compound has a high boiling point (232.5 °C at atmospheric pressure).[4] Attempting to distill it at this temperature would lead to rapid polymerization and decomposition.[3] Vacuum distillation lowers the boiling point, allowing for purification at a temperature that can be controlled to minimize these side reactions.
Q3: What is the difference between a distillation inhibitor (like hydroquinone) and a storage inhibitor (like TBC)?
-
Distillation Inhibitors (e.g., Hydroquinone, Phenothiazine) are chosen for their high-temperature stability and low volatility. They must remain in the hot distillation flask to be effective and should not co-distill with the product.
-
Storage Inhibitors (e.g., TBC, MEHQ) are used at low concentrations for long-term stability at ambient or refrigerated temperatures. A key feature is that they can often be easily removed before a reaction, for instance, by a simple wash with an aqueous base.[3]
Q4: How can I confirm the purity of my distilled this compound?
Standard analytical techniques are effective:
-
¹H NMR Spectroscopy: This is an excellent method for confirming structure and assessing purity. Look for the characteristic aldehyde proton singlet around 10 ppm and the vinyl group protons. The absence of a broad carboxylic acid peak (which would appear >10 ppm) indicates the removal of 2-vinylbenzoic acid.
-
Gas Chromatography (GC): A powerful tool for quantifying purity and detecting volatile impurities.
-
FTIR Spectroscopy: Useful for confirming functional groups. You should see a strong carbonyl (C=O) stretch for the aldehyde (~1700 cm⁻¹) and peaks corresponding to the vinyl group.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Boiling Point |
| This compound | ~10.0 (s, 1H, -CHO), 7.4-8.0 (m, Ar-H), 5.5-7.0 (m, 3H, vinyl) | ~1700 (C=O, aldehyde), ~1630 (C=C, vinyl), ~910, 990 (vinyl C-H bends) | 232.5 °C @ 760 mmHg[4] |
| 2-Vinylbenzoic Acid | >10.0 (br s, 1H, -COOH), 7.2-8.2 (m, Ar-H), 5.5-7.0 (m, 3H, vinyl) | ~3000 (br, O-H), ~1685 (C=O, acid) | Higher than aldehyde |
Q5: Can I use a column chromatography for purification?
While possible, column chromatography on silica gel is often problematic for this compound. The slightly acidic nature of silica gel can promote polymerization and degradation of the aldehyde on the column, leading to low recovery and potential contamination of the product with silica fines. Inhibited vacuum distillation is the superior and more scalable method.
Purification Workflow Diagram
The following diagram outlines the logical workflow for the purification of commercial this compound.
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
A Senior Application Scientist’s Guide to Quantifying 2-Vinylbenzaldehyde Purity: A Comparative Analysis of Key Analytical Methods
For researchers and professionals in drug development and specialty chemical synthesis, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. 2-Vinylbenzaldehyde (C₉H₈O), a versatile bifunctional molecule with its reactive aldehyde and polymerizable vinyl groups, is a critical intermediate in the synthesis of complex polymers and pharmaceutical scaffolds. Its purity directly impacts reaction kinetics, yield, and the structural integrity of the final product.
This guide provides an in-depth comparison of the primary analytical methods for quantifying the purity of this compound. As a Senior Application Scientist, my focus extends beyond procedural steps to the underlying causality—explaining why certain methods are chosen and how to design a self-validating analytical system. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Karl Fischer titration for precise water content determination.
Understanding the Analyte and Potential Impurities
Before selecting a method, it's crucial to anticipate the potential impurities in a this compound sample. These typically arise from the synthetic route or degradation and can include:
-
Starting Materials: Unreacted precursors from its synthesis.
-
Isomeric Impurities: Positional isomers such as 3- and 4-vinylbenzaldehyde.
-
Oxidation Products: Over-oxidation of the aldehyde can yield 2-vinylbenzoic acid.
-
Polymerization Products: The vinyl group is susceptible to polymerization, forming oligomers or polymers, especially during storage or upon exposure to heat and light.
-
Residual Solvents: Solvents used during synthesis and purification.
-
Water: A ubiquitous impurity that can affect reactivity and is quantified separately.[1][2]
The choice of analytical technique is fundamentally driven by the physicochemical properties of these potential impurities relative to the main analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds, making it an excellent choice for identifying and quantifying residual solvents and many process-related impurities.[3] The principle relies on separating compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry.
Expertise & Causality in Method Design
The choice of a non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is deliberate. It provides excellent resolution for aromatic isomers while being robust enough for routine analysis. The temperature program is designed to first elute highly volatile solvents at a low temperature, then ramp up to separate the analyte from closely related, higher-boiling impurities.[4] Mass spectrometry in full scan mode allows for the identification of unknown peaks, while Selected Ion Monitoring (SIM) mode provides enhanced sensitivity for quantifying known impurities at trace levels.[3]
Experimental Protocol: GC-MS Analysis
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of this compound reference standard (approx. 1 mg/mL) in a high-purity solvent like dichloromethane or hexane.
-
Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Prepare the sample to be tested at a concentration within this range (e.g., 10 µg/mL).[3] An internal standard (e.g., undecane) should be added to all solutions for improved precision.
-
-
Instrumentation Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 230°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for purity profile and SIM for trace impurities.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Quantify impurities against the main component using area percent normalization (assuming identical response factors for a quick estimate) or against their own calibration curves for highest accuracy.
-
GC-MS Workflow Visualization
Caption: Workflow for purity analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC): The Versatility Workhorse
HPLC is arguably the most versatile technique for purity determination of organic compounds.[5] It separates analytes in a liquid mobile phase based on their affinity for a solid stationary phase. For this compound, a reversed-phase method (RP-HPLC) is ideal, separating compounds primarily based on their polarity.
Expertise & Causality in Method Design
A C18 column is the workhorse of RP-HPLC and is selected here for its excellent retention and separation of non-polar to moderately polar aromatic compounds.[6] The mobile phase, a mixture of acetonitrile and water, is chosen because it is UV-transparent and provides good solvating power. A gradient elution (gradually increasing the organic solvent percentage) is employed to ensure that both more polar impurities (like 2-vinylbenzoic acid) and less polar impurities (like oligomers) are eluted with good peak shape within a reasonable runtime. UV detection is set at a wavelength where the benzaldehyde chromophore absorbs strongly, typically around 254 nm, ensuring high sensitivity.[7]
Experimental Protocol: RP-HPLC Analysis
-
Standard & Sample Preparation:
-
Sample Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Working Standard: Dilute the stock solution to ~0.1 mg/mL for analysis.
-
Sample Solution: Prepare the test sample similarly to the working standard. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[6]
-
-
Instrumentation Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program: 0-20 min, 40% B to 95% B; 20-25 min, hold at 95% B; 25.1-30 min, return to 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
System suitability is first established (checking retention time precision, peak symmetry, and resolution).
-
Purity is calculated using area percent normalization from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks.
-
HPLC Workflow Visualization
Caption: Workflow for purity analysis of this compound by HPLC.
Quantitative NMR (qNMR): The Absolute Standard
Quantitative ¹H NMR spectroscopy is a primary analytical method, meaning it can determine the purity of a substance without needing a reference standard of that same substance.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known mass, one can calculate the absolute purity of the analyte.
Expertise & Causality in Method Design
The choice of internal standard is paramount. Maleic acid or dimethyl sulfone are excellent choices as they are non-volatile, chemically inert, highly pure, and have simple singlet peaks that do not overlap with the complex aromatic or vinyl signals of this compound.[9] A key experimental parameter is the relaxation delay (d1), which must be set to at least 5 times the longest T1 relaxation time of any proton being quantified. This ensures all protons are fully relaxed before the next pulse, which is the cornerstone of accurate quantification.[10]
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Use a high-precision analytical balance for all weighings.
-
Accurately weigh ~10-20 mg of the this compound sample into an NMR tube. Record the exact mass.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. Record the exact mass.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
-
-
Instrumentation & Parameters:
-
Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
Relaxation Delay (d1): 20-30 seconds (must be optimized).
-
Acquisition Time (aq): ~3-4 seconds.
-
Pulse Angle: 30 degrees (to reduce T1 influence).
-
-
-
Data Analysis:
-
Apply Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the aldehyde proton at ~10 ppm).
-
Integrate the singlet from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
std = Internal Standard
-
qNMR Workflow Visualizationdot
References
- 1. Karl Fischer water content titration - Scharlab [scharlab.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
A Practical Guide to the Definitive Structural Elucidation of 2-Vinylbenzaldehyde: An Integrated NMR and Spectrometric Approach
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. 2-Vinylbenzaldehyde, a versatile bifunctional building block, presents a unique analytical challenge due to the electronic interplay between its vinyl and aldehyde moieties on an aromatic scaffold. This guide provides an in-depth, field-proven methodology for the complete spectral analysis of this compound, moving beyond a simple data sheet to a comprehensive strategy for structural validation.
Our approach is grounded in the principle of a self-validating system. We will not only interpret the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra but also integrate complementary techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This integrated workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for regulatory submissions and peer-reviewed publications.
The Analytical Challenge: Why this compound Requires a Multi-faceted Approach
The structure of this compound (C₉H₈O) incorporates three distinct spin systems: the aldehydic proton, the vinylic protons, and the aromatic protons.[1][2] The ortho-positioning of the electron-withdrawing aldehyde group and the π-conjugated vinyl group creates a complex electronic environment. This complexity demands more than a cursory 1D NMR analysis; it necessitates a robust protocol to definitively assign each proton and carbon signal.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework.[3] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is the gold standard for unambiguous assignment.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound in a standard solvent like CDCl₃. These predictions are based on established substituent effects and data from analogous structures like benzaldehyde and styrene. The subsequent experimental protocols are designed to verify these assignments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-α (Aldehyde) | 10.0 - 10.3 | s | - | 1H | Highly deshielded due to the electronegative oxygen and anisotropic effect of the carbonyl group.[4][5][6] |
| H-β (Vinyl) | 7.2 - 7.5 | dd | Jtrans ≈ 17.5, Jcis ≈ 11.0 | 1H | Complex splitting due to coupling with both geminal and cis protons. |
| H-γ (Vinyl, trans) | 5.8 - 6.0 | d | Jtrans ≈ 17.5 | 1H | Large coupling constant is characteristic of trans-vinylic protons.[7] |
| H-γ' (Vinyl, cis) | 5.4 - 5.6 | d | Jcis ≈ 11.0 | 1H | Smaller coupling constant is characteristic of cis-vinylic protons. |
| H-3 (Aromatic) | 7.8 - 8.0 | d | Jortho ≈ 7.5 | 1H | Deshielded by the adjacent aldehyde group. |
| H-6 (Aromatic) | 7.6 - 7.8 | d | Jortho ≈ 7.5 | 1H | Deshielded by the adjacent vinyl group. |
| H-4, H-5 (Aromatic) | 7.3 - 7.6 | m | - | 2H | Overlapping signals in the aromatic region.[4] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-α (Carbonyl) | 191 - 193 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| C-1 (Aromatic, ipso) | 136 - 138 | Quaternary carbon attached to the aldehyde, deshielded. |
| C-2 (Aromatic, ipso) | 139 - 141 | Quaternary carbon attached to the vinyl group. |
| C-β (Vinyl) | 135 - 137 | Deshielded vinyl carbon attached to the aromatic ring. |
| C-γ (Vinyl) | 117 - 119 | Shielded terminal vinyl carbon. |
| C-3, C-4, C-5, C-6 | 127 - 135 | Aromatic carbons with distinct shifts due to substituent effects. |
Experimental Protocol for Definitive NMR Analysis
This protocol ensures high-quality, reproducible data for complete structural validation.
1. Sample Preparation:
-
Accurately weigh 15-25 mg of purified this compound for ¹H NMR (50-75 mg for ¹³C NMR).[8][9][10]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6][8]
-
To ensure sample purity and prevent signal broadening, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[10][11]
-
Cap the tube securely and wipe the exterior clean before insertion into the spectrometer.
2. NMR Data Acquisition Workflow: This workflow uses a logical progression from 1D to 2D experiments to build a complete structural picture.
Caption: Experimental workflow for NMR analysis.
3. Recommended Spectrometer Parameters (500 MHz):
-
¹H NMR: 16 scans, 2.0s relaxation delay, 3.5s acquisition time, spectral width of -2 to 12 ppm.
-
¹³C{¹H} NMR: 1024 scans, 2.0s relaxation delay, 1.2s acquisition time, spectral width of -10 to 220 ppm.
-
COSY: 256 t1 increments, 8 scans per increment.
-
HSQC: 256 t1 increments, 16 scans per increment.
Interpreting the 2D Spectra for Self-Validation
-
COSY (Correlation Spectroscopy): This experiment is critical for linking coupled protons. It will definitively show correlations between the vinylic protons (H-β, H-γ, H-γ') and trace the connectivity through the aromatic ring, for instance, between H-3 and H-4.
Caption: Expected key COSY NMR correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will provide an unambiguous link between the proton signals (e.g., H-α, H-β) and their corresponding carbon signals (C-α, C-β), confirming the assignments made from the 1D spectra.
Pillar 2: Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for this analysis, a comprehensive validation package should include data from other techniques. This multi-technique approach provides orthogonal data, strengthening the overall structural proof.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed C-H framework, atom connectivity, stereochemistry. | Unambiguous structure determination. | Requires higher sample quantity; less sensitive than MS. |
| FT-IR Spectroscopy | Presence of key functional groups (C=O, C=C, C-H). | Fast, requires minimal sample, confirms functional groups. | Provides no information on atom connectivity or overall structure.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Extremely sensitive, confirms molecular formula. | Does not differentiate between isomers (e.g., 3- or 4-vinylbenzaldehyde). |
| UV-Vis Spectroscopy | Information on the conjugated π-electron system. | Provides data on conjugation length. | Non-specific; many compounds can have similar spectra. |
FT-IR Spectroscopy: Confirming the Functional Groups
An FT-IR spectrum will quickly confirm the presence of the two key functional groups.
-
Aldehyde C=O Stretch: A strong, sharp absorbance peak is expected around 1700-1715 cm⁻¹ .[12]
-
Vinyl C=C Stretch: A medium absorbance is expected around 1625-1640 cm⁻¹ .
-
Aldehyde C-H Stretch: Two weak bands are characteristic for an aldehyde C-H bond, expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[12]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
Mass Spectrometry: Verifying the Molecular Formula
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight (132.16 g/mol ) and provide a fragmentation pattern that can support the proposed structure.[9] The molecular ion peak ([M]⁺) should be observed at m/z = 132. A prominent peak at m/z = 131 ([M-H]⁺) due to the loss of the aldehydic proton is also expected.
Conclusion: An Integrated and Trustworthy Strategy
The structural elucidation of this compound serves as an excellent model for the rigorous analysis required in modern chemical and pharmaceutical development. By rejecting a superficial analysis and adopting an integrated, multi-technique approach centered on a self-validating NMR workflow, researchers can achieve the highest level of confidence in their results. This guide provides the necessary framework—from sample preparation to advanced 2D NMR interpretation and comparison with orthogonal methods—to ensure that the structural assignment is not just a hypothesis, but a verified scientific fact.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]
- 2. Benzaldehyde [webbook.nist.gov]
- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0006115) [hmdb.ca]
- 4. This compound | 28272-96-0 [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.tamu.edu [nmr.tamu.edu]
- 8. rsc.org [rsc.org]
- 9. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 11. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing the reactivity of 2-vinylbenzaldehyde vs. 2-nitrobenzaldehyde
An In-Depth Comparative Analysis of the Reactivity of 2-Vinylbenzaldehyde and 2-Nitrobenzaldehyde
A Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures and functionalities. Substituted benzaldehydes are foundational building blocks, yet the nature and position of the substituent dramatically alter the molecule's reactivity profile. This guide presents a detailed, objective comparison between this compound and 2-nitrobenzaldehyde, two ortho-substituted isomers whose distinct electronic and steric properties lead to divergent chemical behaviors. By examining their performance in key chemical transformations, supported by mechanistic insights and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Physicochemical and Structural Overview
At first glance, both molecules share the benzaldehyde core. However, the ortho-substituents—a vinyl group (-CH=CH₂) versus a nitro group (-NO₂)—establish their fundamental differences. The nitro group is a powerful electron-withdrawing group, while the vinyl group is generally considered activating or weakly deactivating, creating disparate electronic environments at the aldehyde's carbonyl carbon.
| Property | This compound | 2-Nitrobenzaldehyde |
| Molecular Formula | C₉H₈O[1] | C₇H₅NO₃[2] |
| Molar Mass | 132.16 g/mol [1] | 151.12 g/mol [2][3] |
| Appearance | Not specified; likely a liquid or low-melting solid | Pale yellow crystalline powder[2][3] |
| Melting Point | Not specified | 42-44 °C[2] |
| Boiling Point | Not specified | 153 °C at 23 mmHg[2] |
| Key Structural Feature | Conjugated vinyl group ortho to the aldehyde | Nitro group ortho to the aldehyde |
Electronic Effects: The Driving Force of Reactivity
The reactivity of the aldehyde group is primarily dictated by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring modulate this property through inductive and resonance effects.
-
2-Nitrobenzaldehyde: The nitro group is strongly electron-withdrawing through both induction (-I effect) and resonance (-R effect).[2][4] This potent withdrawal of electron density from the benzene ring significantly increases the partial positive charge on the carbonyl carbon. Consequently, the aldehyde in 2-nitrobenzaldehyde is highly activated towards nucleophilic attack.[2][5][6] However, the bulky nitro group's proximity to the reaction center introduces significant steric hindrance, which can sometimes temper this enhanced electronic reactivity.[2] Furthermore, studies have shown that the nitro group is often twisted out of the plane of the phenyl ring, which can affect the extent of resonance delocalization.[7]
-
This compound: The vinyl group's effect is more nuanced. Through resonance, it can donate electron density to the aromatic ring, an effect that would decrease the electrophilicity of the carbonyl carbon relative to unsubstituted benzaldehyde.[8] This makes the aldehyde group in this compound inherently less reactive towards nucleophiles compared to its nitro-substituted counterpart. While its sp² carbons exert a mild inductive withdrawing effect, the resonance donation is typically more influential in reactions involving the ring.[8]
Caption: Electronic influence of nitro and vinyl substituents.
Comparative Reactivity in Key Transformations
The divergent electronic properties of the two molecules lead to predictable differences in their reactivity across a range of common organic reactions.
Reactions at the Aldehyde: Nucleophilic Additions
In reactions where a nucleophile attacks the carbonyl carbon, the electron-poor nature of the aldehyde in 2-nitrobenzaldehyde makes it the far more reactive substrate.
| Reaction Type | This compound (Expected Reactivity) | 2-Nitrobenzaldehyde (Expected Reactivity) | Rationale |
| Wittig Reaction | Lower | Significantly Higher | Electron-withdrawing groups (EWGs) accelerate the rate of Wittig reactions.[5] |
| Condensation Reactions | Lower | Higher | EWGs enhance the carbonyl carbon's electrophilicity, favoring attack by enolates or active methylene compounds.[2][9] |
| Reduction (with NaBH₄) | Lower | Higher | The more electrophilic aldehyde is more susceptible to attack by nucleophilic hydride reagents.[2] |
| Oxidation | Complex (vinyl group can also be oxidized) | Moderate | The trend is less straightforward; some data suggests EWGs can slow this type of oxidation compared to EDGs.[2] |
Unique Intramolecular Reactivity
The true synthetic utility of these compounds is often realized in reactions where the ortho-substituent participates directly, leading to unique intramolecular transformations not possible with other isomers.
2-Nitrobenzaldehyde: The Baeyer-Drewson Indigo Synthesis
A historically significant reaction, the synthesis of indigo dye, is exclusive to 2-nitrobenzaldehyde.[3] It proceeds via an aldol-type condensation with acetone in the presence of a base, followed by an intramolecular cyclization and dimerization. The ortho-positioning of the nitro and aldehyde groups is essential for the cyclization step to occur.[2][10]
Caption: Workflow for Baeyer-Drewson Indigo Synthesis.
This compound: Intramolecular Hydroacylation to Indanones
This compound is a premier substrate for intramolecular hydroacylation, a powerful reaction for synthesizing indanone frameworks, which are common in bioactive molecules.[11] This transformation, often catalyzed by rhodium(I) complexes, involves the addition of the aldehyde C-H bond across the pendant vinyl group.[11] This reaction showcases the cooperative reactivity of the two adjacent functional groups, a pathway unavailable to 2-nitrobenzaldehyde.
Caption: Workflow for Intramolecular Hydroacylation.
Experimental Protocols
The following protocols are illustrative of the distinct reactivity profiles discussed.
Protocol 1: Baeyer–Drewsen Indigo Synthesis from 2-Nitrobenzaldehyde
This protocol is based on the classical synthesis method.[10]
-
Preparation: In a suitable reaction vessel, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.
-
Reaction Initiation: While stirring vigorously, slowly add 10 mL of 2 M sodium hydroxide solution dropwise. The solution will warm and darken.
-
Precipitation: Continue stirring for 10-15 minutes. A dark purple precipitate of indigo will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water, followed by ethanol, and then diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified indigo powder in a desiccator.
Protocol 2: Rhodium-Catalyzed Intramolecular Hydroacylation of this compound
This protocol is adapted from methodologies for the synthesis of chiral indanones.[11]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Nitrogen or Argon), dissolve a rhodium(I) catalyst (e.g., [Rh(R-BINAP)]⁺, 1 mol%) in 1 mL of dry, degassed dichloromethane in a Schlenk flask.
-
Substrate Addition: Prepare a solution of this compound (1.0 mmol) in 1 mL of dry, degassed dichloromethane. Add this solution dropwise to the catalyst solution via syringe pump over several hours to favor the intramolecular reaction over dimerization.
-
Reaction: Stir the reaction mixture at ambient temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude indanone product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Conclusion and Synthetic Outlook
The comparison between this compound and 2-nitrobenzaldehyde is a clear demonstration of how a single substituent can fundamentally dictate synthetic pathways.
-
2-Nitrobenzaldehyde is the superior substrate for reactions requiring a highly electrophilic aldehyde. Its reactivity is defined by the powerful electron-withdrawing nature of the nitro group, making it ideal for nucleophilic additions and enabling unique intramolecular cyclizations like the Baeyer-Drewson indigo synthesis. It is also a cornerstone for generating ortho-amino-substituted aromatics via reduction.
-
This compound , in contrast, possesses a less electrophilic aldehyde group. Its synthetic value is highlighted by the reactivity of its vinyl substituent, particularly in transition metal-catalyzed intramolecular reactions like hydroacylation to form valuable indanone scaffolds.
The choice between these two reagents is not one of superior overall reactivity, but of strategic selection for a specific synthetic goal. For building complex heterocyclic systems or performing rapid nucleophilic additions, 2-nitrobenzaldehyde is the logical choice. For constructing carbocyclic indanone frameworks, this compound provides a direct and elegant route. Understanding these core differences is essential for the rational design of efficient and effective synthetic strategies in research and development.
References
- 1. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Development for 2-Vinylbenzaldehyde Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-vinylbenzaldehyde is critical for process monitoring, impurity profiling, and ensuring the quality of final products. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound analysis. We will explore the rationale behind chromatographic choices, present a detailed, optimized method, and compare its performance with a viable alternative: Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Understanding this compound
This compound is an aromatic aldehyde containing both a vinyl group and an aldehyde functionality.[1] This unique structure presents specific analytical challenges. The conjugated system of the benzene ring, vinyl group, and carbonyl group dictates its UV absorbance properties, making UV detection a suitable choice for HPLC. However, the presence of the vinyl group introduces the potential for polymerization, while the aldehyde group can be susceptible to oxidation. A successful analytical method must ensure the stability of the analyte throughout the sample preparation and analysis process.
Part 1: Developing a Robust Reversed-Phase HPLC Method
Based on the physicochemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. RP-HPLC separates compounds based on their hydrophobicity, and with a calculated XLogP3 of 2.5, this compound is sufficiently nonpolar to be retained on a C18 or similar stationary phase.[1]
The Causality Behind Our Experimental Choices
-
Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good balance of hydrophobicity for retaining aromatic compounds. A phenyl-based stationary phase, such as a Zorbax SB-phenyl, could offer alternative selectivity through π-π interactions with the aromatic ring of this compound, which can be beneficial for resolving it from other aromatic impurities.[2] For this developed method, we will proceed with a standard C18 column for its broad applicability and robustness.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for the analysis of moderately polar compounds. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[3] The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any potential acidic impurities.
-
Detection Wavelength: The conjugated system in this compound is expected to have a strong UV absorbance. Aromatic aldehydes like benzaldehyde and its derivatives typically exhibit strong absorbance in the 250-300 nm range.[1][4] A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal absorbance maximum for this compound. For routine analysis, a single wavelength detector set at approximately 254 nm or 280 nm should provide excellent sensitivity.
Optimized RP-HPLC Method Protocol
This protocol is a self-validating system. Consistent retention times, sharp peak shapes, and a stable baseline are indicators of a successful analysis.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Part 2: Comparative Analysis with Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust technique for the analysis of this compound, Gas Chromatography (GC) offers a high-resolution alternative, particularly when coupled with a mass spectrometer (MS) for definitive identification.[5][6][7][8][9]
When to Consider GC-MS
GC is suitable for volatile and thermally stable compounds.[7][8][9] With a boiling point of 232.5 °C, this compound is amenable to GC analysis. GC-MS is particularly advantageous for:
-
Impurity Identification: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
-
Enhanced Specificity: Co-eluting peaks in HPLC can often be resolved and identified by their unique mass spectra in GC-MS.
-
Trace Analysis: GC-MS can offer very low limits of detection, especially when using selected ion monitoring (SIM).
GC-MS Method Protocol
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (or Flame Ionization Detector - FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm (or similar) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Split (50:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 50-350 m/z |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Transfer to a GC vial for analysis.
Part 3: Performance Comparison and Data Summary
The following table summarizes the expected performance of the developed HPLC method compared to the alternative GC-MS method, based on typical data for similar aromatic aldehydes.[2][5]
| Parameter | Optimized HPLC Method | Alternative GC-MS Method | Rationale for Performance |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | HPLC is ideal for non-volatile or thermally sensitive compounds, while GC excels with volatile analytes.[7][8][9] |
| Sample Volatility | Not required | Required | This compound is sufficiently volatile for GC. |
| Retention Time | ~ 8 minutes | ~ 10 minutes | These are typical run times and can be optimized. |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL (SIM mode) | GC-MS in SIM mode is generally more sensitive for trace analysis. |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL (SIM mode) | Lower LOQ in GC-MS allows for more accurate quantification of impurities. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques can provide excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 2% | < 5% | HPLC often demonstrates slightly better injection precision. |
| Key Advantage | Simplicity and robustness for routine analysis | High specificity and impurity identification | The choice of method depends on the analytical goal. |
Conclusion
Both RP-HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The developed RP-HPLC method offers a simple, robust, and reliable approach for routine quantitative analysis, making it well-suited for quality control environments. The GC-MS method, on the other hand, provides superior separation efficiency and the definitive identification capabilities of mass spectrometry, which are invaluable for impurity profiling and in-depth characterization during research and development. The choice between these two techniques should be guided by the specific analytical requirements, such as the need for routine quantification versus detailed impurity analysis.
References
- 1. Benzaldehyde [webbook.nist.gov]
- 2. jocpr.com [jocpr.com]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to Lewis Acid Catalysts in 2-Vinylbenzaldehyde Reactions
For researchers, synthetic chemists, and professionals in drug development, 2-vinylbenzaldehyde stands as a versatile building block, rich in synthetic potential due to its conjugated system and reactive aldehyde functionality. The strategic application of Lewis acid catalysis can unlock a diverse array of transformations with this substrate, offering pathways to complex molecular architectures. This guide provides a comparative analysis of various Lewis acid catalysts for key reactions of this compound, grounded in experimental data and mechanistic insights to inform catalyst selection and reaction optimization.
Introduction: The Role of Lewis Acid Catalysis
Lewis acids, as electron pair acceptors, play a pivotal role in organic synthesis by activating substrates, thereby increasing reaction rates and influencing selectivity.[1] In reactions involving this compound, the Lewis acid typically coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, rendering the aldehyde more electrophilic and activating the vinyl group for a variety of transformations, including cycloadditions and intramolecular cyclizations. The choice of Lewis acid is critical, as its size, strength, and the nature of its ligands can profoundly impact reaction outcomes, including yield, diastereoselectivity, and enantioselectivity.
Diels-Alder Reactions: A Gateway to Polycyclic Scaffolds
The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings. Lewis acid catalysis is often essential for accelerating these reactions and controlling their stereoselectivity.
Mechanistic Insight
The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of this compound. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, narrowing the HOMO-LUMO gap between the diene and the dienophile and thus accelerating the reaction.[2][3] Recent computational studies suggest that the acceleration may also be attributed to a reduction in Pauli repulsion between the reactants.[3]
Experimental Workflow: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: A generalized workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Comparative Performance of Lewis Acid Catalysts
While a direct comparative study on this compound is not extensively documented, data from analogous systems provide valuable insights. For instance, in a study on a normal electron-demand Diels-Alder reaction, various Lewis acids were screened, demonstrating a significant impact on product yield.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| AlCl₃ | Not specified | - | [4] |
| FeCl₃ | 20 | 20 | [4] |
| Ca(OTf)₂ | 10 | >95 | [4] |
| CaCl₂ | Not specified | No product | [4] |
| Bu₄NPF₆ | Not specified | Low yield | [4] |
Table 1: Comparison of Lewis acid catalysts in a Diels-Alder reaction. While not with this compound, this data illustrates the variance in catalytic efficacy.
For reactions involving vinylazaarenes, which are structurally analogous to this compound, BF₃ has been shown to be a highly effective catalyst, promoting reactions at lower temperatures and with higher yields and selectivities compared to thermal conditions.[5] This suggests that strong Lewis acids like BF₃ and AlCl₃ are promising candidates for promoting Diels-Alder reactions of this compound. The bulky nature of the Lewis acid can also influence the endo/exo selectivity of the reaction.[4]
Nazarov Cyclization: Synthesis of Indanones
The divinyl ketone moiety, which can be formed in situ from this compound derivatives, is a classic substrate for the Nazarov cyclization, a powerful 4π-electrocyclic reaction for the synthesis of cyclopentenones. In the context of this compound, this can lead to the formation of valuable indanone frameworks. The reaction is typically catalyzed by strong Lewis or Brønsted acids.
Mechanistic Pathway
The Lewis acid activates the carbonyl group, facilitating a conrotatory 4π-electrocyclization of the pentadienyl cation intermediate. This is followed by elimination of a proton to yield the cyclopentenone product.
Caption: Simplified mechanism of a Lewis acid-catalyzed Nazarov cyclization.
Catalyst Comparison in Aza-Nazarov Cyclizations
Direct comparative data for the Nazarov cyclization of this compound is scarce. However, a study on aza-Nazarov cyclizations provides a useful comparison of Lewis acid performance, which can be extrapolated to the all-carbon version.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| AgOTf | 20 | 61 | [6] |
| TMSOTf | 20 | 47 | [6] |
| Zn(OTf)₂ | 20 | 36 | [6] |
Table 2: Comparison of Lewis acids in a catalytic aza-Nazarov cyclization.
This data suggests that silver-based Lewis acids can be particularly effective. Other commonly employed catalysts for Nazarov cyclizations include FeCl₃, ZnCl₂, and BF₃·OEt₂. The choice of catalyst can influence reaction efficiency and may need to be empirically determined for a specific this compound derivative.
Friedel-Crafts Reactions: C-C Bond Formation with Arenes
The activated vinyl group of this compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic and heteroaromatic compounds, such as indoles. This provides a direct route to functionalized biaryl and heteroaryl structures.
Asymmetric Friedel-Crafts Alkylation
Of particular interest is the development of asymmetric Friedel-Crafts reactions to produce enantioenriched products. This is typically achieved using a chiral Lewis acid catalyst.
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with a 2-Vinylindole Derivative
This protocol is adapted from a procedure for the asymmetric Friedel-Crafts reaction of 2-vinylindoles with nitroalkenes, catalyzed by a chiral Ni(OTf)₂ complex.[1]
-
Catalyst Preparation: In a glovebox, a chiral bis(imidazolidine)pyridine (PyBidine) ligand and Ni(OTf)₂ are stirred in an anhydrous solvent (e.g., toluene) at room temperature for 1 hour.
-
Reaction Setup: To the solution of the chiral catalyst, the indole and the this compound derivative are added.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or lower) for a designated period, with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantioenriched product.
Lewis Acids in Asymmetric Friedel-Crafts Reactions
A variety of chiral Lewis acid complexes have been developed for asymmetric Friedel-Crafts alkylations. These often feature metal centers such as Ni(II), Cu(II), and Sc(III) coordinated to chiral ligands. For instance, a chiral bis(imidazolidine)pyridine (PyBidine)-Ni(OTf)₂ complex has been shown to effectively catalyze the asymmetric Friedel-Crafts reaction of 2-vinylindoles.[1] Similarly, chiral aziridine-phosphine ligands in combination with a copper(I) trifluoromethanesulfonate benzene complex have been used for the enantioselective Friedel-Crafts alkylation of indoles.[7] The choice of both the metal and the chiral ligand is crucial for achieving high enantioselectivity.
Conclusion and Future Outlook
The reactivity of this compound can be effectively harnessed and directed through the careful selection of a Lewis acid catalyst. For Diels-Alder reactions, strong Lewis acids like BF₃ and AlCl₃, as well as milder options like Ca(OTf)₂, show promise. In Nazarov-type cyclizations, catalysts such as AgOTf have demonstrated high efficacy in related systems. For asymmetric Friedel-Crafts alkylations, the development of chiral Lewis acid complexes, particularly those based on nickel and copper, has opened avenues for the synthesis of optically active compounds.
Future research in this area will likely focus on the development of more efficient and selective catalysts, including novel chiral Lewis acids for asymmetric transformations. The exploration of tandem reactions that leverage the dual reactivity of the aldehyde and vinyl groups in this compound, initiated by a single Lewis acid catalyst, represents an exciting frontier for the rapid construction of molecular complexity.
References
- 1. Catalytic Asymmetric Synthesis of Chiral 2-Vinylindole Scaffolds by Friedel-Crafts Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Polymers Derived from 2-Vinylbenzaldehyde: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel polymers with tailored functionalities is a perpetual endeavor. Polymers bearing reactive aldehyde groups are particularly attractive due to the versatility of the aldehyde moiety for post-polymerization modification under mild conditions. This guide provides an in-depth technical comparison of polymers derived from 2-vinylbenzaldehyde (2-VBA), offering insights into their synthesis, characterization, and potential applications, benchmarked against relevant alternatives. This document is designed to be a comprehensive resource, elucidating the causal relationships behind experimental choices and providing a foundation for informed material design.
The Monomer: this compound - A Gateway to Functional Polymers
This compound is an aromatic monomer that combines a polymerizable vinyl group with a reactive aldehyde functionality in the ortho position. This unique architecture presents both opportunities and challenges in polymerization, influencing the resulting polymer's structure and properties. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, enabling the synthesis of advanced functional materials.
A Comparative Overview of Polymerization Methodologies
The choice of polymerization technique is paramount as it dictates the molecular weight, polydispersity, and, consequently, the macroscopic properties of the resulting polymer. Here, we compare the outcomes of different polymerization strategies for vinylbenzaldehydes.
Conventional Free Radical Polymerization: The Baseline
Conventional free radical polymerization (FRP) is a widely used and straightforward method for vinyl monomers. However, for monomers like 2-VBA, this technique often leads to polymers with broad molecular weight distributions and limited architectural control.[1] The high reactivity of the aldehyde group can also lead to side reactions, although some studies on the 4-isomer suggest that the aldehyde can remain intact under certain conditions.[2]
Controlled Radical Polymerization: Precision in Macromolecular Design
To overcome the limitations of FRP, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to vinylbenzaldehydes.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:
RAFT polymerization of 4-vinylbenzaldehyde (4-VBA) has been demonstrated to yield well-defined polymers with predictable molecular weights and low polydispersities (PDI < 1.17).[2][3] This "living" characteristic is evidenced by a linear increase in molecular weight with monomer conversion.[2] The principles of RAFT polymerization are directly applicable to 2-VBA, offering a robust method for synthesizing polymers with controlled architectures. A key advantage of RAFT is the retention of the terminal thiocarbonylthio group, allowing for the synthesis of block copolymers. For instance, a well-defined poly(4-vinylbenzaldehyde) has been used as a macro-chain transfer agent to polymerize styrene, resulting in a PVBA-b-PSt block copolymer.[2]
Experimental Protocol: RAFT Polymerization of 4-Vinylbenzaldehyde
The following is a representative protocol for the RAFT polymerization of 4-vinylbenzaldehyde, which can be adapted for the 2-isomer.[2]
-
Materials: 4-Vinylbenzaldehyde (VBA), S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as chain transfer agent (CTA), 2,2′-azobis(isobutyronitrile) (AIBN) as initiator, and 2-butanone as solvent.
-
Procedure:
-
A solution of VBA, DDMAT, and AIBN in 2-butanone is prepared in a reaction vessel. A typical molar ratio would be [VBA]₀/[CTA]₀/[AIBN]₀ = 100/1.0/0.1.[2]
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The reaction is conducted at a temperature of 70-75 °C for a specified time (e.g., 7.5-22.5 hours).[3]
-
The polymerization is quenched by cooling the vessel in an ice bath and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent like methanol and dried under vacuum.
-
Cationic Polymerization: A Unique Pathway for this compound
The ortho-position of the aldehyde group in 2-VBA allows for a unique reaction pathway under cationic polymerization conditions. Studies have shown that this compound can undergo cyclopolymerization, where the propagating cationic center reacts intramolecularly with the aldehyde group. This results in a polymer with a cyclic repeating unit in the backbone.[4] This is a distinct feature compared to its 4-isomer and other styrenic monomers.
Anionic Polymerization: The Challenge of the Aldehyde Group
Anionic polymerization of vinyl monomers can produce polymers with very narrow molecular weight distributions. However, the aldehyde functionality is highly susceptible to nucleophilic attack by the anionic initiator and propagating chain ends. Therefore, direct anionic polymerization of this compound is challenging. To employ anionic polymerization, the aldehyde group must first be protected, for example, as an acetal. The protected monomer can then be polymerized, followed by a deprotection step to regenerate the aldehyde functionality. This multi-step process adds complexity to the synthesis.
Comprehensive Characterization of Poly(this compound)
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the polymer structure. For poly(this compound), the disappearance of the vinyl proton signals (typically between 5-7 ppm) and the appearance of broad signals corresponding to the polymer backbone are expected. The aldehyde proton signal (around 10 ppm) should remain, confirming its integrity during polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. Key characteristic peaks for poly(this compound) would include the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹, aromatic C=C stretching vibrations around 1600 cm⁻¹, and C-H stretching of the polymer backbone.[5][6]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For polymers synthesized by controlled radical polymerization, a narrow and symmetrical GPC trace is expected, which shifts to higher molecular weights with increasing monomer conversion.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis provides the onset decomposition temperature (Td), which is a critical parameter for material processing and application.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the amorphous polymer. The Tg is a key characteristic that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Copolymers containing benzaldehyde units have shown higher glass transition temperatures compared to their vinyl ether polymer counterparts.[4]
Table 1: Comparison of Polymerization Methods for Vinylbenzaldehydes
| Polymerization Method | Control over Molecular Weight & PDI | Aldehyde Group Compatibility | Key Features & Considerations |
| Conventional Free Radical | Poor | Generally tolerated | Simple, but leads to poorly defined polymers. |
| RAFT Polymerization | Excellent (PDI < 1.2 for 4-VBA)[2] | Excellent[2] | "Living" polymerization, allows for block copolymer synthesis. |
| Cationic Polymerization | Moderate | Reactive (leads to cyclization for 2-VBA) | Unique cyclopolymerization for the 2-isomer.[4] |
| Anionic Polymerization | Excellent | Requires protection/deprotection | Multi-step synthesis, sensitive to impurities. |
Post-Polymerization Modification: Unleashing the Potential of the Aldehyde Group
The true power of poly(this compound) lies in the reactivity of its pendant aldehyde groups, which can be readily modified to introduce a wide range of functionalities.[7] This versatility allows for the creation of tailor-made materials for specific applications.
Schiff Base Formation
The reaction of the aldehyde groups with primary amines to form Schiff bases (imines) is a highly efficient and reversible reaction. This allows for the conjugation of biomolecules, drugs, or other functional moieties to the polymer backbone.
Caption: Schiff base formation on poly(this compound).
Wittig Reaction
The Wittig reaction provides a powerful tool for converting the aldehyde groups into carbon-carbon double bonds.[8][9][10] This reaction with a phosphonium ylide can be used to introduce new vinyl groups or other unsaturated functionalities along the polymer chain, opening up possibilities for further crosslinking or grafting reactions.
Caption: Wittig reaction on poly(this compound).
Performance Comparison with Alternatives
Poly(this compound) vs. Poly(4-vinylbenzaldehyde)
While both isomers offer a reactive aldehyde group, the ortho-position in 2-VBA can lead to different reactivity and polymer properties due to steric hindrance and potential intramolecular interactions. The most significant difference is the propensity of 2-VBA to undergo cyclopolymerization under cationic conditions, a pathway not available to the 4-isomer.
Poly(vinylbenzaldehyde) vs. Polystyrene
Polystyrene is a widely used commodity polymer, but its phenyl group is largely inert. Poly(vinylbenzaldehyde), in contrast, can be considered a functional equivalent of polystyrene, offering the same styrenic backbone but with the added advantage of a reactive aldehyde group. This allows for the post-polymerization introduction of functionalities that are not possible with polystyrene, significantly expanding its application scope. However, the presence of the polar aldehyde group may affect the solubility and thermal properties of the polymer compared to the non-polar polystyrene.
Conclusion
Polymers derived from this compound represent a versatile platform for the development of advanced functional materials. The choice of polymerization methodology has a profound impact on the resulting polymer's characteristics, with controlled radical polymerization techniques like RAFT offering the most promising route to well-defined architectures. The true value of these polymers is realized through the myriad of post-polymerization modification reactions enabled by the pendant aldehyde group. This guide provides a foundational understanding for researchers and scientists to harness the potential of this compound-based polymers in their respective fields, from drug delivery to materials science. The ability to precisely control the synthesis and subsequent functionalization of these polymers paves the way for the rational design of materials with bespoke properties and functionalities.
References
- 1. pslc.ws [pslc.ws]
- 2. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
A Comparative Guide to the Polymerization Kinetics of 2-Vinylbenzaldehyde
This guide provides an in-depth comparison of various polymerization methods for 2-vinylbenzaldehyde (2-VBA), a unique monomer possessing both a polymerizable vinyl group and a reactive aldehyde functionality. This dual nature opens avenues for synthesizing complex, functional polymers but also presents distinct challenges and opportunities in controlling the polymerization kinetics and final polymer architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand and manipulate the polymerization of this versatile monomer.
Introduction: The Duality of this compound
This compound is an aromatic monomer distinguished by the presence of two functional groups at the ortho position: a vinyl group (-CH=CH₂) and an aldehyde group (-CHO). This arrangement allows for competitive or cooperative reactions during polymerization, leading to a variety of polymer structures. The choice of polymerization technique is therefore critical, as it dictates not only the rate of reaction but also whether the polymerization proceeds exclusively through the vinyl group, involves the aldehyde, or results in a cyclized structure. This guide will compare the kinetic and structural outcomes of free-radical, cationic, and controlled radical polymerization techniques.
Free Radical Polymerization (FRP): The Conventional Approach
Free radical polymerization is a common method for polymerizing vinyl monomers.[1] The process involves three main kinetic steps: initiation, propagation, and termination.[2]
Mechanism and Causality
-
Initiation: The process begins with an initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate primary free radicals.[1] These radicals then attack the vinyl group of a 2-VBA monomer, creating a new monomer radical. This initiation step's efficiency and rate are highly dependent on the initiator's decomposition kinetics and the reaction temperature.
-
Propagation: The newly formed monomer radical rapidly adds to other 2-VBA molecules in a chain reaction, extending the polymer backbone.[2] The rate of propagation (kₚ) is typically very high. In the case of 2-VBA, the polymerization proceeds primarily through the vinyl group, preserving the aldehyde functionality as a pendant group on the polymer chain.
-
Termination: The growth of a polymer chain ceases when two growing radical chains react with each other, either through combination (coupling) or disproportionation.[1][3] This is a diffusion-controlled, second-order process with a high rate constant (kₜ), leading to a rapid cessation of chain growth and contributing to a broad molecular weight distribution (high polydispersity index, PDI).
While effective for producing high molecular weight polymers quickly, conventional FRP offers poor control over the final polymer architecture, molecular weight, and PDI. The aldehyde group, while generally preserved, can potentially participate in chain transfer reactions, further complicating kinetic analysis and affecting the final polymer structure.
Caption: General mechanism of free radical polymerization (FRP).
Cationic Polymerization: Enabling Cyclopolymerization
Cationic polymerization offers a completely different reaction pathway for 2-VBA. Due to the proximity of the vinyl and aldehyde groups, a cationic mechanism can lead to intramolecular cyclization, forming a six-membered ring structure within the polymer backbone.[4]
Mechanism and Causality
-
Initiation: The reaction is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃OEt₂), which generates a carbocation at the vinyl group.
-
Propagation and Cyclization: The key mechanistic step is the intramolecular electrophilic attack of the propagating carbocation on the lone pair of electrons of the adjacent aldehyde's oxygen atom. This is a rapid, intramolecular reaction that is kinetically favored over the intermolecular addition of another monomer. This cyclization forms a stable six-membered ring, and the positive charge is transferred to the oxygen, which then propagates by attacking the vinyl group of the next monomer.
-
Structural Outcome: This process, known as cyclopolymerization, results in a polymer where the majority of monomer units are incorporated as cyclic structures within the main chain. However, the reaction is competitive; some intermolecular propagation without cyclization can still occur, leading to pendent vinyl or aldehyde groups in the final polymer.[4]
A study on the cationic polymerization of 2-VBA using BF₃OEt₂ at 0°C showed that the resulting polymer contained approximately 20% pendent vinyl groups and 5% pendent aldehyde groups, with the remainder being the cyclized unit.[4] This demonstrates that while cyclization is the dominant pathway, it is not perfectly selective.
Caption: Proposed mechanism for cationic cyclopolymerization of 2-VBA.
Controlled Radical Polymerization (CRP): The Precision Approach
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged to overcome the limitations of conventional FRP.[5][6] These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.2), and complex architectures like block copolymers.
While specific kinetic studies on the RAFT polymerization of this compound are not widely published, extensive research on the isomeric 4-vinylbenzaldehyde (4-VBA) provides a powerful and directly relevant comparison.[7] This work establishes a clear precedent for achieving well-defined aldehyde-functionalized polymers.
Case Study: RAFT Polymerization of 4-Vinylbenzaldehyde
In a representative study, 4-VBA was polymerized via RAFT using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the chain transfer agent (CTA) and AIBN as the initiator.[7]
Kinetic Control and Causality: The "living" nature of RAFT is achieved by the rapid equilibrium between active (propagating) radicals and dormant polymer chains, mediated by the CTA. This ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate. The key experimental observations confirming this control were:
-
Linear Molecular Weight Growth: The number-average molecular weight (Mₙ) of the resulting poly(vinylbenzaldehyde) increased linearly with monomer conversion. This is a hallmark of a controlled polymerization, indicating that the number of growing chains remains constant throughout the reaction.[7]
-
Low Polydispersity: The polymers produced had very low polydispersity indices (PDI < 1.17), signifying that all polymer chains were of a similar length.[7]
-
Chain End Fidelity: The resulting polymer could be used as a "macro-CTA" to initiate the polymerization of a second monomer (styrene), successfully creating a well-defined PVBA-b-PSt block copolymer. This demonstrates that the CTA functionality at the chain end remains active, a critical feature of living polymerization.[7]
These results strongly suggest that RAFT polymerization of 2-VBA would similarly allow for the synthesis of well-defined, linear polymers with preserved, reactive aldehyde side chains.
Performance Comparison: A Head-to-Head Analysis
The choice of polymerization method for 2-VBA fundamentally alters the kinetic profile and the resulting material properties. The table below summarizes the key performance differences based on available data and established principles.
| Parameter | Free Radical Polymerization (FRP) | Cationic Polymerization | Controlled Radical Polymerization (RAFT) |
| Primary Mechanism | Chain-growth via vinyl group[2] | Cyclopolymerization involving both vinyl and aldehyde groups[4] | Controlled chain-growth via vinyl group[7] |
| Kinetic Control | Poor; dominated by fast termination | Moderate; dominated by rapid intramolecular cyclization | Excellent; equilibrium between active and dormant species |
| Molecular Weight (Mₙ) | Difficult to control; often high | Controlled by monomer/initiator ratio; typically moderate (DP 20-30)[4] | Precisely controlled by monomer/CTA ratio; tunable[7] |
| Polydispersity (PDI) | Broad (Typically > 1.5) | Not well-reported, but likely broad due to side reactions | Narrow (Typically < 1.2)[7] |
| Polymer Architecture | Linear with pendent aldehyde groups | Primarily polycyclic backbone with some defects[4] | Well-defined linear chains with pendent aldehyde groups[7] |
| Key Advantage | Simple, fast, high polymer yield | Creates unique polycyclic structures | Precision control over Mₙ, PDI, and architecture |
| Key Disadvantage | Lack of structural control | Incomplete cyclization, potential for side reactions | Requires specific CTA, may have slower overall rates |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following sections provide validated protocols for conducting kinetic studies and characterizing the resulting polymers.
Protocol 1: Kinetic Study of 2-VBA Free Radical Polymerization
This protocol describes a typical experiment to determine the rate of polymerization.
-
Monomer Purification: Purify 2-VBA by passing it through a column of basic alumina to remove inhibitors, followed by vacuum distillation. Store under an inert atmosphere at low temperature.
-
Reagent Preparation: Prepare a stock solution of initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified 2-VBA, solvent, and initiator stock solution.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 70 °C). Start a timer and the magnetic stirrer.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots from the reaction mixture using a degassed syringe.
-
Quenching: Immediately add each aliquot to a vial containing an inhibitor (e.g., hydroquinone) and cool it in an ice bath to stop the polymerization.
-
Conversion Analysis: Determine the monomer conversion for each aliquot. This can be done gravimetrically (by precipitating the polymer in a non-solvent like methanol, drying, and weighing) or spectroscopically (using ¹H NMR to compare the integration of vinyl proton peaks to an internal standard).
-
Kinetic Plot: Plot ln([M]₀/[M]ₜ) versus time. For a first-order reaction, this should yield a straight line, the slope of which is related to the apparent rate constant.
Protocol 2: Polymer Characterization
-
Molecular Weight and PDI (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the purified, dried polymer in a suitable GPC solvent (e.g., THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a GPC system calibrated with known standards (e.g., polystyrene).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI (Mₙ/Mₙ).
-
-
Structural Analysis (Nuclear Magnetic Resonance - NMR):
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For poly(this compound), confirm the presence of the aldehyde proton peak (~9-10 ppm) and the disappearance of the vinyl proton peaks (5-7 ppm). For cationically produced polymer, analyze the complex aliphatic and aromatic regions to estimate the degree of cyclization versus linear units.[4]
-
Caption: Experimental workflow for a polymerization kinetic study.
Conclusion
The polymerization of this compound is a compelling example of how monomer structure dictates the outcome of a reaction. The choice of polymerization methodology allows for strategic control over the final polymer, enabling access to vastly different materials from a single monomer.
-
Free Radical Polymerization offers a straightforward route to linear poly(this compound) but with little architectural control.
-
Cationic Polymerization provides a unique pathway to polycyclic structures through an intramolecular cyclopolymerization mechanism, a direct consequence of the monomer's ortho-substituted functionalities.[4]
-
Controlled Radical Polymerization , exemplified by RAFT, presents the most advanced strategy for producing well-defined, linear aldehyde-functionalized polymers with precise control over molecular weight and polydispersity, paving the way for advanced applications in drug delivery, bioconjugation, and materials science.[7]
Researchers and scientists should select the polymerization technique based on the desired end-product: cationic polymerization for novel cyclic backbones, and controlled radical methods for precision linear polymers with reactive pendant groups.
References
- 1. pslc.ws [pslc.ws]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. uvebtech.com [uvebtech.com]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 2-Vinylbenzaldehyde Reaction Products
For researchers, medicinal chemists, and professionals in drug development, 2-vinylbenzaldehyde is a valuable and versatile building block. Its unique structure, featuring both a reactive aldehyde and a vinyl group, allows for a diverse range of chemical transformations.[1][2] However, this bifunctionality presents a significant analytical challenge. The potential for multiple reaction pathways—including cycloadditions, cross-coupling reactions, and intramolecular cyclizations—necessitates a robust, multi-faceted approach to structural validation to ensure the unambiguous identification of the desired product.
This guide provides an in-depth comparison of analytical techniques, grounded in practical, field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving scientific integrity.
The Reactivity Landscape of this compound
Understanding the potential reaction pathways of this compound is the first step in designing a validation strategy. The molecule can react selectively at one functional group or engage both in a concerted or tandem fashion. Key reaction classes include:
-
Diels-Alder Reaction: The conjugated system formed by the vinyl group and the benzene ring allows this compound to act as a diene in [4+2] cycloaddition reactions with various dienophiles.[3][4][5] This is a powerful method for constructing complex six-membered rings, but it often generates stereoisomers (endo/exo), making stereochemical validation critical.[6][7]
-
Mizoroki-Heck Reaction: The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling with aryl or vinyl halides.[8][9] This reaction is a cornerstone of C-C bond formation, leading to substituted stilbene derivatives and other complex conjugated systems.[10][11]
-
Intramolecular Reactions: The proximity of the aldehyde and vinyl groups can facilitate intramolecular reactions, such as hydroacylation, to yield fused ring systems like indanones, offering a green, metal-free synthetic pathway.[12]
-
Aldehyde-Specific Reactions: Standard carbonyl chemistry, such as condensation with amines or active methylene compounds, can be employed to synthesize various heterocyclic structures, including isoquinolines and benzodiazepines.[13][14]
Caption: Common reaction pathways for this compound.
The Core Analytical Toolkit: An Orthogonal Approach
No single technique is sufficient to confirm the structure of a novel compound. An orthogonal approach, using multiple techniques that measure different physical properties, is the gold standard. This strategy ensures that any ambiguity from one method is resolved by another, leading to a confident structural assignment.
Caption: Logical workflow for structural validation.
Comparison Guide to Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for de novo structure elucidation of organic molecules.[15] It provides detailed information about the carbon-hydrogen framework. For this compound products, ¹H NMR is used to track the disappearance of the characteristic aldehyde (~10 ppm) and vinyl (~5.5-7.0 ppm) proton signals and the appearance of new signals corresponding to the product structure. ¹³C NMR confirms the change in hybridization of carbons. For complex structures, 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for establishing atom connectivity and, crucially, the relative stereochemistry of the product.[16][17]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals. The integral values are proportional to the number of protons, providing a proton count for each distinct chemical environment.
-
Interpretation: Analyze chemical shifts, coupling constants (J-values), and signal multiplicities to deduce the structure.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of a compound, which is a fundamental piece of structural evidence.[15][18] High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[19] The choice of ionization technique is key. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), causes extensive fragmentation, providing a molecular "fingerprint" that can be used for structural elucidation.[20] Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), is a softer technique that usually provides the molecular ion ([M+H]⁺ or [M-H]⁻), making it ideal for confirming molecular weight without extensive fragmentation.[21]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like ethyl acetate or acetone. The sample must be volatile and thermally stable for GC analysis.
-
Instrumentation Setup:
-
GC Column: Use a capillary column with a stationary phase appropriate for the analyte's polarity (e.g., a 5% phenyl polysiloxane column is a good starting point).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute compounds with different boiling points.[20] A hold at the final temperature ensures all components are eluted.
-
Ionization Mode: Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 40-500) to capture the molecular ion and all significant fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram.
-
Analyze the mass spectrum for that peak. Identify the molecular ion (M⁺•) to confirm the molecular weight.
-
Interpret the fragmentation pattern to support the proposed structure.
-
Chromatographic Techniques (HPLC & GC)
Expertise & Causality: Chromatography is the primary method for assessing the purity of a reaction product and for separating isomers.[22] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.[23]
-
GC is suitable for volatile and thermally stable compounds. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer (MS) for identification.[24][25]
-
HPLC is more versatile and is the method of choice for non-volatile, polar, or thermally labile compounds.[19] A Diode Array Detector (DAD) or UV detector provides quantitative data, while coupling to an MS provides structural information.
Experimental Protocol: HPLC Purity Assessment
-
Solvent Preparation: Prepare mobile phases by filtering HPLC-grade solvents (e.g., acetonitrile and water) through a 0.45 µm filter and degassing them to prevent bubbles in the system.
-
Column Selection: Choose a column based on the analyte's polarity. A C18 reversed-phase column is a common starting point for many organic molecules.
-
Method Development:
-
Run a gradient elution (e.g., from 10% to 90% acetonitrile in water) to determine the approximate retention time of the product.
-
Optimize the method by adjusting the gradient slope or switching to an isocratic elution to achieve good peak shape and resolution from impurities.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentration.
-
Inject the sample and integrate the peak area of the main product and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Case Study: Validating the Diels-Alder Product of this compound and N-Methylmaleimide
Let's consider the [4+2] cycloaddition reaction between this compound (acting as the diene) and N-methylmaleimide (the dienophile). The expected product is a tricyclic adduct. The primary analytical questions are: Did the reaction occur, what is the regiochemistry, and what is the stereochemistry (endo vs. exo)?
Caption: Experimental workflow for the Diels-Alder case study.
Data Interpretation and Comparison
| Technique | Analyte | Key Parameter(s) | Expected/Observed Value(s) | Rationale for Structural Confirmation |
| HRMS (ESI) | Product | Molecular Formula | Expected: C₁₅H₁₃NO₃ (m/z 255.0895 for [M+H]⁺). Observed: 255.0892. | Confirms the elemental composition, verifying that a 1:1 adduct was formed. |
| ¹H NMR | Product | Chemical Shift (δ) & Coupling (J) | Disappearance of aldehyde (~10.0 ppm) and vinyl protons (~5.5-7.0 ppm). Appearance of new aliphatic protons between 3.0-4.5 ppm. | Confirms the consumption of starting materials and the formation of the new carbocyclic ring. Coupling constants between bridgehead protons provide stereochemical information. |
| ¹³C NMR | Product | Chemical Shift (δ) | Disappearance of aldehyde C=O (~192 ppm) and vinyl carbons (~125-137 ppm). Appearance of new sp³ carbons (~40-60 ppm). | Confirms the formation of new C-C single bonds and the overall change in the carbon skeleton. |
| FTIR | Product | Wavenumber (cm⁻¹) | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of characteristic symmetric and asymmetric imide C=O stretches (~1770 and 1710 cm⁻¹). | Provides definitive evidence of the transformation of the key functional groups. |
| HPLC | Purified Product | Purity (%) | >98% (by peak area integration at a specific wavelength, e.g., 254 nm). | Confirms the sample is sufficiently pure for further biological testing and that the spectral data corresponds to the main component. |
By combining these results, we can be confident in our structural assignment. HRMS confirms the correct formula, FTIR confirms the functional group transformation, NMR elucidates the precise connectivity and stereochemistry, and HPLC confirms the purity. This rigorous, multi-technique validation is essential for advancing drug development programs and ensuring the integrity of scientific research.
References
- 1. This compound | 28272-96-0 [sigmaaldrich.com]
- 2. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The simplest Diels–Alder reactions are not endo-selective - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 16. benchchem.com [benchchem.com]
- 17. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical chromatography techniques (HPLC, GC) | Mikrobiologie und Biotechnologie [imw.bio.uni-mainz.de]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Vinylbenzaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of reactive chemical intermediates like 2-Vinylbenzaldehyde is a matter of paramount importance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond mere procedural lists to explain the critical reasoning behind each recommendation. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
This compound is anticipated to be a combustible liquid that is harmful if swallowed or inhaled and causes skin and serious eye irritation .[1][2][3] It may also cause respiratory irritation.[4] Furthermore, there is a potential for it to be toxic to aquatic life with long-lasting effects.[1] Due to the vinyl functional group, this compound may be prone to polymerization, a reaction that can be initiated by heat, light, or contaminants.
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Category | Precautionary Statement Codes |
| Flammable Liquids | Category 4 | H227 (Combustible liquid) |
| Acute Toxicity, Oral | Category 4 | H302 (Harmful if swallowed) |
| Acute Toxicity, Inhalation | Category 4 | H332 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 | H315 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A | H319 (Causes serious eye irritation) |
| Specific target organ toxicity — single exposure | Category 3 | H335 (May cause respiratory irritation) |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411 (Toxic to aquatic life with long lasting effects) |
| Reproductive Toxicity | Category 1B | H360 (May damage fertility or the unborn child) |
This table is based on data from similar compounds and should be used as a guideline. Always consult the supplier-specific SDS if available.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, the following personal protective equipment is mandatory. The rationale is to create a comprehensive barrier against potential exposure through inhalation, skin contact, or eye contact.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[4]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5] If a fume hood is not available or if dealing with a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management: A Step-by-Step Protocol
Incidental spills must be handled promptly and safely to prevent exposure and environmental contamination. The primary objective is to contain, absorb, and then collect the spilled material for proper disposal.
Small Spills (less than 100 mL)
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[6]
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: If it is safe to do so, prevent the spread of the liquid.[6]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container.[6]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution.[6] Collect the cleaning materials in the same waste container.
-
Dispose of Waste: The container with the absorbed spill and cleaning materials must be treated as hazardous waste.
Large Spills (more than 100 mL)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.
Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1][2][4][5][7][8] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Waste Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for liquid this compound waste. The container should be kept closed when not in use.[1][4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").
-
Segregation: Do not mix this compound waste with incompatible materials. Incompatible materials include strong oxidizing agents, strong reducing agents, and strong bases.[1]
Disposal Pathway
The collected waste must be disposed of through your institution's hazardous waste management program. This typically involves the following steps:
-
Contact EHS: Arrange for a pickup of the hazardous waste with your institution's Environmental Health and Safety department.
-
Documentation: Complete all required hazardous waste disposal forms accurately.
-
Professional Disposal: The waste will be transported to a licensed hazardous waste disposal facility for incineration or other approved treatment methods.[2] Burning in a chemical incinerator equipped with an afterburner and scrubber is a suggested method for similar combustible materials.[2]
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed carefully as they may retain hazardous residues.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: After decontamination, deface or remove the original label.
-
Dispose of Container: The cleaned container can then be disposed of according to your facility's procedures for non-hazardous glass or plastic waste.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance decision-making tool, the following diagram outlines the proper disposal workflow for this compound.
References
- 1. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 2. gustavus.edu [gustavus.edu]
- 3. fishersci.be [fishersci.be]
- 4. aksci.com [aksci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. carlroth.com [carlroth.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
